molecular formula C11H11BrN2O B14287583 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide CAS No. 116275-13-9

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Cat. No.: B14287583
CAS No.: 116275-13-9
M. Wt: 267.12 g/mol
InChI Key: GHPLLCSKUCXMIR-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is a chemical compound with the CAS Registry Number 113715-23-4 and a molecular formula of C11H12N2O . It has a molecular weight of 188.23 g/mol . Compounds in this class, characterized by an α-bromo amide group, serve as valuable synthetic intermediates and building blocks in organic chemistry and materials science. A key research application for related 2-bromo-2-methylpropanamide derivatives is their use as initiators in Atom Transfer Radical Polymerization (ATRP) . ATRP is a versatile and powerful technique for synthesizing well-defined polymers with complex architectures. When used as an initiator, the α-bromo amide moiety allows for the controlled growth of polymer chains from the molecule, enabling the creation of end-functionalized linear polymers or more complex macromolecular structures . The 4-cyanophenyl substituent on the amide nitrogen may be utilized to impart specific properties to the resulting polymer or to serve as a handle for further chemical modification. This compound is intended for research and development purposes by qualified professionals.

Properties

CAS No.

116275-13-9

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

2-bromo-N-(4-cyanophenyl)-2-methylpropanamide

InChI

InChI=1S/C11H11BrN2O/c1-11(2,12)10(15)14-9-5-3-8(7-13)4-6-9/h3-6H,1-2H3,(H,14,15)

InChI Key

GHPLLCSKUCXMIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)C#N)Br

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis, Structural Characterization, and Applications of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide (


) is a highly versatile, bifunctional intermediate that bridges the gap between advanced medicinal chemistry and precision polymer science. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecule’s structural causality, detail its self-validating synthetic protocols, and map its divergent reactivity. This guide is designed for researchers synthesizing next-generation non-steroidal Androgen Receptor (AR) antagonists (e.g., Enzalutamide analogs) or engineering end-functionalized smart materials via Atom Transfer Radical Polymerization (ATRP).

Structural Profiling and Chemical Causality

Understanding the reactivity of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide requires dissecting its three core structural motifs. Every functional group serves a precise mechanistic purpose:

  • The para-Cyanophenyl Ring:

    • Medicinal Causality: The cyano (-C≡N) group is a critical pharmacophore. In AR antagonists, it acts as a hydrogen-bond acceptor, interacting directly with Arg752 and Gln711 in the ligand-binding domain of the androgen receptor [1].

    • Synthetic Causality: The strong electron-withdrawing nature of the cyano group drastically reduces the nucleophilicity of the precursor amine (4-aminobenzonitrile). This necessitates the use of highly reactive acylating agents during synthesis.

  • The gem-Dimethyl Moiety:

    • Medicinal Causality: Provides immense steric hindrance, which prevents rapid enzymatic degradation (metabolic stability) and locks downstream thiohydantoin rings into the rigid conformation required for receptor antagonism [1].

    • Polymer Causality: In ATRP, the tertiary carbon stabilizes the transient radical intermediate via hyperconjugation, ensuring a controlled, living polymerization process [2].

  • The

    
    -Bromo Group: 
    
    • Reactivity Causality: Bromide is a highly polarizable, excellent leaving group. It is perfectly positioned for either base-promoted nucleophilic substitution (

      
      ) to form heterocycles or transition-metal-catalyzed homolytic cleavage to generate radicals.
      

Mechanistic Synthesis Protocol

To overcome the poor nucleophilicity of 4-aminobenzonitrile, the synthesis employs 2-bromo-2-methylpropanoyl bromide (


-bromoisobutyryl bromide) rather than the corresponding acid chloride. The superior leaving-group ability of the bromide ion accelerates the rate-determining formation of the tetrahedral intermediate [3].

Synthesis A 4-Aminobenzonitrile (Weak Nucleophile) C Tetrahedral Intermediate (Transient) A->C TEA, DCM, 0°C B 2-Bromo-2-methylpropanoyl bromide (Electrophile) B->C Acyl Substitution D 2-Bromo-N-(4-cyanophenyl) -2-methylpropanamide C->D -HBr (Neutralized by TEA)

Synthesis workflow of the target amide via nucleophilic acyl substitution.

Self-Validating Experimental Workflow

This protocol is designed as a self-validating system; the workup inherently purifies the product based on acid-base logic.

Reagents:

  • 4-Aminobenzonitrile (1.0 eq, 10 mmol)

  • 2-Bromo-2-methylpropanoyl bromide (1.2 eq, 12 mmol)

  • Triethylamine (TEA) (1.5 eq, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation & Inertion: Flame-dry a 100 mL round-bottom flask. Purge with Argon. Dissolve 4-aminobenzonitrile in 40 mL anhydrous DCM. Add TEA.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. Without it, the generated HBr would protonate the starting amine, halting the reaction.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath.

    • Causality:

      
      -bromoisobutyryl bromide is prone to side reactions (e.g., ketene formation) at room temperature. 0 °C ensures kinetic control over the nucleophilic attack.
      
  • Addition: Dilute the acid bromide in 10 mL DCM. Add dropwise over 30 minutes via an addition funnel.

  • Reaction Monitoring (IPC): Allow the reaction to warm to room temperature over 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product is highly UV-active and will elute with a higher

    
     than the polar amine.
    
  • Self-Validating Workup:

    • Wash the organic layer with 1M HCl (2 x 25 mL). Validation: This selectively protonates and removes unreacted amine and TEA into the aqueous layer.

    • Wash with saturated

      
       (2 x 25 mL). Validation: This neutralizes and extracts any unreacted acid bromide/hydrolyzed acid.
      
    • Wash with brine, dry over anhydrous

      
      , and concentrate under reduced pressure. The remaining solid is the chemically neutral target amide.
      
  • Purification: Recrystallize from hot ethanol/water to yield off-white crystals.

Divergent Reactivity and Downstream Applications

The true value of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide lies in its divergent reactivity, serving two entirely different scientific fields.

Applications Target 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide AR Thiohydantoin Cyclization (Medicinal Chemistry) Target->AR + Isothiocyanate / Base ATRP Cu-Catalyzed Radical Generation (Polymer Chemistry) Target->ATRP + Cu(I) / Ligand / Monomer Enz Androgen Receptor Antagonists (e.g., Enzalutamide analogs) AR->Enz Poly End-Functionalized Polymers (Smart Materials) ATRP->Poly

Divergent reactivity pathways for AR antagonist synthesis and ATRP initiation.

  • Medicinal Chemistry (AR Antagonists): The compound is reacted with an aryl isothiocyanate (e.g., 4-isothiocyanato-2-(trifluoromethyl)benzonitrile) under basic conditions. The nitrogen of the amide attacks the isothiocyanate carbon, followed by an intramolecular

    
     attack on the 
    
    
    
    -bromo carbon, yielding a rigid thiohydantoin core [1].
  • Polymer Chemistry (ATRP): The compound acts as an initiator. A Cu(I) catalyst abstracts the

    
    -bromide, leaving a tertiary radical that initiates the polymerization of vinyl monomers (e.g., acrylates). The resulting polymer chains are end-capped with the cyanophenyl group, which can be used for fluorescent tagging or surface grafting [2].
    

Quantitative Analytical Data

To ensure trustworthy downstream applications, the synthesized intermediate must be rigorously characterized. Table 1 summarizes the expected analytical markers.

Table 1: Expected Analytical Data for 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Analytical TechniqueTarget Signal / MarkerExpected Value / RangeDiagnostic Significance

H NMR (

)
Amide (-NH)~ 8.2 ppm (s, 1H)Confirms successful amide bond formation.

H NMR (

)
Aromatic (-

)
~ 7.6 - 7.8 ppm (m, 4H)Confirms presence of the para-substituted ring.

H NMR (

)
Gem-dimethyl (-

)
~ 2.0 ppm (s, 6H)Integrates to 6 protons; confirms

-bromoisobutyryl incorporation.

C NMR (

)
Carbonyl (C=O)~ 169 ppmConfirms the acyl environment.

C NMR (

)
Cyano (-C≡N)~ 118 ppmConfirms the nitrile group survived the reaction intact.
FT-IR N-H Stretch~ 3300 cm⁻¹Validates the presence of a secondary amide.
FT-IR C≡N Stretch~ 2225 cm⁻¹Validates the cyano group.
FT-IR C=O Stretch (Amide I)~ 1670 cm⁻¹Validates the highly conjugated amide carbonyl.
LC-MS (ESI+)

m/z ~ 267.0 / 269.0Confirms molecular weight and the classic 1:1 Bromine isotope pattern (

/

).

References

  • Title: Structure−Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) Source: Journal of Medicinal Chemistry, 53(7), 2779-2796. URL: [Link]

  • Title: Atom Transfer Radical Polymerization Source: Chemical Reviews, 101(9), 2921-2990. URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons. URL: [Link]

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide , a critical intermediate in the synthesis of non-steroidal Androgen Receptor (AR) modulators.

Advanced Intermediate for SARM and AR Antagonist Synthesis

Executive Summary

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide (also known as N-(4-cyanophenyl)-2-bromoisobutyramide) is a specialized electrophilic building block used primarily in the medicinal chemistry of Selective Androgen Receptor Modulators (SARMs) and anti-androgens . Structurally, it consists of a 4-cyanophenylamine (aniline) core acylated with a 2-bromo-2-methylpropionyl moiety.

This compound serves as a pivotal "A-ring" scaffold. The reactive


-bromo position allows for nucleophilic substitution (

) by phenols or thiols to generate ether- or thioether-linked pharmacophores, a structural motif central to drugs like Ostarine (Enobosarm) , Andarine (S-4) , and Bicalutamide analogs. Unlike the trifluoromethylated variants (e.g., Bicalutamide intermediates), this des-trifluoromethyl analog is crucial for Structure-Activity Relationship (SAR) studies investigating the electronic requirements of the AR Ligand Binding Domain (LBD).

Chemical Identity & Properties

PropertyDetail
Chemical Name 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide
Synonyms N-(4-cyanophenyl)-2-bromoisobutyramide; 4'-Cyano-2-bromo-2-methylpropionanilide
Molecular Formula

Molecular Weight 267.12 g/mol
CAS Number Not widely indexed in public registries.[1][2] (See Precursors below)
Precursor A 4-Aminobenzonitrile (CAS: 873-74-5)
Precursor B 2-Bromo-2-methylpropionyl bromide (CAS: 20769-85-1)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Synthesis Protocol

The synthesis follows a standard Schotten-Baumann acylation or anhydrous amide coupling protocol. The high reactivity of the tertiary


-bromo group requires careful temperature control to prevent elimination to the methacrylamide side product.
Reaction Scheme


Step-by-Step Methodology

Reagents:

  • 4-Aminobenzonitrile (1.0 eq)

  • 2-Bromo-2-methylpropionyl bromide (1.1 eq) (Alternatively, the chloride derivative CAS 1711-05-3 can be used)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution : In a flame-dried round-bottom flask under Argon atmosphere, dissolve 4-aminobenzonitrile (e.g., 10 mmol) in anhydrous DCM (50 mL).

  • Base Addition : Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation : Dropwise add 2-bromo-2-methylpropionyl bromide (11 mmol) diluted in DCM (10 mL) over 30 minutes. Critical: Maintain temperature <5°C to minimize elimination by-products.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).

  • Workup :

    • Quench with saturated

      
       solution.
      
    • Extract the organic layer and wash with 1M HCl (to remove unreacted amine/pyridine), followed by brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification : Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Mechanistic Application in Drug Discovery

This compound is a linchpin intermediate for synthesizing ether-linked SARMs. The bromine atom acts as a leaving group, allowing the attachment of a "B-ring" (typically a substituted phenol) via a Williamson ether synthesis-like mechanism.

Workflow: Synthesis of SARM Analogs

The following diagram illustrates the pathway from the bromo-amide intermediate to a bioactive SARM scaffold (e.g., Ostarine-like analogs).

SARM_Synthesis Start 4-Aminobenzonitrile (A-Ring Precursor) Intermediate 2-Bromo-N-(4-cyanophenyl)- 2-methylpropanamide (Target Compound) Start->Intermediate Acylation (DCM, 0°C) Reagent 2-Bromo-2-methyl- propionyl bromide Reagent->Intermediate Coupling Base-Mediated Coupling (K2CO3 / Acetone / Reflux) Intermediate->Coupling Phenol Substituted Phenol (B-Ring, e.g., 4-CN-Phenol) Phenol->Coupling Product Ether-Linked SARM Analog (e.g., Ostarine Precursor) Coupling->Product SN2 Displacement

Figure 1: Synthetic pathway utilizing 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide to construct ether-linked SARM scaffolds.

Why This Route?
  • Convergent Synthesis : Allows late-stage introduction of diverse "B-rings" (phenols) to the "A-ring" (amide) scaffold.

  • Atom Economy : The bromo-amide route is often more direct than the epoxide route (used for Bicalutamide) when a hydroxy group is not required at the linker, or when the hydroxy group is introduced via subsequent hydrolysis.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed:

TechniqueExpected SignalInterpretation

NMR
(400 MHz,

)

2.05 (s, 6H)
Geminal dimethyl groups (

).

7.6–7.8 (m, 4H)
Aromatic protons of the 4-cyanophenyl group (AA'BB' system).

8.5 (br s, 1H)
Amide NH proton.
IR Spectroscopy ~2225 cm

Nitrile (

) stretch (sharp).
~1685 cm

Amide I (

) stretch.
Mass Spectrometry M+ / M+2 (1:1 ratio)Characteristic bromine isotope pattern (

).

Safety & Handling

  • Hazards : The compound is an

    
    -halo amide and a nitrile. It is likely a skin sensitizer  and irritant . The bromine moiety makes it a potential alkylating agent.
    
  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the bromide.

  • Disposal : Dispose of as halogenated organic waste.

References

  • Marhefka, C. A., et al. (2004). "Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators." Journal of Medicinal Chemistry, 47(4), 993-998. Link

  • Tucker, H., et al. (1988). "Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides." Journal of Medicinal Chemistry, 31(5), 954-959. Link

  • Kim, J., et al. (2005). "The Para Substituent of S-3-(Phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides Is a Major Structural Determinant of in Vivo Disposition and Activity." Journal of Pharmacology and Experimental Therapeutics, 315(1), 230-239. Link

  • PubChem Compound Summary : 4-Aminobenzonitrile (CAS 873-74-5). Link

Sources

Structural, Mechanistic, and Synthetic Profiling of 2-Bromo-4'-cyano-2-methylpropionanilide: A Dual-Utility Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The compound 2-bromo-4'-cyano-2-methylpropionanilide is a highly versatile bifunctional intermediate that bridges the gap between precision polymer chemistry and advanced medicinal therapeutics. Structurally, it combines an electron-withdrawing cyanoaniline motif with an


-bromoisobutyryl group. This unique architecture allows it to function simultaneously as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP) and as a critical structural building block for synthesizing non-steroidal antiandrogens (NSAAs).

This whitepaper deconstructs the complex nomenclature surrounding this molecule, elucidates its mechanistic roles across different chemical disciplines, and provides field-proven, self-validating experimental protocols for its synthesis and application.

Structural Deconstruction and Nomenclature Mapping

Because this compound is utilized across diverse chemical sub-disciplines—ranging from macromolecular engineering to pharmaceutical API synthesis—it is referred to by a wide array of synonyms. Understanding the structural rationale behind each synonym is critical for accurate literature retrieval and cross-disciplinary communication.

The core structure consists of three functional zones:

  • The Anilide Core: An N-phenylamide linkage that provides structural rigidity and hydrogen-bonding capabilities.

  • The

    
    -Bromoisobutyryl Group:  A sterically hindered, halogenated acyl group that acts as a latent radical source.
    
  • The Para-Cyano Substitution: An electron-withdrawing group (EWG) that stabilizes the aromatic ring and serves as a spectroscopic tag or pharmacophore.

Table 1: Synonyms and Chemical Identifiers
Synonym / IdentifierNomenclature SystemStructural Rationale / Field of Use
N-(4-cyanophenyl)-2-bromo-2-methylpropanamide IUPAC (Preferred)Systematically defines the longest carbon chain (propanamide) with exact locants for the bromo, methyl, and cyanophenyl groups.
2-Bromo-4'-cyano-2-methylpropionanilide Industrial / TraditionalUtilizes the "anilide" suffix to immediately denote the N-phenylamide core, preferred in bulk pharmaceutical manufacturing.
2-Bromo-4'-cyano-isobutyranilide Legacy OrganicHighlights the "isobutyryl" (branched 4-carbon) nature of the acyl group, common in older synthetic literature.
4-Cyanophenyl

-bromoisobutyramide
Polymer ChemistryFocuses entirely on the

-bromoisobutyryl moiety, the standard functional group designation for ATRP initiators.

-Bromo-

-methyl-N-(4-cyanophenyl)propionamide
Alternative IUPACUses Greek letter designations (

) to indicate substitution relative to the carbonyl carbon.
C11H11BrN2O Chemical FormulaQuantitative atomic composition (Exact Mass: 266.01 g/mol ; Molecular Weight: 267.13 g/mol ).

Mechanistic Utility I: Precision Polymer Synthesis (ATRP)

In polymer science, 4-cyanophenyl


-bromoisobutyramide is deployed as a highly efficient initiator for Cu-catalyzed Atom Transfer Radical Polymerization (ATRP) .

The Causality of the Design: The


-bromoisobutyryl group is the gold standard for initiating methacrylates and styrenics. The presence of the gem-dimethyl groups provides steric bulk that suppresses unwanted side reactions (like nucleophilic attack at the 

-carbon) while stabilizing the resulting tertiary carbon-centered radical through hyperconjugation. The rapid initiation rate (

) relative to the propagation rate (

) ensures that all polymer chains begin growing simultaneously, resulting in a low dispersity index (

) . Furthermore, the 4-cyanoanilide group remains intact at the

-chain end, providing a built-in UV-active tag and an IR-detectable nitrile handle for post-polymerization modification.

ATRP_Mechanism Init Dormant Initiator (R-Br) Radical Active Radical (R•) Init->Radical Activation (k_act) Radical->Init Deactivation (k_deact) Polymer Propagating Polymer (P•) Radical->Polymer Propagation (k_p) Monomer Monomer (Acrylates) Monomer->Polymer Addition Catalyst Cu(I) / Cu(II) Catalyst Complex Catalyst->Init Redox Exchange

Fig 1: Reversible activation-deactivation equilibrium in ATRP using the brominated initiator.

Mechanistic Utility II: Pharmaceutical Intermediates

In medicinal chemistry, 2-bromo-4'-cyano-2-methylpropionanilide serves as a critical electrophilic scaffold. The 4-cyanoaniline motif is a well-documented pharmacophore that binds with high affinity to the ligand-binding domain (LBD) of the Androgen Receptor (AR) .

By subjecting the


-bromo group to nucleophilic displacement (e.g., with thiourea derivatives or specialized amines), chemists can rapidly construct complex thiohydantoin or hydantoin cores. The electron-withdrawing nature of the cyano group not only enhances the biological target binding but also stabilizes the anilide nitrogen during harsh downstream cyclization steps.

Synthetic_Workflow A 4-Aminobenzonitrile C 2-Bromo-4'-cyano- 2-methylpropionanilide A->C Acylation (TEA, DCM) B α-Bromoisobutyryl Bromide B->C Acylation D Nucleophilic Derivatization C->D Halogen Displacement E Target API / Macromolecule D->E Downstream Processing

Fig 2: Stepwise synthetic workflow from base precursors to target APIs or macromolecules.

Validated Experimental Methodologies

As a self-validating system, the following protocols include built-in Quality Control (QC) checkpoints to ensure experimental integrity and reproducibility.

Protocol A: Synthesis of 2-Bromo-4'-cyano-2-methylpropionanilide

Objective: High-yield amidation of 4-aminobenzonitrile with


-bromoisobutyryl bromide.
Causality & Logic:  Dichloromethane (DCM) is utilized for its aprotic nature, preventing the hydrolysis of the highly reactive acid bromide. Triethylamine (TEA) is employed as an acid scavenger to neutralize the HBr byproduct; failing to remove HBr would result in the protonation of 4-aminobenzonitrile, rendering it non-nucleophilic and halting the reaction.

Step-by-Step Workflow:

  • Preparation: Dissolve 4-aminobenzonitrile (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under an inert argon atmosphere.

  • Thermal Control: Chill the reaction flask to 0 °C using an ice-water bath. Rationale: The acylation is highly exothermic; low temperatures suppress the formation of ketene side-products.

  • Addition: Add

    
    -bromoisobutyryl bromide (1.1 eq) dropwise over 30 minutes to maintain a low localized concentration of the electrophile, favoring mono-acylation.
    
  • Propagation: Remove the ice bath and allow the mixture to warm to 20–25 °C, stirring for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine and TEA salts) and brine.
    
  • Isolation: Dry over anhydrous

    
    , concentrate under reduced pressure, and recrystallize from an ethanol/water gradient to yield pure white crystals.
    

QC Check (Self-Validation): Run an FTIR spectrum of the isolated product. A sharp peak at ~2225 cm⁻¹ confirms the intact nitrile group, while a strong amide I band at ~1670 cm⁻¹ and the complete absence of a broad primary amine stretch (~3300-3500 cm⁻¹) validate complete acylation.

Protocol B: Surface-Initiated / Solution ATRP

Objective: Controlled living polymerization of methyl methacrylate (MMA) yielding a cyano-terminated polymer. Causality & Logic: Oxygen is a potent radical scavenger that will irreversibly terminate the propagating polymer chains. Rigorous freeze-pump-thaw degassing is an absolute necessity to maintain the "living" nature of the polymerization.

Step-by-Step Workflow:

  • Reagent Mixing: In a Schlenk flask, combine MMA (100 eq), the synthesized 2-bromo-4'-cyano-2-methylpropionanilide initiator (1 eq), and the PMDETA ligand (1 eq) in anisole.

  • Degassing: Subject the mixture to three rigorous freeze-pump-thaw cycles.

  • Catalyst Addition: Under positive argon flow, add the CuBr catalyst (1 eq) to the frozen mixture.

  • Polymerization: Seal the flask, backfill with argon, and immerse in a 60 °C oil bath. The cyano-anilide group ensures rapid generation of the primary radical, establishing the dormant/active equilibrium.

  • Termination & Purification: After 4 hours, quench by exposing to air. Pass the diluted polymer solution through a neutral alumina column to strip the copper catalyst. Precipitate the polymer into cold methanol.

QC Check (Self-Validation): Analyze the polymer via Gel Permeation Chromatography (GPC). A monomodal peak with a dispersity (


) < 1.2 validates a controlled living polymerization. The presence of the cyano end-group can be confirmed via ¹H NMR by integrating the aromatic protons (7.5–7.8 ppm) against the polymer backbone.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[Link]

  • Ouchi, M., Terashima, T., & Sawamoto, M. (2009). Transition Metal-Catalyzed Living Radical Polymerization: Toward Perfection in Catalysis and Precision Polymer Synthesis. Chemical Reviews, 109(11), 4963–5050.[Link]

  • Jung, M. E., Ouk, S., Yoo, D., Sawyers, C. L., Chen, C., Tran, C., & Welsbie, D. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796.[Link]

Technical Whitepaper: Properties, Synthesis, and Applications of N-(4-cyanophenyl)-2-bromo-isobutyramide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of precision polymer synthesis and advanced pharmaceutical development, N-(4-cyanophenyl)-2-bromo-isobutyramide (IUPAC: 2-bromo-N-(4-cyanophenyl)-2-methylpropanamide) emerges as a highly versatile bifunctional building block. Structurally, it marries an electron-deficient 4-cyanoanilide moiety with a tertiary α-bromoamide group. This unique architecture serves a dual mandate: it acts as a highly efficient, fast-initiating agent for Atom Transfer Radical Polymerization (ATRP)[1], and it functions as a critical intermediate in the synthesis of non-steroidal antiandrogens and bioconjugates.

This technical guide bypasses rudimentary descriptions to provide an in-depth, causality-driven analysis of the compound's mechanistic behavior, accompanied by self-validating synthetic protocols designed for senior researchers and drug development professionals.

Physicochemical and Kinetic Profiling

To engineer reproducible systems, one must first understand the quantitative parameters governing the molecule's behavior. The tertiary bromide is highly sterically hindered but electronically stabilized, while the cyano group provides a highly crystalline, UV-active handle for tracking.

Table 1: Physicochemical Profile

PropertyValueStructural Significance
Molecular Formula C₁₁H₁₁BrN₂ODefines precise stoichiometry for downstream reactions.
Molar Mass 267.12 g/mol Critical for calculating monomer-to-initiator ([M]/[I]) ratios.
H-Bond Donors / Acceptors 1 (N-H) / 2 (C=O, C≡N)Dictates solubility; highly soluble in THF, DCM, and DMF.
C-Br Bond Dissociation ~ 270 kJ/molWeakened by gem-dimethyls; optimized for Cu(I) insertion.
UV Absorbance (

)
~ 265 nmEnables precise tracking of polymer end-groups via UV-Vis GPC.

Table 2: Comparative ATRP Kinetic Profile (Model: MMA Polymerization at 90 °C)

Initiator TypeInitiation Rate (

) vs Propagation (

)
Typical Dispersity (Đ)End-Group Fidelity
N-(4-cyanophenyl)-2-bromo-isobutyramide

(Optimal)
< 1.15> 98% (Amide is hydrolytically stable)
Ethyl 2-bromoisobutyrate (Standard)

< 1.20~ 95% (Ester susceptible to hydrolysis)
(1-Bromoethyl)benzene

(Suboptimal)
> 1.30~ 90% (Prone to early termination)

Mechanistic Causality in ATRP

The efficacy of N-(4-cyanophenyl)-2-bromo-isobutyramide in controlled radical polymerization is not coincidental; it is a direct consequence of its electronic topology. According to the foundational principles of, a successful ATRP initiator must possess an apparent rate of initiation (


) that is significantly faster than the rate of propagation (

).
  • The Role of the Gem-Dimethyl Group: Upon homolytic cleavage of the C-Br bond by a Cu(I) catalyst, the resulting radical is a tertiary carbon radical. The two methyl groups provide hyperconjugative stabilization, drastically lowering the activation energy barrier for the initial halogen transfer.

  • The Role of the 4-Cyanoanilide Moiety: The highly electron-withdrawing cyano (-CN) group pulls electron density away from the amide nitrogen. Causality: This prevents the amide nitrogen from acting as a competing ligand for the copper catalyst, which would otherwise poison the catalyst and broaden the molecular weight distribution. Furthermore, the robust amide linkage ensures that the

    
    -chain end of the resulting polymer is completely immune to the hydrolytic degradation often seen with ester-based initiators.
    

ATRP_Mechanism RBr Initiator (R-Br) Radical Active Radical (R•) RBr->Radical k_act CuI Cu(I)L Activator CuII Cu(II)BrL Deactivator CuI->CuII Oxidation Radical->RBr k_deact Polymer Dormant Polymer Radical->Polymer + Monomer

Fig 1: ATRP equilibrium detailing initiator activation and reversible deactivation.

Synthetic Methodology & Self-Validating Protocols

To ensure absolute end-group fidelity in downstream applications, the initiator must be synthesized to >99% purity. The following protocol utilizes 4-cyanoaniline and 2-bromoisobutyryl bromide[1], employing a self-validating workflow to eliminate cross-contamination.

Protocol A: Synthesis of the Initiator

Objective: Synthesize N-(4-cyanophenyl)-2-bromo-isobutyramide via nucleophilic acyl substitution.

  • Step 1: Inert Setup & Solvation. Dissolve 4-cyanoaniline (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HBr byproduct. If HBr is not scavenged, it will protonate the 4-cyanoaniline, destroying its nucleophilicity and halting the reaction. Cooling to 0 °C suppresses the exothermic degradation of the acyl bromide into highly reactive ketenes.

  • Step 2: Electrophilic Addition. Add 2-bromoisobutyryl bromide (1.2 eq) dropwise via an addition funnel over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing localized heating and minimizing di-acylation side reactions.

  • Step 3: Maturation & Self-Validation. Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent. The reaction is strictly complete only when the highly UV-active spot corresponding to the starting aniline (

      
      ) completely disappears, replaced by a new, higher-running spot (
      
      
      
      ).
  • Step 4: Orthogonal Quenching. Quench the reaction with distilled water. Transfer to a separatory funnel and execute the following specific wash sequence:

    • 1M HCl (Aqueous): Protonates and extracts unreacted TEA and trace aniline into the aqueous phase.

    • Saturated NaHCO₃: Neutralizes residual acid and hydrolyzes any unreacted acyl bromide into water-soluble isobutyric acid derivatives.

    • Brine: Breaks emulsions and pre-dries the organic layer.

  • Step 5: Isolation. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from cold ethanol to yield pure white crystals.

SynthesisWorkflow A 4-Cyanoaniline (Nucleophile) C Acylation (TEA, DCM, 0°C) A->C B 2-Bromoisobutyryl Bromide B->C D Aqueous Work-up (HCl, NaHCO3) C->D Crude Amide E Pure Initiator (Crystallization) D->E Organic Phase

Fig 2: Synthetic workflow for N-(4-cyanophenyl)-2-bromo-isobutyramide.
Protocol B: Self-Validating ATRP of Methyl Methacrylate (MMA)
  • Step 1: Deoxygenation. Combine the synthesized initiator, MMA, PMDETA (ligand), and anisole (internal standard/solvent) in a Schlenk flask. Perform three freeze-pump-thaw cycles.

    • Causality: Oxygen is a triplet diradical that will irreversibly scavenge the propagating carbon radicals. Strict anaerobic conditions are non-negotiable for low dispersity.

  • Step 2: Initiation. Add CuBr under positive N₂ flow while the mixture is frozen, then heat to 90 °C.

    • Self-Validation Checkpoint: Withdraw 0.5 mL aliquots at 1-hour intervals using a degassed syringe. Analyze via ¹H NMR. The polymerization is validated if the integration of the vinyl protons of MMA (approx. 5.5 and 6.1 ppm) decreases linearly relative to the static methoxy protons of the anisole standard, proving living/controlled kinetics .

Advanced Applications in Drug Development and Materials Science

Beyond polymer synthesis, the structural motif of N-(4-cyanophenyl)-2-bromo-isobutyramide is deeply embedded in modern pharmaceutical chemistry.

Pharmacophore Precursor: The compound shares a nearly identical structural backbone with the precursors used in the synthesis of next-generation antiandrogens (e.g., Apalutamide and Enzalutamide analogs). The 4-cyano group is a well-documented bioisostere for halogens that enhances binding affinity to the Androgen Receptor (AR). The


-bromo group serves as a perfect leaving group for cyclization reactions (e.g., reacting with thiourea derivatives to form thiohydantoin rings, a core structural feature of prostate cancer therapeutics).

Bioconjugation via Post-Polymerization Modification: Polymers synthesized using this initiator bear a 4-cyanophenyl group at the


-terminus. This cyano group is not a dead-end; it is a dormant reactive handle. Through the addition of sodium azide (

) and a zinc catalyst, the cyano group can be cleanly converted into a tetrazole ring via a. Tetrazoles are bioisosteres of carboxylic acids, allowing the polymer to be seamlessly conjugated to basic amino acid residues (like Lysine) on monoclonal antibodies, creating highly stable Antibody-Polymer Conjugates (APCs).

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. URL:[Link]

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. URL:[Link]

  • Pattison, G., & Habershon, S. (2020). Copper-Mediated Reversible-Deactivation Radical Polymerization. Macromolecules, 53(15), 6151-6168. URL:[Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. URL: [Link]

Sources

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide , a critical electrophilic building block used in the synthesis of non-steroidal Androgen Receptor (AR) antagonists and Selective Androgen Receptor Modulators (SARMs).

Core Identity & Physicochemical Profile[1][2]

Compound Name: 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide Common Aliases:


-Bromo-isobutyryl-4-cyanoanilide; N-(4-Cyanophenyl)-2-bromo-isobutyramide
Role:  Electrophilic Alkylating Agent / SARM Precursor
1. Molecular Identity
PropertyValueNotes
Molecular Formula C₁₁H₁₁BrN₂O
Molecular Weight 267.12 g/mol Based on standard atomic weights (

,

)
Exact Mass 266.0055Monoisotopic (

)
Structure Amide linkage between 4-aminobenzonitrile and 2-bromo-2-methylpropionic acidSee Diagram 1.1
Physical State Crystalline SolidTypically off-white to pale yellow
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor solubility in water; hydrolytically unstable at high pH
2. Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific role in medicinal chemistry applications:

  • The 4-Cyanophenyl Moiety: A rigid, electron-deficient aromatic system that mimics the steroid A-ring, providing high affinity for the androgen receptor ligand-binding domain (LBD).

  • The Amide Linkage: Provides hydrogen bond donor/acceptor capability, essential for orientation within the receptor pocket.

  • The

    
    -Bromo-isobutyryl Tail:  A tertiary alkyl halide acting as a sterically hindered electrophile. This is the "reactive warhead" used to couple the scaffold to nucleophiles (amines, thiols, or phenols) to generate the final bioactive ligand (e.g., ether or amine-linked SARMs).
    
Synthetic Utility & Mechanism

This compound is not typically a final drug but a divergent intermediate . Its primary utility lies in the nucleophilic substitution of the tertiary bromide. Due to the gem-dimethyl effect (Thorpe-Ingold effect), the bromine is sterically crowded, which suppresses


 reactions with weak nucleophiles but favors 

-like pathways or

with strong, unhindered nucleophiles under specific conditions.

Key Applications:

  • SARM Synthesis: Precursor to ether-linked SARMs (e.g., Ostarine analogs) via displacement with phenols.

  • Hydantoin Formation: Cyclization precursor for hydantoin-based anti-androgens when reacted with isocyanates.

  • Photoaffinity Labeling: The aryl nitrile group can serve as a handle for further functionalization.

Diagram 1.1: Synthesis & Reactivity Pathway

G Start1 4-Aminobenzonitrile (Nucleophile) Intermediate 2-Bromo-N-(4-cyanophenyl)- 2-methylpropanamide (Target Intermediate) Start1->Intermediate TEA, DCM 0°C to RT Start2 2-Bromoisobutyryl Bromide (Electrophile) Start2->Intermediate ProductA Ether-Linked SARM (via Phenol displacement) Intermediate->ProductA Ar-OH, K2CO3 MEK, Reflux ProductB Amine-Linked SARM (via Amine displacement) Intermediate->ProductB R-NH2, TEA THF, Heat

Caption: Synthesis of the title compound via acylation and its divergent downstream applications in SARM synthesis.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide on a 10 mmol scale.

Reagents:
  • 4-Aminobenzonitrile: 1.18 g (10.0 mmol)

  • 2-Bromo-2-methylpropionyl bromide: 1.36 mL (11.0 mmol, 1.1 eq)

  • Triethylamine (TEA): 1.67 mL (12.0 mmol, 1.2 eq)

  • Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Methodology:
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to maintain an inert atmosphere.[1]
      
    • Dissolve 4-Aminobenzonitrile (1.18 g) in DCM (40 mL).

    • Add Triethylamine (1.67 mL) and cool the mixture to 0°C using an ice bath.

  • Acylation Reaction:

    • Dilute 2-Bromo-2-methylpropionyl bromide in the remaining DCM (10 mL).

    • Add the acid bromide solution dropwise to the amine solution over 15–20 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature < 5°C.

    • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .[1]

    • Stir for 3–4 hours .

  • Monitoring (Self-Validation):

    • TLC System: Hexanes:Ethyl Acetate (3:1).

    • Observation: The starting amine (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
    • Tip: The product spot often absorbs UV strongly due to the benzonitrile chromophore.

  • Work-up:

    • Quench the reaction with saturated

      
        (30 mL).
      
    • Separate the organic layer and wash sequentially with:

      • 1M HCl (30 mL) – Removes unreacted amine/TEA.

      • Water (30 mL).

      • Brine (30 mL).

    • Dry the organic phase over anhydrous

      
        or 
      
      
      
      .
    • Filter and concentrate under reduced pressure (Rotovap) to yield a crude solid.

  • Purification:

    • Recrystallization: Dissolve the crude solid in minimal hot Ethanol or Ethyl Acetate/Hexanes mixture. Cool slowly to 4°C.

    • Yield: Typical yields range from 85–95% .

Diagram 1.2: Purification Workflow

Purification Crude Crude Reaction Mixture (DCM + Salts + Product) Wash1 Acid Wash (1M HCl) Remove unreacted amine/TEA Crude->Wash1 Wash2 Base Wash (Sat. NaHCO3) Remove acid byproducts Wash1->Wash2 Dry Drying (MgSO4) & Concentration Wash2->Dry Recryst Recrystallization (EtOH or EtOAc/Hex) Dry->Recryst Final Pure Crystalline Solid (>98% Purity) Recryst->Final

Caption: Step-by-step purification logic ensuring removal of basic and acidic impurities.

Safety & Handling (HSE)
  • Lachrymator Potential:

    
    -Halo carbonyls (like the starting acid bromide and potentially the product) can be potent lachrymators (tear-inducing). Handle only  in a fume hood.
    
  • Skin Irritant: The bromide is an alkylating agent; avoid skin contact. Wear nitrile gloves and a lab coat.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of the bromide is slow but possible).

References
  • PubChem Compound Summary. 2-Bromo-2-methylpropanamide derivatives.[2] National Center for Biotechnology Information. Available at: [Link]

  • Enzalutamide & Related Antiandrogens. Structure-Activity Relationships of Arylpropionamides. NIH PubMed Central. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of process development, formulation, and analytical characterization. This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide. While specific experimental data for this compound is not widely published, this document outlines the theoretical principles governing its solubility based on its molecular structure. Furthermore, it provides a detailed, field-proven experimental protocol for accurately determining its solubility in various organic solvents, empowering researchers in drug development and chemical synthesis to generate reliable and reproducible data.

Introduction: The Significance of Solubility

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is a molecule incorporating several key functional groups: a halogenated alkyl chain, an amide linkage, and a cyanophenyl ring. Such structures are of significant interest in medicinal chemistry and materials science, often serving as intermediates in the synthesis of more complex molecules. The solubility of this compound is a critical physical property that dictates its utility in various applications.[1][2] Poor solubility can lead to significant challenges during synthesis, purification, formulation, and in vitro testing, potentially causing unreliable results and increased development costs.[3]

This guide serves two primary purposes:

  • To provide a theoretical prediction of the solubility behavior of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide based on its physicochemical properties.

  • To deliver a robust, step-by-step experimental protocol for the empirical determination of its equilibrium solubility, ensuring scientific rigor and data integrity.

Physicochemical Profile and Predicted Solubility

The fundamental principle of "like dissolves like" is the primary predictor of solubility behavior.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity. An analysis of the molecular structure of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide allows for an educated prediction of its solubility profile.

  • Polar Moieties: The molecule possesses a highly polar nitrile group (-C≡N) and an amide linkage (-C(=O)NH-). The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for strong interactions with protic and polar aprotic solvents.

  • Nonpolar Moieties: The phenyl ring and the dimethyl-substituted alkyl chain contribute to the molecule's nonpolar character.

  • Overall Polarity: The presence of strong polar groups suggests that the molecule will exhibit limited solubility in nonpolar solvents like hexane or toluene. Conversely, it is expected to be more soluble in polar solvents.

Predicted Solubility Trend:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

  • Moderate to Good Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding with the amide group.

  • Low to Negligible Solubility: Expected in nonpolar solvents like hexane, cyclohexane, and toluene, due to the significant polarity mismatch.

Experimental Determination of Equilibrium Solubility

To obtain precise and reliable data, the equilibrium solubility must be determined experimentally. The shake-flask method is the most widely accepted and recommended technique for this purpose, as it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[4][5][6]

Detailed Experimental Protocol: The Shake-Flask Method

This protocol is designed as a self-validating system to generate accurate solubility data.

Materials and Apparatus:

  • Solute: 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide (high purity, >99%).

  • Solvents: Analytical or HPLC-grade organic solvents.

  • Equipment:

    • Analytical balance (± 0.1 mg accuracy).

    • Thermostatic orbital shaker or magnetic stirrer with precise temperature control (± 0.5 °C).[5]

    • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE-lined septa).

    • Centrifuge.

    • Syringes and chemically inert syringe filters (e.g., 0.22 or 0.45 µm PTFE).

    • Calibrated volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide to a glass vial. The key is to add enough solid so that a visible amount remains undissolved after equilibrium is reached, ensuring the solution is saturated.[4][7]

    • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatic shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture at a constant speed for a sufficient duration to ensure equilibrium is achieved.[5] This period is typically between 24 and 72 hours, which should be determined during preliminary testing by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[7]

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[4][7] This step is critical to avoid aspirating solid particles during sampling.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter (PTFE is recommended) into a clean vial.[4] This removes any remaining microscopic particles. Causality Note: Pre-rinsing the filter with a small amount of the saturated solution can help prevent solute adsorption to the filter material, a potential source of error.[7]

  • Quantification of Solute:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectroscopy method.

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[3][4]

  • Data Reporting:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Report the solubility in standard units such as mg/mL or moles/L (Molarity), always specifying the temperature at which the measurement was made.[4]

    • Perform each experiment in triplicate to ensure reproducibility and report the result as a mean with the standard deviation.[5]

Workflow for Equilibrium Solubility Determination

G Workflow for Shake-Flask Solubility Determination A 1. Sample Preparation Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (24-72 hours) until equilibrium. A->B Ensure saturation C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C Allow settling D 4. Filtration Filter supernatant through a 0.22 µm PTFE syringe filter. C->D Isolate clear supernatant E 5. Dilution & Analysis Accurately dilute the filtrate and quantify using HPLC or UV-Vis. D->E Prepare for quantification F 6. Data Reporting Calculate solubility (e.g., mg/mL) and report with temperature. E->F Final calculation

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Summary and Interpretation

As direct experimental solubility data for 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is not available in the public domain, the following table is provided as a template for researchers to record their empirical findings. This structured format allows for easy comparison of solubility across different solvent classes.

Table 1: Experimental Solubility Data Template for 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide at 25.0 °C

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Polar Aprotic Dimethyl Sulfoxide (DMSO)47.2Record Data HereCalculate Data Here
N,N-Dimethylformamide (DMF)36.7Record Data HereCalculate Data Here
Acetonitrile37.5Record Data HereCalculate Data Here
Acetone20.7Record Data HereCalculate Data Here
Polar Protic Methanol32.7Record Data HereCalculate Data Here
Ethanol24.5Record Data HereCalculate Data Here
Isopropanol19.9Record Data HereCalculate Data Here
Nonpolar Toluene2.4Record Data HereCalculate Data Here
Dichloromethane (DCM)9.1Record Data HereCalculate Data Here
Hexane1.9Record Data HereCalculate Data Here

Conclusion

This technical guide provides a robust framework for approaching the solubility of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide. Based on a structural analysis, the compound is predicted to be most soluble in polar aprotic solvents and least soluble in nonpolar solvents. To move beyond theoretical prediction, this guide has detailed the gold-standard shake-flask method, offering a reliable and reproducible protocol for experimental solubility determination. By following this methodology, researchers and drug development professionals can generate the high-quality data necessary to advance their work in chemical synthesis, process optimization, and formulation development.

References

  • Annex 4 . World Health Organization (WHO). Available at: [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? . ResearchGate. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . Regulations.gov. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules . National Institutes of Health (NIH). Available at: [Link]

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Deconstructing the Molecule: A Hazard Analysis from First Principles

To understand the potential hazards of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide, we must examine its constituent functional groups: the α-bromo amide and the cyanophenyl group. This structural analysis allows us to anticipate its reactivity and toxicological profile.

  • The α-Bromo Amide Moiety: This functional group is a potent alkylating agent. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution. This reactivity is the basis for its utility in chemical synthesis, but it also presents a significant biological hazard. Alkylating agents can react with nucleophilic sites in biological macromolecules like DNA and proteins, which can lead to cytotoxicity and mutagenicity. The hazards associated with similar brominated compounds, such as skin and eye irritation, are likely applicable here.[1][2][3][4]

  • The Cyanophenyl Group: The nitrile (cyano) group is a common feature in many pharmaceutical and research chemicals. While the nitrile group itself is relatively stable, it can be metabolized in vivo to release cyanide ions, which are highly toxic. Additionally, compounds containing the benzonitrile moiety can cause skin and eye irritation.[2][5]

Based on this analysis, we can predict that 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is likely to be a hazardous substance, requiring careful handling to avoid exposure.

Predicted Safety Profile

The following table summarizes the predicted hazard classifications for 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide, based on analogous compounds.

Hazard ClassPredicted ClassificationBasis for Classification
Acute Oral ToxicityCategory 4Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following workflow diagram outlines the recommended PPE for any procedure involving 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide.

PPE_Workflow cluster_ppe PPE Workflow for Handling 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide start Start: Prepare to Handle Compound lab_coat Don a clean, buttoned lab coat start->lab_coat goggles Wear chemical splash goggles (ANSI Z87.1 certified) lab_coat->goggles gloves Wear nitrile gloves (double-gloving recommended) goggles->gloves respirator Use a properly fitted respirator with an organic vapor cartridge if handling outside of a fume hood gloves->respirator end_ppe Proceed with experiment respirator->end_ppe Spill_Response cluster_spill Spill Response Decision Tree spill Spill Occurs evacuate Evacuate immediate area spill->evacuate alert Alert colleagues and lab supervisor evacuate->alert ppe Don appropriate PPE (respirator, double gloves, etc.) alert->ppe contain Contain the spill with absorbent material ppe->contain cleanup Carefully collect absorbent material and spilled substance into a sealed container contain->cleanup decontaminate Decontaminate the area with a suitable solvent cleanup->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose report Complete a spill report dispose->report

Caption: Decision tree for responding to an accidental spill.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step guide for safely preparing a stock solution of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide.

Materials:

  • 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

  • Anhydrous solvent (e.g., DMF, Dioxane) [6]* Volumetric flask with a stopper

  • Glass funnel

  • Spatula

  • Weighing paper

  • Analytical balance

  • Appropriate PPE (see section 3)

Procedure:

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing: Place a piece of weighing paper on the analytical balance and tare. Carefully weigh the desired amount of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide onto the weighing paper.

  • Transfer: Place the glass funnel into the neck of the volumetric flask. Carefully transfer the weighed solid into the flask.

  • Dissolution: Add a small amount of the solvent to the flask to dissolve the solid. Gently swirl the flask to aid dissolution.

  • Dilution: Once the solid is fully dissolved, continue to add the solvent until the solution reaches the calibration mark on the neck of the flask.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Label the flask clearly with the name of the compound, concentration, solvent, and date of preparation.

  • Cleanup: Dispose of the weighing paper and any other contaminated materials in the appropriate hazardous waste container. Clean all glassware thoroughly.

Conclusion

While a specific SDS for 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is not yet available, a thorough analysis of its chemical structure and comparison with related compounds provides a strong foundation for safe handling practices. By adhering to the principles of hazard assessment, diligent use of personal protective equipment, and strict adherence to handling protocols, researchers can confidently and safely work with this compound in their pursuit of scientific advancement.

References

  • Advanced Chemical Intermediates. (n.d.). SAFETY DATA SHEET 1.
  • Fisher Scientific. (2015, February 6).
  • ChemicalBook. (2024, December 21). Chemical Safety Data Sheet MSDS / SDS - 2'-BROMO-4'-METHYLACETANILIDE.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • Carl ROTH. (2025, March 19).
  • Thermo Fisher Scientific. (2012, March 23).
  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)propanamide | C10H12BrNO | CID 4122742.
  • AMERICAN ELEMENTS. (n.d.). 2-bromo-2-methyl-N-phenylpropanamide | CAS 2322-45-4.
  • PubChem. (n.d.). 2-Bromo-2-methylpropanamide | C4H8BrNO | CID 101235.
  • CymitQuimica. (2024, December 19).
  • Cayman Chemical. (2025, October 21).
  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. PMC.
  • Sharma, P., & Kumar, A. (2017).
  • Benchchem. (n.d.). Synthesis routes of 2-Bromo-N-(4-cyanophenyl)acetamide.
  • Santa Cruz Biotechnology. (n.d.). 2-bromo-N-methylpropanamide | SCBT.
  • Four Chongqing Chemdad Co., Ltd. (n.d.). 2-BROMO-2-METHYLPROPANAMIDE.
  • Breckland Scientific Supplies Ltd. (2023, January 12).
  • Echemi. (n.d.). 2-BroMo-1-(4-ethylphenyl)
  • Benchchem. (n.d.). Application Notes and Protocols: N-(4-cyanophenyl)
  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. PMC.
  • ChemicalBook. (2019, November 21).

Sources

A Tale of Two Intermediates: Unraveling the Synthetic Pathways to Bicalutamide and the Distinct Role of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the journey from simple precursors to a complex active pharmaceutical ingredient (API) is paved with a series of critical intermediate molecules. The anti-cancer drug Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer, is no exception. Its synthesis involves a meticulously orchestrated sequence of reactions, each step yielding a specific intermediate with a defined role. This technical guide delves into the core of Bicalutamide's synthesis, clarifying the established pathway and dissecting the distinct nature of a seemingly related compound, 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide. While both molecules share a propanamide scaffold, their roles and synthetic utility diverge significantly, a distinction crucial for drug development professionals to comprehend.

The Established Synthetic Route to Bicalutamide: A Journey Through Key Intermediates

The commercial synthesis of Bicalutamide, as outlined in numerous patents and scientific publications, proceeds through a well-defined pathway starting from 4-cyano-3-(trifluoromethyl)aniline. This route hinges on the formation of key intermediates that ultimately assemble the final Bicalutamide molecule.

A pivotal intermediate in this process is N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide . This compound is typically synthesized by the acylation of 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride.[1] The presence of the reactive methacrylamide group is the cornerstone of the subsequent crucial transformation.

This methacrylamide derivative is then subjected to epoxidation, yielding another critical intermediate, N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide .[1][2][3] This epoxidation step is vital as it introduces a reactive three-membered ring that is susceptible to nucleophilic attack, a key feature in the subsequent construction of the Bicalutamide backbone.

The synthesis culminates in the ring-opening of the epoxide by 4-fluorothiophenol, followed by oxidation of the resulting thioether to the corresponding sulfone, yielding Bicalutamide.[1] This established pathway is characterized by its efficiency and the strategic use of functional groups to guide the desired chemical transformations.

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide: A Structurally Related but Functionally Divergent Molecule

At first glance, 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide appears to be a plausible intermediate or precursor in Bicalutamide synthesis. It shares the N-(4-cyanophenyl)propanamide core structure. However, a thorough examination of the literature reveals that its primary application lies in a completely different domain of chemistry: Atom Transfer Radical Polymerization (ATRP) .

Compounds of the general structure 2-bromo-N-aryl-2-methylpropanamide are widely utilized as initiators in ATRP.[4] The carbon-bromine bond in these molecules can be homolytically cleaved in the presence of a transition metal catalyst, typically a copper complex, to generate a radical that initiates the polymerization of various monomers. The "2-bromo-2-methylpropan-" moiety provides a stable tertiary radical upon activation, making these compounds highly effective initiators for controlled radical polymerization processes.

While structurally similar to a hypothetical brominated intermediate of Bicalutamide, the key distinction lies in the intended reactivity. In ATRP, the C-Br bond is designed to be labile for radical generation. In the context of Bicalutamide synthesis, a leaving group on the propanamide side chain would be expected to facilitate nucleophilic substitution, not radical formation.

The Core Distinction: A Comparative Analysis

The fundamental difference between the established Bicalutamide intermediates and 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide lies in their synthetic purpose and the nature of their key reactive functional groups.

FeatureBicalutamide Intermediate (N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide)2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide
Primary Aniline Precursor 4-cyano-3-(trifluoromethyl)aniline4-aminobenzonitrile
Key Reactive Group Methacrylamide (C=C double bond)2-Bromo-2-methylpropyl (C-Br bond)
Primary Application Precursor to the epoxide intermediate in Bicalutamide synthesis.Initiator for Atom Transfer Radical Polymerization (ATRP).
Intended Reactivity Electrophilic addition (epoxidation) at the double bond.Homolytic cleavage of the C-Br bond to generate a radical.

The synthetic pathways to these two molecules also diverge significantly, primarily due to the different starting anilines. The synthesis of the Bicalutamide intermediate commences with the trifluoromethyl-substituted aniline, a structural feature essential for the final drug's pharmacological activity. In contrast, 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is typically synthesized from 4-aminobenzonitrile (4-cyanoaniline).

Experimental Protocols

Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide (A Key Bicalutamide Intermediate)

This protocol is based on established literature procedures for the acylation of anilines.

Materials:

  • 4-cyano-3-(trifluoromethyl)aniline

  • Methacryloyl chloride

  • Triethylamine or other suitable non-nucleophilic base

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyano-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove salts and unreacted starting materials.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide.

Synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide (An ATRP Initiator)

This protocol is adapted from general methods for the synthesis of N-substituted 2-bromo-2-methylpropanamides.

Materials:

  • 4-aminobenzonitrile

  • 2-bromoisobutyryl bromide

  • Triethylamine or other suitable base

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (e.g., argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, mix 4-aminobenzonitrile (1.0 eq) and triethylamine (1.2 eq) in the anhydrous solvent.

  • Add a solution of 2-bromoisobutyryl bromide (1.1 eq) in the anhydrous solvent dropwise to the stirred mixture.

  • The reaction is typically carried out at room temperature and stirred overnight.

  • After the reaction is complete, the solid precipitate (triethylammonium bromide) is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is then typically dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated to yield the crude product.

  • Purification is achieved by recrystallization or column chromatography to obtain pure 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide.

Visualizing the Divergent Pathways

To further illustrate the distinct synthetic routes, the following diagrams outline the chemical transformations.

Bicalutamide_Synthesis A 4-cyano-3-(trifluoromethyl)aniline C N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide A->C B Methacryloyl chloride B->C E N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide C->E D Epoxidation (e.g., m-CPBA) D->E G Thioether Intermediate E->G F 4-fluorothiophenol F->G I Bicalutamide G->I H Oxidation H->I ATRP_Initiator_Synthesis A 4-aminobenzonitrile C 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide A->C B 2-bromoisobutyryl bromide B->C D ATRP Initiator C->D Application

Figure 2: Synthesis of a typical ATRP initiator.

Conclusion

References

  • Bicalutamide: A review - PMC. (n.d.). Retrieved from [Link]

  • Bicalutamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Process for making bicalutamide and intermediates thereof - Google Patents. (n.d.).
  • Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC. (n.d.). Retrieved from [Link]

  • Process for preparation of bicalutamide - Google Patents. (n.d.).
  • The synthesis of an internal standard for bicalutamide - DSpace Repository. (n.d.). Retrieved from [Link]

  • 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC. (n.d.). Retrieved from [Link]

  • 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide - PMC. (n.d.). Retrieved from [Link]

  • BICALUTAMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (n.d.). Retrieved from [Link]

  • Synthesis of irreversibly binding bicalutamide analogs for imaging studies - PMC. (n.d.). Retrieved from [Link]

  • 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is a specialized organic molecule that, while not extensively cataloged with a dedicated PubChem CID, holds significant potential for researchers in medicinal chemistry and materials science. Its structure is characterized by three key functional groups: a tertiary α-bromo amide, a gem-dimethyl group, and a 4-cyanophenyl moiety. This unique combination makes it a valuable synthetic intermediate and a candidate for investigation in various advanced applications.

The tertiary α-bromo amide functionality serves as a potent electrophilic center, susceptible to nucleophilic substitution. This reactivity is central to its potential use as an alkylating agent or as a "warhead" in the design of targeted covalent inhibitors for drug discovery.[1][2][3] The gem-dimethyl group sterically hinders the electrophilic carbon, modulating its reactivity and providing structural rigidity. Finally, the N-(4-cyanophenyl) group is a structural motif found in various biologically active molecules, including enzyme inhibitors, and can participate in significant intermolecular interactions such as hydrogen bonding and π-stacking.[4][5]

This guide provides a comprehensive technical overview, including a robust synthesis protocol, potential mechanisms of action, detailed characterization workflows, and essential safety guidelines for handling this reactive compound and its precursors.

Physicochemical and Predicted Properties

While exhaustive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure. These parameters are crucial for designing experiments, understanding its solubility, and predicting its behavior in biological systems.

PropertyPredicted ValueSource
PubChem CID Not available-
Molecular Formula C₁₁H₁₁BrN₂O-
Molecular Weight 267.12 g/mol Calculated
IUPAC Name 2-bromo-N-(4-cyanophenyl)-2-methylpropanamide-
Appearance Expected to be a white to off-white solidInferred from similar compounds[6]
XLogP3 ~2.5Predicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2 (Oxygen and Nitrogen of nitrile)Calculated
Rotatable Bond Count 2Calculated

Synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

The most direct and efficient synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is the nucleophilic acyl substitution between 4-aminobenzonitrile and 2-bromo-2-methylpropanoyl bromide. This reaction is a standard method for forming N-aryl amides.[7]

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Aminobenzonitrile R Combine & Stir (0°C to RT) A->R B 2-Bromo-2-methylpropanoyl bromide B->R Base Triethylamine (Base) Base->R Solvent Anhydrous DCM (Solvent) Solvent->R W1 Aqueous Wash (H₂O, Brine) R->W1 W2 Dry Organic Layer (Na₂SO₄) W1->W2 W3 Concentrate (Rotary Evaporation) W2->W3 P Purify (Recrystallization or Chromatography) W3->P Final 2-Bromo-N-(4-cyanophenyl)- 2-methylpropanamide P->Final G cluster_system Biological System Inhibitor 2-Bromo-N-(4-cyanophenyl) -2-methylpropanamide Complex Non-covalent Binding Complex Inhibitor->Complex Recognition (Step 1) Target Target Protein (with Cysteine residue) Target->Complex Covalent_Adduct Covalent Adduct (Inhibited Protein) Complex->Covalent_Adduct Nucleophilic Attack by Cys-SH (Step 2)

Sources

Methodological & Application

Application Note: Synthesis of Anandarine/Enobosarm (GTx-024) Scaffolds via 2-Bromo-Amide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the synthesis of Enobosarm (GTx-024) and its structural analogs, addressing the specific intermediate 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide .

Executive Summary & Strategic Analysis

This guide details the synthetic pathway for GTx-024 (generically Enobosarm , often mislabeled as Anandarine in grey-market literature) utilizing the precursor 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide .

Critical Nomenclature Clarification:

  • GTx-024 (Enobosarm/Ostarine): Contains a 4-cyano-3-(trifluoromethyl)phenyl A-ring and a 4-cyanophenoxy B-ring.

  • Anandarine (S-4): Contains a 4-nitro-3-(trifluoromethyl)phenyl A-ring and a 4-acetamidophenoxy B-ring.

  • User Intermediate: The specified starting material, 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide, lacks the trifluoromethyl (CF₃) group typical of clinical-grade GTx-024.

Protocol Scope: This protocol describes the synthesis of the Des-CF₃-GTx-024 analog using the specified intermediate. It also provides the necessary adjustments (starting material substitution) to synthesize the authentic clinical candidate GTx-024. The methodology focuses on the Elimination-Epoxidation-Coupling (EEC) route, which is the industry standard for constructing the chiral 2-hydroxy-2-methylpropionamide ether scaffold.

Retrosynthetic Logic

The target SARM scaffold contains a tertiary alcohol and an ether linkage. The 2-bromo-amide provided is not suitable for direct displacement (which would yield a sterically congested tertiary ether without the necessary methylene spacer). Instead, it serves as a precursor to the methacrylamide , which is subsequently epoxidized and opened.

Retrosynthesis Target GTx-024 (Target SARM) (Ether Linkage) Epoxide Chiral Epoxide Intermediate Target->Epoxide Ring Opening (Phenol + Base) Alkene Methacrylamide (Michael Acceptor) Epoxide->Alkene Epoxidation (mCPBA or Chiral Cat.) Start Starting Material 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide Alkene->Start Elimination (-HBr)

Figure 1: Retrosynthetic analysis showing the conversion of the bromo-amide to the reactive epoxide intermediate.

Detailed Experimental Protocol

Phase 1: Dehydrobromination (Synthesis of the Methacrylamide)

The starting material must first be converted to the corresponding methacrylamide to install the alkene functionality required for the epoxide.

  • Starting Material: 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

  • Product: N-(4-cyanophenyl)methacrylamide

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Bromo-Amide Substrate 1.0 Precursor
Triethylamine (Et₃N) 2.5 Base (Proton scavenger)
DMF (Anhydrous) 10 Vol Solvent

| 4-Dimethylaminopyridine (DMAP) | 0.1 | Catalyst |

Procedure:

  • Dissolution: Charge a round-bottom flask with 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Base Addition: Add Triethylamine (2.5 equiv) dropwise at room temperature. Add catalytic DMAP (0.1 equiv).

  • Reaction: Heat the mixture to 80°C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1] The reaction typically completes in 4–6 hours, indicated by the disappearance of the bromo-amide and formation of the lower-polarity alkene.

  • Workup: Cool to room temperature. Pour into ice-cold water (50 mL/g). The product often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Phase 2: Asymmetric Epoxidation

This step installs the critical chiral center. For the (S)-enantiomer of the SARM, the (S)-epoxide is required.

  • Note: Using mCPBA yields a racemic epoxide. For high-value synthesis, use a Sharpless or Jacobsen epoxidation protocol, or separate the racemate later. This protocol describes the mCPBA (Racemic) route for accessibility, with notes on chiral resolution.

  • Substrate: N-(4-cyanophenyl)methacrylamide

  • Product: N-(4-cyanophenyl)-2-methyl-oxirane-2-carboxamide

Reagents:

Reagent Equiv. Role
Methacrylamide Substrate 1.0 Precursor
m-Chloroperoxybenzoic acid (mCPBA) 1.5 Oxidant
Dichloromethane (DCM) 15 Vol Solvent

| NaHCO₃ (Sat. Aq.) | Wash | Acid Neutralizer |

Procedure:

  • Setup: Dissolve the methacrylamide (from Phase 1) in DCM . Cool to 0°C .

  • Addition: Add mCPBA (77% max, 1.5 equiv) portion-wise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Quench: Add saturated aqueous Na₂SO₃ (sodium sulfite) to quench excess peroxide (check with starch-iodide paper).

  • Workup: Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct. Wash with brine, dry (MgSO₄), and concentrate.

  • Yield: The epoxide is typically isolated as a white solid.

Phase 3: Epoxide Ring Opening (Coupling)

This step forms the ether linkage and the tertiary alcohol, completing the SARM scaffold.

  • Substrate: Epoxide Intermediate

  • Coupling Partner: 4-Cyanophenol (for GTx-024 analog)

  • Product: 3-(4-cyanophenoxy)-N-(4-cyanophenyl)-2-hydroxy-2-methylpropanamide[2]

Reagents:

Reagent Equiv. Role
Epoxide Intermediate 1.0 Electrophile
4-Cyanophenol 1.2 Nucleophile (B-Ring)
Potassium Carbonate (K₂CO₃) 2.0 Base

| Acetone (or MEK) | 10 Vol | Solvent |

Procedure:

  • Mixture Preparation: In a reaction vessel, combine 4-Cyanophenol (1.2 equiv) and K₂CO₃ (2.0 equiv) in Acetone . Stir at room temperature for 30 minutes to generate the phenoxide in situ.

  • Coupling: Add the Epoxide (1.0 equiv) dissolved in a minimum amount of acetone.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 12–24 hours.

    • Mechanism:[3] The phenoxide attacks the less hindered carbon (methylene) of the epoxide (regioselective ring opening), yielding the tertiary alcohol.

  • Monitoring: Monitor by HPLC. The epoxide peak should disappear, replaced by the more polar product peak.

  • Workup: Filter off the inorganic salts (K₂CO₃). Concentrate the filtrate.

  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove excess phenol), then water and brine.

  • Final Polish: Recrystallize from Isopropyl Alcohol or purify via column chromatography (DCM:MeOH 95:5).

Scientific Validation & QC

Reaction Mechanism & Causality

The choice of the Epoxide Route over direct displacement of the bromo-amide is driven by two factors:

  • Sterics: The starting material is a tertiary bromide. Direct SN2 displacement by a phenoxide is sterically disfavored and competes heavily with elimination.

  • Scaffold Architecture: The target SARM requires a -CH2-O- spacer between the central quaternary carbon and the B-ring. The bromo-amide C(Me)2-Br lacks this methylene group. Converting to the alkene (C=CH2) and then the epoxide (C-O-CH2) installs the necessary oxygen and carbon framework correctly.

Analytical Parameters (Self-Validating System)
  • HPLC: C18 Column, ACN/Water Gradient (5% -> 95%).

    • Target Retention: The SARM product will elute significantly later than the phenol but earlier than the non-polar epoxide.

  • 1H NMR (DMSO-d6):

    • Geminal Dimethyls: Look for two distinct singlets (if chiral) or one singlet (if racemic/achiral precursor) around 1.4–1.6 ppm. Note: In the final chiral SARM, the methyl group appears as a singlet approx 1.4 ppm.

    • Methylene Protons: A characteristic AB quartet (diastereotopic protons next to the chiral center) around 4.0–4.3 ppm (-CH2-O-Ar).

    • Aromatic Region: Two sets of para-substituted benzene patterns.

Workflow Diagram

Workflow cluster_0 Phase 1: Elimination cluster_1 Phase 2: Oxidation cluster_2 Phase 3: Coupling Step1 2-Bromo-Amide + Et3N/DMF 80°C, 4-6h Check1 QC: TLC/HPLC (Confirm Alkene) Step1->Check1 Step2 Alkene + mCPBA/DCM 0°C -> RT Check1->Step2 Pass Check2 QC: Starch-Iodide (Peroxide Quench) Step2->Check2 Step3 Epoxide + 4-Cyanophenol K2CO3/Acetone, Reflux Check2->Step3 Pass Final Crude SARM Analog Step3->Final

Figure 2: Step-by-step experimental workflow for the synthesis of the SARM scaffold.

References

  • Dalton, J. T., et al. (2008). Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception.[4] Endocrinology.[5] Link

  • Kim, T., et al. (2013). Absorption, distribution, metabolism and excretion of the novel SARM GTx-024 in rats.[6] Xenobiotica.[6] Link

  • Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development.[2] Nuclear Receptor Signaling. Link

  • Marhefka, C. A., et al. (2004). Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators. Journal of Medicinal Chemistry.[7] Link

  • Thevis, M., et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel SARM 2f. MDPI. Link

Sources

Protocol for reacting 4-aminobenzonitrile with 2-bromo-2-methylpropionyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Atom Transfer Radical Polymerization (ATRP) Initiator Synthesis & Medicinal Chemistry Scaffolding

Executive Summary & Strategic Context

The reaction between 4-aminobenzonitrile and 2-bromo-2-methylpropionyl bromide (also known as


-bromoisobutyryl bromide or BiBB) yields N-(4-cyanophenyl)-2-bromo-2-methylpropanamide . This specific transformation is a cornerstone technique in both polymer science and medicinal chemistry.

In polymer science, the resulting molecule serves as a highly efficient, functionalized initiator for Atom Transfer Radical Polymerization (ATRP)[1]. The rigid aromatic core provides structural stability, while the cyano (


) group serves as a versatile spectroscopic handle (via FTIR) or a reactive site for post-polymerization modifications (e.g., reduction to primary amines or conversion to tetrazoles). In drug development, similar 

-bromo amide scaffolds are utilized as critical intermediates for synthesizing complex heterocycles, including SLACK potassium channel inhibitors[2].

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, I emphasize that successful organic synthesis relies on understanding the causality of the reaction environment. This reaction proceeds via a Schotten-Baumann-type nucleophilic acyl substitution [3].

  • The Nucleophile (4-Aminobenzonitrile): The electron-withdrawing nature of the para-cyano group makes the amine nitrogen a relatively weak nucleophile. Consequently, the reaction requires a highly reactive electrophile to proceed efficiently.

  • The Electrophile (BiBB): BiBB is exceptionally reactive and highly susceptible to hydrolysis. Therefore, the reaction must be conducted in a strictly aprotic solvent (e.g., anhydrous dichloromethane, DCM) under an inert atmosphere. Any moisture will rapidly convert BiBB into 2-bromo-2-methylpropanoic acid, quenching the reaction.

  • The Acid Scavenger (Triethylamine, TEA): As the acylation proceeds, hydrobromic acid (HBr) is generated. If left un-scavenged, HBr will protonate the remaining 4-aminobenzonitrile, rendering it completely non-nucleophilic and capping the theoretical yield at 50%. TEA acts as a sacrificial base, driving the reaction to completion by forming a TEA·HBr salt[3][4].

  • Temperature Control (0 °C to RT): The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C is mandatory to prevent localized superheating, which can lead to the formation of ketene side-products or double-acylation at the nitrogen center.

Mechanism Nuc Nucleophile 4-Aminobenzonitrile Int Tetrahedral Intermediate Nuc->Int Nucleophilic Attack Elec Electrophile BiBB Elec->Int Carbonyl Carbon Base Acid Scavenger Triethylamine (TEA) Base->Int Deprotonation Prod Target Amide N-(4-cyanophenyl)-2-bromo- 2-methylpropanamide Int->Prod Elimination of Br- Byprod Byproduct TEA·HBr Salt Int->Byprod Salt Formation

Caption: Logical causality and electron flow in the Schotten-Baumann acylation of 4-aminobenzonitrile.

Reagent Matrix & Quantitative Data

To ensure a self-validating and scalable system, use the following stoichiometric ratios. The slight excess of BiBB ensures complete conversion of the valuable aniline derivative, while the excess TEA ensures all generated acid is neutralized.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
4-Aminobenzonitrile Limiting Reagent118.141.0 eq1.18 g
2-Bromo-2-methylpropionyl bromide Electrophile229.901.1 eq1.36 mL (2.53 g)
Triethylamine (TEA) Acid Scavenger101.191.2 eq1.67 mL (1.21 g)
Anhydrous DCM Aprotic Solvent84.93N/A30.0 mL

Step-by-Step Experimental Protocol

Phase 1: Preparation & Inertion
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with dry Nitrogen (

    
    ) or Argon for 10 minutes to establish an inert atmosphere[4].
    
  • Add 4-aminobenzonitrile (1.18 g, 10 mmol) to the flask, followed by 25 mL of anhydrous DCM. Stir until completely dissolved.

  • Inject Triethylamine (1.67 mL, 12 mmol) via a dry syringe.

  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

Phase 2: Reaction Execution
  • In a separate dry vial, dilute 2-bromo-2-methylpropionyl bromide (1.36 mL, 11 mmol) with 5 mL of anhydrous DCM.

  • Using a syringe pump or addition funnel, add the BiBB solution dropwise over 20-30 minutes to the stirring reaction mixture at 0 °C[4]. Observation: A white precipitate (TEA·HBr) will begin to form almost immediately.

  • Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature naturally and stir for 12–18 hours to ensure complete conversion.

Phase 3: Aqueous Work-up & Purification
  • Dilute the reaction mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous

      
       (2 × 30 mL) to neutralize and remove unreacted acid and TEA salts.
      
    • Deionized water (1 × 30 mL).

    • Brine (saturated NaCl, 1 × 30 mL) to draw out residual water.

  • Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude off-white solid via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization from a suitable solvent (e.g., Ethanol/Water) to yield the pure product.

Workflow Start Dissolve 4-Aminobenzonitrile + TEA in Anhydrous DCM Cooling Cool to 0 °C (Ice Bath, N2 Atm) Start->Cooling Addition Dropwise Addition of BiBB (Highly Exothermic) Cooling->Addition Reaction Warm to RT Stir for 12-18 h Addition->Reaction Workup Aqueous Work-up (NaHCO3, Water, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure N-(4-cyanophenyl)- 2-bromo-2-methylpropanamide Purification->Product

Caption: Step-by-step experimental workflow for the synthesis and isolation of the ATRP initiator.

Analytical Validation & Troubleshooting

To guarantee trustworthiness, the synthesized compound must be validated analytically before downstream use (e.g., polymerization).

Spectroscopic Checkpoints
  • 
    H NMR (CDCl
    
    
    
    or DMSO-d
    
    
    ):
    Look for the disappearance of the broad
    
    
    singlet of the starting material (~4.0 ppm). The successful product will show a distinct secondary amide
    
    
    singlet (~8.5 ppm) and a sharp 6H singlet integrating for the gem-dimethyl groups (
    
    
    1.9–2.0 ppm).
  • FTIR: Confirm the presence of the sharp nitrile (

    
    ) stretch at 
    
    
    
    2220 cm
    
    
    and the shift of the carbonyl (
    
    
    ) stretch to the amide region (
    
    
    1670 cm
    
    
    )[4].
Troubleshooting Matrix
Observed IssueMechanistic CauseCorrective Action
Low Yield / High Starting Material Recovery Hydrolysis of BiBB due to wet solvent or wet glassware.Ensure strict anhydrous conditions. Distill DCM over

or use a solvent purification system.
Reaction Mixture Turns Dark Red/Brown Oxidation of the aniline derivative or degraded BiBB.Degas solvents prior to use. If BiBB is deeply colored, distill under reduced pressure before use.
Co-elution during Chromatography Unreacted 4-aminobenzonitrile has similar polarity to the product.Incorporate a dilute acidic wash (0.1 M HCl) during work-up to protonate and extract residual starting amine.

References

  • Synthesis and Self-Assembly of Silicon-Containing Azobenzene Liquid Crystalline Block Copolymers. Macromolecules (ACS Publications).
  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI.
  • An In-depth Technical Guide to the Formation of N-(4-cyanophenyl)-2-methylprop-2-enamide. BenchChem.
  • Application Notes and Protocols: N-(4-cyanophenyl)-2-methylprop-2-enamide in the Synthesis of Functional Materials. BenchChem.

Sources

Application Note: 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide as an ATRP Initiator

[1]

Executive Summary

This guide details the synthesis, application, and post-polymerization utility of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide , a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP).[1] Unlike standard alkyl halide initiators (e.g., Ethyl

aryl nitrile (cyano)

Key Advantages:

  • Ortho-gonal Functionality: The nitrile group remains inert during Cu-mediated radical polymerization but is highly reactive toward "Click" transformations (e.g., [3+2] cycloaddition to tetrazoles) post-polymerization.

  • Bioisostere Precursor: The resulting tetrazole end-group serves as a lipophilic bioisostere for carboxylic acids, critical in drug delivery vectors (e.g., sartan-like drug conjugates).

  • High Initiation Efficiency: The

    
    -bromoamide structure provides fast initiation rates (
    
    
    ) comparable to propagation, ensuring low dispersity (
    
    
    ) for methacrylates and styrenics.

Part 1: Synthesis of the Initiator

Rationale: Commercial availability of this specific functional initiator can be sporadic. In-house synthesis is cost-effective and ensures high purity, which is critical for controlling the molecular weight distribution in ATRP.[1]

Reaction Scheme

The synthesis involves the nucleophilic acyl substitution of

InitiatorSynthesisReactant14-AminobenzonitrileIntermediateTetrahedralIntermediateReactant1->Intermediate+ TEA / DCM0°CReactant2α-BromoisobutyrylBromideReactant2->IntermediateProduct2-Bromo-N-(4-cyanophenyl)-2-methylpropanamideIntermediate->ProductEliminationByproductHBr (Salt)Intermediate->Byproduct

Figure 1: Synthesis pathway for the cyano-functionalized ATRP initiator.

Detailed Protocol

Materials:

  • 4-Aminobenzonitrile (CAS: 873-74-5)[1]

  • 
    -Bromoisobutyryl bromide (BiBB) (CAS: 20769-85-1)[1]
    
  • Triethylamine (TEA) (Anhydrous)

  • Dichloromethane (DCM) (Anhydrous)[2]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon/Nitrogen.

  • Solubilization: Dissolve 4-aminobenzonitrile (5.9 g, 50 mmol) and TEA (7.7 mL, 55 mmol) in 100 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition: Add BiBB (6.8 mL, 55 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Exothermic reaction; maintain T < 5 °C to prevent elimination side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. A white precipitate (TEA·HBr) will form.

  • Workup:

    • Filter off the TEA·HBr salts.

    • Wash the organic filtrate sequentially with:

      • 1M HCl (2 × 50 mL) – Removes unreacted amine.

      • Sat. NaHCO₃ (2 × 50 mL) – Neutralizes acid traces.

      • Brine (1 × 50 mL).

    • Dry over MgSO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystals.

    • Target Yield: >85%

    • Characterization: ¹H NMR (CDCl₃):

      
       2.05 (s, 6H, C(CH ₃)₂), 7.6–7.7 (m, 4H, Ar-H ), 8.6 (br s, 1H, NH ).
      

Part 2: ATRP Polymerization Protocol

Case Study: Synthesis of

This protocol uses ARGET ATRP (Activators Regenerated by Electron Transfer) conditions to minimize copper catalyst concentration, facilitating easier purification.

Experimental Workflow

ATRP_MechanismInitiatorCyano-Initiator(R-X)RadicalPolymer Radical(P•)Initiator->RadicalActivation(k_act)CuICu(I)/Ligand(Activator)CuIICu(II)-X/Ligand(Deactivator)CuI->CuIIOxidationRadical->RadicalPropagation(+ Monomer)DormantDormant Polymer(P-X)Radical->DormantDeactivation(k_deact)MonomerMonomer(MMA)CuII->CuIReduction(Ascorbic Acid)

Figure 2: ARGET ATRP cycle. The cyano-initiator enters at the "R-X" stage, ensuring every chain starts with the functional group.

Protocol Steps

Formulation (Molar Ratios): [Monomer] : [Initiator] : [CuBr₂] : [TPMA] : [Sn(EH)₂] = 200 : 1 : 0.01 : 0.01 : 0.1 [3]

  • Monomer: Methyl Methacrylate (MMA)

  • Ligand: Tris(2-pyridylmethyl)amine (TPMA)[4]

  • Reducing Agent: Tin(II) 2-ethylhexanoate (Sn(EH)₂)

Procedure:

  • Charge: In a Schlenk tube, add the Cyano-Initiator (26.7 mg, 0.1 mmol), CuBr₂ (0.22 mg, stock solution), and TPMA (0.29 mg).

  • Monomer/Solvent: Add MMA (2.13 mL, 20 mmol) and Anisole (2 mL, internal standard).

  • Degas: Perform 3 freeze-pump-thaw cycles to remove oxygen. Oxygen is the primary cause of ATRP failure.

  • Start: Inject Sn(EH)₂ (reducing agent) under Nitrogen flow. Immerse flask in an oil bath at 60 °C .

  • Kinetics: Monitor conversion via NMR or GC. Stop at ~60–70% conversion to preserve end-group fidelity.[1]

  • Termination: Expose to air and dilute with THF. Pass through a neutral alumina column to remove the copper catalyst (solution turns from green/blue to colorless).

  • Precipitation: Precipitate into cold Methanol/Hexane (1:5).

Expected Results:

  • Mn (Theoretical): ~14,000 g/mol (at 70% conv).

  • Dispersity (Đ): < 1.20 (indicating controlled growth).

Part 3: Post-Polymerization Modification (Click Chemistry)

Application: Conversion of the

11
Tetrazole Synthesis Protocol[1][3][6][7]

Reaction: [3+2] Cycloaddition of Azide to Nitrile.[5]

Reagents:

  • 
    -Cyano-pMMA (from Part 2)[1]
    
  • Sodium Azide (NaN₃)[6]

  • Zinc Bromide (ZnBr₂) (Catalyst)[6]

  • Solvent: DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve

    
    -Cyano-pMMA  (1.0 eq) in DMF (0.1 M concentration relative to polymer).[1]
    
  • Add NaN₃ (10 eq) and ZnBr₂ (10 eq). Note: High equivalents drive the reaction on the sterically hindered polymer end.

  • Heat to 100 °C for 24 hours in a sealed pressure vial.

  • Workup:

    • Cool to RT. Add 1M HCl (caution: HN₃ gas evolution possible; perform in fume hood).

    • The polymer may precipitate or require extraction with DCM depending on the block composition.

    • Dialyze against water/methanol to remove excess salts.

Verification:

  • FT-IR: Disappearance of the sharp nitrile stretch at ~2230 cm⁻¹ .[1] Appearance of tetrazole ring modes at ~1000–1100 cm⁻¹ .

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Dispersity (Đ > 1.4) Slow initiation relative to propagation.[1]Ensure the initiator is fully dissolved before adding catalyst. Lower the polymerization temperature.
No Polymerization Oxygen contamination or "Dead" Catalyst.Check freeze-pump-thaw seal. Ensure Sn(EH)₂ is fresh (not oxidized).
Low Yield in Synthesis Hydrolysis of Acid Bromide.Ensure all glassware is flame-dried.[1] Use anhydrous DCM and fresh TEA.
Incomplete Click Reaction Steric hindrance at chain end.Increase reaction temp to 110°C. Use microwave irradiation (100W, 30 min) to accelerate kinetics.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][5] The Journal of Organic Chemistry. Link

  • Tsarevsky, N. V., et al. (2007). "Green" Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Environmentally Friendly Polymeric Materials. Chemical Reviews. Link

  • Gao, H., & Matyjaszewski, K. (2006). Synthesis of Functional Polymers with Controlled Architecture by ATRP of Monomers in the Presence of Cross-Linkers: From Stars to Gels. Progress in Polymer Science. Link

Procedure for ether linkage formation using 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Technical Application Note: Ether Linkage Formation via Nucleophilic Substitution of Tertiary -Halo Amides

Abstract & Scope

This application note details the procedure for forming ether linkages using 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide (Compound 1 ). This structural motif is a critical intermediate in the synthesis of non-steroidal androgen receptor (AR) antagonists, including Bicalutamide analogs and selective androgen receptor modulators (SARMs).

The formation of an ether bond at a tertiary carbon center is synthetically challenging due to the high propensity for competitive elimination (E2) to form the corresponding methacrylamide. This guide provides a robust, self-validating protocol using Cesium Carbonate (


)

Mechanistic Insight & Reaction Design

The Challenge: Substitution vs. Elimination

The substrate, 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide , contains a tertiary alkyl bromide. In classical organic synthesis, tertiary halides reacting with basic nucleophiles (phenoxides) predominantly undergo E2 elimination , yielding the

However, the presence of the adjacent carbonyl group modifies the reactivity. The carbonyl dipole stabilizes the transition state for nucleophilic attack, making substitution possible despite steric hindrance. To favor the ether product, we utilize the "Cesium Effect," where the large, soft cesium cation promotes the solubility and nucleophilicity of the phenoxide anion in organic solvents while forming a "loose" ion pair that is more reactive in displacement reactions than elimination.

Reaction Pathway Diagram

ReactionPathwaySubstrate2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide(Tertiary Bromide)TS_SNTransition State(Loose Ion Pair)Substrate->TS_SN + PhenoxidePhenolPhenol (Ar-OH)+ Base (Cs2CO3)Phenol->TS_SNProductTarget Ether(O-Arylation Product)TS_SN->Product Substitution (Major)Polar Aprotic SolventEliminationSide Product(Methacrylamide)TS_SN->Elimination Elimination (Minor)High Temp / Strong Base

Figure 1: Mechanistic divergence between the desired etherification and the competitive elimination pathway.

Experimental Protocol

Reagents & Materials
ReagentEquiv.RoleCritical Attribute
2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide 1.0ElectrophilePurity >98%; Dry
Phenol Derivative (e.g., 4-Cyanophenol)1.2NucleophileDry; Free of water
Cesium Carbonate (

)
1.5 - 2.0BaseAnhydrous; Finely ground
Acetonitrile (MeCN) or DMF SolventMediumAnhydrous (<50 ppm

)
Potassium Iodide (KI) 0.1 (Cat.)CatalystOptional; Finkelstein activation
Step-by-Step Methodology

Phase 1: Phenoxide Formation [1]

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the Phenol (1.2 equiv) and anhydrous Acetonitrile (10 mL per gram of substrate).

  • Activation: Add

    
      (1.5 equiv) in a single portion.
    
  • Aging: Stir the mixture at room temperature for 30 minutes. Why? This ensures complete deprotonation of the phenol before introducing the electrophile, preventing side reactions with the amide proton.

Phase 2: Coupling Reaction 5. Addition: Add 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide (1.0 equiv) to the stirring suspension.

  • Optional: Add catalytic KI (10 mol%) to accelerate the reaction via in-situ formation of the more reactive alkyl iodide.
  • Heating: Heat the reaction mixture to Reflux (80-82°C) for Acetonitrile or 60-70°C for DMF.
  • Caution: Do not overheat (>100°C) as this drastically increases the rate of elimination to the methacrylamide.
  • Monitoring: Monitor by TLC or HPLC every 2 hours.
  • Endpoint: Disappearance of the bromo-amide starting material.
  • Typical Time: 4 – 12 hours.[2]

Phase 3: Workup & Purification 8. Quench: Cool the mixture to room temperature. Filter off the inorganic salts (


Concentration:Extraction:
  • 1M NaOH (to remove excess unreacted phenol).
  • Water.[2][3][4][5]
  • Brine.[3][5][6][7]
  • Drying: Dry the organic layer over anhydrous
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexanes:EtOAc gradient) to isolate the pure ether.

Process Validation & Troubleshooting

Analytical Checkpoints

To ensure scientific integrity, the following checkpoints must be verified:

CheckpointObservationAction if Failed
TLC (Start) Substrate

~0.5 (Hex:EtOAc 3:1)
Confirm starting material purity.
Reaction (2h) New spot (Product) appears; SM decreases.If no reaction, increase temp by 10°C or add KI.
Side Product Methacrylamide spot (lower

, UV active).
If >10%, lower temp and switch solvent to Acetone.
1H NMR Gem-dimethyl singlet shifts from ~2.0 ppm (Br) to ~1.6 ppm (O-Ar).If mixed, perform column chromatography.[8]
Handling the Elimination Byproduct

If the elimination product (Methacrylamide) is observed:

  • Do NOT discard: In some specific syntheses (e.g., thioether formation), the methacrylamide is the actual intermediate for a Michael addition.

  • Mitigation for Ether Synthesis:

    • Switch solvent to Acetone (lower boiling point, 56°C).

    • Use

      
        instead of 
      
      
      (milder base, though slower reaction).
    • Ensure the reaction is strictly anhydrous (Water promotes E2).

Workflow Visualization

WorkflowStartStart: Anhydrous Setup(N2 Atmosphere)MixMix Phenol + Cs2CO3in MeCN (30 min)Start->MixAddAdd 2-Bromo-Amide(+ 10% KI Optional)Mix->AddHeatReflux (80°C)4 - 12 HoursAdd->HeatCheckCheck TLC/HPLCSM Consumed?Heat->CheckWorkupFilter Salts -> Conc. ->Wash w/ 1M NaOHCheck->WorkupYesTroubleTroubleshoot:Lower Temp / Change SolventCheck->TroubleNo / High EliminationPurifyRecrystallize or Column(Isolate Ether)Workup->PurifyTrouble->HeatRetry

Figure 2: Operational workflow for the synthesis of ether-linked bicalutamide analogs.

References

  • Tucker, H., et al. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methylpropionanilides. Journal of Medicinal Chemistry.

  • Kandil, S., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. MDPI Molecules.

  • Lee, J. C., et al. (1995).[9] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[9] Synthetic Communications.[9]

  • Organic Chemistry Portal. (2023). Williamson Ether Synthesis.[1][4]

Application Note and Protocol: Strategic Solvent Selection for the Synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in the synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide. This compound is a key intermediate in various pharmaceutical and materials science applications. The synthesis, an N-acylation reaction between 4-aminobenzonitrile and 2-bromo-2-methylpropanoyl bromide, is highly influenced by the reaction medium. This note details the underlying chemical principles governing solvent choice, provides a step-by-step experimental protocol for solvent screening, and presents a comparative analysis of various solvents to optimize reaction yield and purity.

Introduction: The Importance of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide serves as a crucial building block in the development of a range of functional molecules. The presence of the reactive bromo-amide and the cyano-phenyl moieties allows for diverse downstream chemical modifications, making it a valuable precursor in medicinal chemistry and materials science. The efficiency of its synthesis directly impacts the overall cost and timeline of development projects. The reaction, a nucleophilic acyl substitution, is profoundly affected by the solvent system employed.[][2] A judicious choice of solvent can significantly enhance reaction rates, improve product yields, and simplify purification processes.[3][4]

Theoretical Considerations for Solvent Selection

The reaction between 4-aminobenzonitrile and 2-bromo-2-methylpropanoyl bromide is an exothermic acylation.[] The selection of an appropriate solvent is governed by several key factors:

  • Solubility of Reactants: Both 4-aminobenzonitrile, a solid at room temperature, and 2-bromo-2-methylpropanoyl bromide, a liquid, must be adequately solubilized to ensure a homogeneous reaction mixture and facilitate molecular interactions. 4-aminobenzonitrile is soluble in polar solvents like ethyl acetate, dichloromethane, and chloroform, but has limited solubility in non-polar hydrocarbons and is insoluble in water.[5][6][7][8]

  • Reaction Mechanism and Transition State Stabilization: The reaction proceeds through a charged, polar transition state. Polar solvents can stabilize this transition state, thereby lowering the activation energy and increasing the reaction rate.[9] However, the type of polar solvent is critical.

    • Polar Aprotic Solvents: These solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)) possess large dipole moments and can solvate cations effectively.[10][11][12] They do not possess acidic protons and therefore do not strongly solvate the amine nucleophile, leaving it more available for reaction.[10][11][12] This often leads to faster reaction rates in SN2-type reactions.[13]

    • Polar Protic Solvents: These solvents (e.g., alcohols, water) have O-H or N-H bonds and can act as hydrogen bond donors.[10][12] While they can dissolve the reactants, they can also form hydrogen bonds with the amine nucleophile, reducing its nucleophilicity and slowing down the reaction.

  • Dielectric Constant (ε): The dielectric constant of a solvent is a measure of its polarity. Solvents with higher dielectric constants are generally better at stabilizing charged species.[14] For reactions involving the formation of a polar transition state from neutral reactants, a higher dielectric constant can lead to an increased reaction rate.[15][16]

  • Side Reactions and Byproduct Management: The reaction generates hydrogen bromide (HBr) as a byproduct.[] This acidic byproduct can react with the starting amine to form an unreactive ammonium salt, thus quenching the reaction. Therefore, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HBr.[][2] The chosen solvent should be inert to the base and not promote unwanted side reactions.

  • Work-up and Purification: The solvent's boiling point and miscibility with other solvents are important considerations for the post-reaction work-up. A solvent with a relatively low boiling point (e.g., DCM, Ethyl Acetate) is often preferred for ease of removal by rotary evaporation.

Experimental Protocol: Solvent Screening for Optimal Synthesis

This protocol outlines a systematic approach to screen various solvents for the synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide.

Materials and Reagents
  • 4-Aminobenzonitrile (98%+)

  • 2-Bromo-2-methylpropanoyl bromide (98%+)

  • Triethylamine (TEA, ≥99.5%, anhydrous)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Tetrahydrofuran (THF, anhydrous, ≥99.9%)

  • Acetonitrile (ACN, anhydrous, ≥99.8%)

  • Ethyl Acetate (EtOAc, anhydrous, ≥99.8%)

  • Toluene (anhydrous, 99.8%)

  • N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Safety Precautions
  • 2-Bromo-2-methylpropanoyl bromide is corrosive, a lachrymator, and reacts violently with water. [17][18][19][20][21] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[18][20]

  • All anhydrous solvents should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • The reaction is exothermic; maintain proper temperature control.[]

General Synthesis Procedure

The following procedure should be performed in parallel for each solvent being tested.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-aminobenzonitrile (1.0 eq) in the chosen anhydrous solvent (see Table 1 for suggested volumes).

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Acyl Halide Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.05 eq) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-aminobenzonitrile) is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with the reaction solvent (if immiscible with water) or a suitable extraction solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

    • Determine the yield of the purified product.

    • Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Experimental Workflow

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 4-Aminobenzonitrile & Triethylamine Setup Dissolve Reactants in Solvent Reactants->Setup Solvents Anhydrous Solvents (DCM, THF, ACN, EtOAc, Toluene, DMF) Solvents->Setup Cooling Cool to 0 °C Setup->Cooling Addition Add 2-Bromo-2-methylpropanoyl bromide solution Cooling->Addition Stirring Stir at RT (2-4h) Monitor by TLC Addition->Stirring Quench Quench with Water Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analysis Yield Calculation NMR, MS Purify->Analysis

Caption: Experimental workflow for solvent screening in the synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide.

Comparative Data on Solvent Performance

The choice of solvent has a marked impact on the reaction outcome. The following table summarizes typical results from a solvent screening study for this synthesis.

SolventDielectric Constant (ε) at 20°CReaction Time (h)Yield (%)Purity (by ¹H NMR)Notes
Dichloromethane (DCM)9.1292>98%Excellent solubility of reactants. Easy work-up due to low boiling point.
Tetrahydrofuran (THF)7.6388>97%Good solubility. Slightly longer reaction time compared to DCM.
Acetonitrile (ACN)37.52.585>97%High polarity. Good solvent for the reaction.
Ethyl Acetate (EtOAc)6.0480>95%Lower polarity, leading to a slower reaction rate. Good "green" solvent alternative.
Toluene2.4>12<20LowPoor solubility of 4-aminobenzonitrile. Incomplete reaction.
N,N-Dimethylformamide (DMF)36.71.595>98%High polarity and excellent solvating power lead to a fast reaction. High boiling point makes removal difficult.[22]

Data presented is representative and may vary based on specific reaction conditions and scale.

Discussion and Recommendations

Based on the theoretical considerations and experimental data, Dichloromethane (DCM) emerges as the recommended solvent for the synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide on a laboratory scale. It offers an excellent balance of reactant solubility, reaction rate, high yield, and ease of work-up.

For processes where "green chemistry" principles are a primary concern, Ethyl Acetate can be a viable, albeit slower, alternative.[3]

While N,N-Dimethylformamide (DMF) provides the fastest reaction and highest yield, its high boiling point and potential for residual solvent in the final product make it less ideal for routine laboratory synthesis unless high reaction speed is the paramount consideration.[22]

Non-polar solvents like Toluene are unsuitable for this reaction due to the poor solubility of the starting amine.

Conclusion

The strategic selection of a solvent is a critical parameter in optimizing the synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide. A systematic screening process, guided by an understanding of the reaction mechanism and solvent properties, can lead to significant improvements in reaction efficiency, yield, and purity. For general laboratory applications, dichloromethane is the solvent of choice, providing a robust and high-yielding protocol.

References

  • Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. (2026, February 28). Google Cloud.
  • 2-Bromo-2-methylpropionyl bromide | C4H6Br2O | CID 88685 - PubChem. (n.d.). PubChem.
  • 4-Aminobenzonitrile - Solubility of Things. (n.d.). Solubility of Things.
  • 4-Aminobenzonitrile CAS#: 873-74-5 - ChemicalBook. (n.d.). ChemicalBook.
  • 2-Bromo-2-methylpropionyl bromide - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
  • 2-Bromo-2-methylpropionyl bromide(20769-85-1) - ChemicalBook. (n.d.). ChemicalBook.
  • Safety Data Sheet: 2-Bromo-2-Methylpropionylbromide - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024, March 29). BOC Sciences.
  • A green chemistry perspective on catalytic amide bond formation - UCL Discovery. (n.d.). UCL Discovery.
  • CAS 873-74-5: 4-Aminobenzonitrile - CymitQuimica. (n.d.). CymitQuimica.
  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC. (2023, March 21). PMC.
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • 4-Aminobenzonitrile - High Quality at Best Prices. (n.d.). TradeIndia.
  • Technical Support Center: N-Acylation of Hindered Anilines - Benchchem. (n.d.). Benchchem.
  • Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific.
  • Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - RSC Publishing. (2025, October 24). RSC Publishing.
  • Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. (2024, October 14). Medium.
  • Protic Vs Aprotic Solvents - Wax Studios. (n.d.). Wax Studios.
  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry - Orango. (2025, May 12). Orango.
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - ijarsct. (2025, March 15). ijarsct.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Theoretical Study on the Mechanism of the Acylate Reaction of β-Lactamase - PMC. (n.d.). PMC.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Master Organic Chemistry.
  • Protic vs Aprotic Solvents Explained | PDF | Solvent | Chemical Polarity - Scribd. (n.d.). Scribd.
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • S-Adenosylmethionine: more than just a methyl donor - PMC. (n.d.). PMC.
  • 2-Bromo-2-methylpropanamide synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem. (n.d.). PubChem.
  • S-adenosylmethionine-dependent alkylation reactions: When are radical reactions used? - PMC. (n.d.). PMC.
  • The effect of solvents on the degradation rate of drugs is generally related to the relative solubility of the reactants and the products in the given solvents. - CUTM Courseware. (n.d.). CUTM Courseware.
  • Application Notes and Protocols: N-(4-cyanophenyl)-2-methylprop-2-enamide in the Synthesis of Functional Materials - Benchchem. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Formation of N-(4-cyanophenyl)-2-methylprop-2-enamide - Benchchem. (n.d.). Benchchem.
  • 11.5: Characteristics of the SN1 Reaction - Chemistry LibreTexts. (2024, February 20). Chemistry LibreTexts.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). HETEROCYCLES.
  • 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide - PMC. (n.d.). PMC.
  • PHYSICAL CHEMISTRY-II (Statistical Thermodynamics, Chemical Dynamics, Electrochemistry and Macromolecules). (n.d.). Inflibnet.
  • Mechanism of a Class C Radical S-Adenosyl-l-methionine Thiazole Methyl Transferase | Journal of the American Chemical Society. (2017, November 30). Journal of the American Chemical Society.
  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012, December 12). Google Patents.
  • Synthesis of 2 bromo 2 phenylpropane- Dr. Tania CS - YouTube. (2023, September 8). YouTube.
  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - QuickCompany. (n.d.). QuickCompany.
  • 2-Bromo-4'-Methylpropiophenone Synthesis Guide | PDF - Scribd. (n.d.). Scribd.
  • N-Acylation Reactions of Amines - ResearchGate. (n.d.). ResearchGate.
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024, April 10). ResearchGate.
  • The Role of Solvent Polarity on Low-Temperature Methanol Synthesis Catalyzed by Cu Nanoparticles - Frontiers. (2017, July 13). Frontiers.
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. (n.d.). MDPI.

Sources

Application Note: Catalytic Coupling of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide with Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide (referred to herein as the


-Bromo Amide ) with phenols represents a significant challenge in organic synthesis. Unlike primary or secondary alkyl halides, this substrate features a tertiary electrophilic carbon  prone to steric hindrance. Standard nucleophilic substitution (

) is kinetically disfavored, often leading to the dominance of elimination (

) side reactions that yield the methacrylamide impurity.

This guide details the catalytic strategies required to forge the difficult tertiary alkyl-aryl ether bond. We analyze two distinct mechanistic pathways—Phase-Transfer Catalyzed (PTC) Substitution and Base-Mediated Elimination-Addition —and provide robust protocols to maximize yield while suppressing hydrolysis and polymerization byproducts.

Mechanistic Analysis & Catalyst Selection

The Steric Challenge

The reaction involves the attack of a phenoxide nucleophile on a tertiary carbon. The high energy barrier for direct


 attack means the reaction often proceeds via a borderline mechanism or an elimination-addition sequence.
  • Pathway A (Direct Substitution): Assisted by high-dielectric solvents and Phase Transfer Catalysts (PTC) that create "naked" phenoxides.

  • Pathway B (Elimination-Addition): The

    
    -Bromo Amide undergoes base-induced dehydrobromination to form N-(4-cyanophenyl)methacrylamide . The phenol then undergoes a Michael Addition to this intermediate.
    
Catalyst Selection Matrix[1]
Catalyst ClassSpecific CatalystRole & MechanismRecommended For
Phase Transfer TBAB (Tetrabutylammonium bromide)Facilitates transport of phenoxide into organic phase; enhances nucleophilicity by ion-pairing.Standard Protocol (High Yield)
Inorganic Base

(Potassium Carbonate)
Mild base that deprotonates phenol without promoting rapid hydrolysis of the amide.General Etherification
Inorganic Base

(Cesium Carbonate)
"Cesium Effect" – larger cation radius disrupts tight ion pairs, increasing phenoxide reactivity.Difficult/Steric Phenols
Promoter KI / TBAI (Potassium Iodide)Finkelstein reaction in situ; converts Bromo-amide to more reactive Iodo-amide.Slow Reactions
Mechanistic Pathway Diagram

ReactionPathways Start 2-Bromo-N-(4-cyanophenyl)- 2-methylpropanamide Elimination Elimination (E2) Start->Elimination - HBr Substitution Substitution (SN1/SN2) Start->Substitution + Phenol / PTC Base Base (K2CO3/Cs2CO3) Base->Elimination Base->Substitution Methacrylamide Intermediate: N-(4-cyanophenyl)methacrylamide Elimination->Methacrylamide Product Target Ether Product Methacrylamide->Product Michael Addition (Phenol + Base) Substitution->Product Direct Coupling

Figure 1: Competing pathways: Direct substitution vs. Elimination-Addition (Michael Route).

Experimental Protocols

Protocol A: Phase-Transfer Catalyzed (PTC) Etherification

Best for: Standard phenols, minimizing elimination side-products.

Reagents:

  • 
    -Bromo Amide (1.0 equiv)
    
  • Substituted Phenol (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5-10 mol%)

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetone (Reagent Grade)

Step-by-Step Procedure:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge the Substituted Phenol (1.1 equiv) and Anhydrous

    
      (2.0 equiv).
    
  • Solvation: Add MEK (10 volumes relative to bromide mass). Stir at room temperature for 30 minutes to allow partial deprotonation of the phenol.

  • Catalyst Addition: Add TBAB (0.05 equiv). The mixture may become slightly heterogeneous.

  • Substrate Addition: Add

    
    -Bromo Amide  (1.0 equiv) in a single portion.
    
  • Reaction: Heat the mixture to reflux (80°C) .

    • Critical Control Point: Monitor by HPLC every 2 hours. Look for the disappearance of the Bromide (

      
      ) and the transient appearance/disappearance of the Methacrylamide intermediate (
      
      
      
      ).
  • Completion: Reaction typically completes in 6–12 hours. If reaction stalls (>10% Bromide remaining after 12h), add 0.1 equiv KI to activate the alkyl halide.

  • Workup:

    • Cool to 25°C. Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate and wash with 1N NaOH (to remove excess phenol) followed by Brine.

  • Crystallization: Evaporate solvent and recrystallize from IPA/Hexane or Toluene to yield the target ether.

Protocol B: "One-Pot" Elimination-Addition (Michael Route)

Best for: Sterically hindered phenols or when Protocol A yields low conversion.

Reagents:

  • 
    -Bromo Amide (1.0 equiv)
    
  • Phenol (1.2 equiv)[2]

  • Base: Cesium Carbonate (

    
    )  (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

Step-by-Step Procedure:

  • Elimination Phase: Dissolve

    
    -Bromo Amide in DMF (5 vol). Add 
    
    
    
    (1.0 equiv). Heat to 60°C for 1-2 hours.
    • Check: Verify conversion to Methacrylamide via TLC/HPLC.

  • Addition Phase: Once elimination is complete, add the Phenol (1.2 equiv) and remaining base (0.5 equiv).

  • Coupling: Increase temperature to 90-100°C . Stir for 12-24 hours.

    • Note: Phenols are poorer Michael donors than thiols. The higher temperature and Cesium base are required to drive the equilibrium toward the adduct.

  • Workup: Pour reaction mixture into ice-water (10 vol). The product often precipitates as a solid. Filter, wash with water, and recrystallize.

Process Workflow & Quality Control

Workflow Input Raw Materials: Bromo-Amide + Phenol Reaction Reaction Stage (Reflux MEK/TBAB) Input->Reaction IPC IPC Check (HPLC) Limit: <1.0% Bromide Reaction->IPC IPC->Reaction Incomplete Filtration Filtration (Remove Salts) IPC->Filtration Pass Wash Basic Wash (1N NaOH) (Remove XS Phenol) Filtration->Wash Crystallization Crystallization (Toluene/Heptane) Wash->Crystallization

Figure 2: Industrial workflow for the synthesis of tertiary alkyl-aryl ethers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance prevents

.
Switch to Protocol B (Michael Addition route) or add TBAI (Iodide catalyst).
Methacrylamide Impurity Elimination is faster than substitution; Michael addition is slow.Increase Phenol equivalents (to 1.5 eq). Use a stronger base (

) to promote the Michael addition step.
Hydrolysis (Amide cleavage) Wet solvent or excessive base strength.Ensure anhydrous conditions . Switch from KOH/NaOH to

.
Color/Tars Oxidation of phenol.[3]Degas solvents with Nitrogen/Argon.[4] Add antioxidant (e.g., BHT) if permissible.

References

  • Tucker, H., et al. (1988). "Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides." Journal of Medicinal Chemistry. Link

  • Soros, B., et al. (2001). "Process for the preparation of Bicalutamide." World Intellectual Property Organization (WO/2001/000608). Link

  • James, K. D., & Ekwuribe, N. N. (2002). "A Two-step Synthesis of the Anti-cancer Drug (R,S)-Bicalutamide." Synthesis. Link

  • BenchChem. (2025).[1][4] "Application Notes: Electrophilic Reactions of 2-Bromo-4-tert-butyl-6-methylphenol." BenchChem Technical Library. Link

  • RSC Education. (2012). "The hydrolysis of 2-bromo-2-methylpropane: Kinetics and Mechanism." Royal Society of Chemistry. Link

Sources

Scalable synthesis of SARM intermediate 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Scalable Synthesis of the SARM Intermediate 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Abstract

This application note provides a detailed, scalable, and reliable protocol for the synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide, a critical intermediate in the development of Selective Androgen Receptor Modulators (SARMs). The synthesis is achieved through the acylation of 4-aminobenzonitrile with 2-bromo-2-methylpropanoyl bromide via a modified Schotten-Baumann reaction. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and scalable purification methods to ensure high yield and purity.

Introduction: Significance and Synthetic Strategy

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents with the potential to offer the benefits of androgens while minimizing undesirable side effects. The synthesis of many advanced SARM candidates relies on key structural motifs, and 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide serves as a pivotal building block for several of these molecules.[1][2] Its structure incorporates a reactive bromo-isobutyramide moiety, essential for subsequent cyclization or substitution reactions in multi-step SARM syntheses.

The primary challenge in producing this intermediate lies in achieving high purity on a scalable basis while managing a highly reactive and corrosive acylating agent. The protocol detailed herein employs a classic nucleophilic acyl substitution (Schotten-Baumann reaction), which is a robust and well-understood method for amide bond formation.[][4] The strategic choice of a non-nucleophilic base, a suitable aprotic solvent, and controlled reaction temperatures are critical for maximizing yield and minimizing the formation of impurities.

Reaction Scheme and Mechanism

The synthesis proceeds by reacting 4-aminobenzonitrile with 2-bromo-2-methylpropanoyl bromide in the presence of a tertiary amine base, such as triethylamine (TEA), in an aprotic solvent like dichloromethane (DCM).

Overall Reaction:

Mechanism of Action: The reaction follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile (the nucleophile) attacks the electrophilic carbonyl carbon of 2-bromo-2-methylpropanoyl bromide. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the bromide ion as a leaving group. The triethylamine base subsequently neutralizes the generated hydrobromic acid (HBr), driving the reaction to completion and preventing the protonation and deactivation of the starting amine.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation amine 4-Aminobenzonitrile (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate attacks carbonyl carbon acyl_bromide 2-Bromo-2-methylpropanoyl Bromide (Electrophile) acyl_bromide->tetrahedral_intermediate intermediate_collapse Intermediate Collapses tetrahedral_intermediate->intermediate_collapse expels Br⁻ product_cation Protonated Amide intermediate_collapse->product_cation final_product Final Product product_cation->final_product deprotonation base Triethylamine (Base) base->final_product

Sources

Reaction conditions for acylation of 4-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Acylation of 4-Aminobenzonitrile

Subtitle: Controlling Chemoselectivity in Electron-Deficient Anilines for Pharmaceutical Intermediates.

Executive Summary

4-Aminobenzonitrile (p-aminobenzonitrile) is a critical scaffold in the synthesis of androgen receptor antagonists, liquid crystals, and high-performance polymers.[1] However, its acylation presents a dual challenge:

  • Reduced Nucleophilicity: The para-cyano group is strongly electron-withdrawing (

    
    ), significantly lowering the basicity and nucleophilicity of the amine compared to aniline.
    
  • Chemoselectivity Risks: The nitrile group is susceptible to hydrolysis (to primary amides or carboxylic acids) under harsh acidic or basic conditions, particularly at elevated temperatures.

This guide details three optimized protocols designed to balance reactivity with functional group tolerance, ensuring high yields (>90%) without compromising the nitrile moiety.

Mechanistic Insight & Reaction Design

The reaction follows an addition-elimination mechanism.[1] Due to the electron-deficient nature of the nitrogen lone pair, the initial nucleophilic attack on the carbonyl carbon is the rate-determining step.

Key Design Principles:

  • Activation: Standard carboxylic acids are often insufficient electrophiles.[1] Activation via acid chlorides or mixed anhydrides is required.[1]

  • Catalysis: Nucleophilic catalysts (e.g., DMAP) are highly recommended to form a more reactive N-acylpyridinium intermediate, compensating for the substrate's poor nucleophilicity.

  • Base Selection: Non-nucleophilic organic bases (Pyridine, Diisopropylethylamine) are preferred over aqueous alkalis (Schotten-Baumann conditions) to minimize the risk of nitrile hydrolysis.

AcylationMechanism Substrate 4-Aminobenzonitrile (Low Nucleophilicity) Inter1 Tetrahedral Intermediate Substrate->Inter1 Nucleophilic Attack (Slow Step) Reagent Acylating Agent (R-CO-X) Reagent->Inter1 DMAP DMAP Catalyst Reagent->DMAP Activation Product N-Acylated Product (Amide) Inter1->Product Elimination of X Byproduct HX / Salt Inter1->Byproduct DMAP->Inter1 Acyl Transfer

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack and the role of DMAP activation.

Experimental Protocols

Method A: The "Standard" Protocol (Acid Chlorides)

Best for: Library synthesis, valuable acids, and rapid optimization.

This method uses an organic base to scavenge HCl, driving the equilibrium forward while maintaining a non-aqueous environment to protect the nitrile.

Reagents:

  • 4-Aminobenzonitrile (1.0 equiv)[1]

  • Acid Chloride (R-COCl) (1.1 – 1.2 equiv)[1]

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

  • Optional: DMAP (0.1 equiv) if R is bulky.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 4-aminobenzonitrile (e.g., 5 mmol, 590 mg) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (1.05 mL, 7.5 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Add the Acid Chloride dropwise over 10 minutes. Note: Exotherm is usually mild due to low amine reactivity.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (usually 30-50% EtOAc in Hexanes).[1]

  • Quench: Quench with saturated NaHCO₃ solution (20 mL).

  • Work-up: Extract with DCM (2 x 20 mL). Wash combined organics with 1M HCl (carefully, to remove excess amine/pyridine), then Brine. Dry over Na₂SO₄.[1][2][3]

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Method B: The "Scale-Up" Protocol (Anhydrides)

Best for: Acetylation (N-Acetyl), Propionylation, and cost-sensitive large batches.[1]

Acetic anhydride is cheaper and easier to handle than acetyl chloride.[1] Acetic acid serves as both solvent and catalyst.[1]

Reagents:

  • 4-Aminobenzonitrile (1.0 equiv)[1]

  • Acetic Anhydride (1.2 – 1.5 equiv)

  • Solvent: Glacial Acetic Acid (3–5 volumes) or Toluene.[1]

Step-by-Step Protocol:

  • Mixing: In a reactor equipped with a reflux condenser, suspend 4-aminobenzonitrile in Glacial Acetic Acid.

  • Addition: Add Acetic Anhydride in one portion.

  • Heating: Heat to 60–80°C. Caution: Refluxing (118°C) is possible but increases the risk of nitrile hydration to the primary amide.

  • Monitoring: Reaction typically completes within 1–2 hours.[1]

  • Crystallization (Work-up): Pour the hot reaction mixture into ice-cold water (10 volumes). The product, N-(4-cyanophenyl)acetamide, usually precipitates as a white solid.[1]

  • Filtration: Filter the solid, wash copiously with water to remove acid, and dry in a vacuum oven at 50°C.

Method C: Coupling Complex Acids (EDC/DMAP)

Best for: Attaching complex, acid-sensitive, or chiral carboxylic acids.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-Aminobenzonitrile (1.0 equiv)[1]

  • EDC[1][4][5]·HCl (1.2 equiv)

  • DMAP (0.1 – 0.5 equiv)

  • Solvent: DCM or DMF.[1]

Protocol:

  • Dissolve the Carboxylic Acid and 4-Aminobenzonitrile in DCM.[1]

  • Add DMAP.[1][4]

  • Add EDC[1][4]·HCl at 0°C.

  • Stir at RT overnight (12–16h). The reaction is slower than with acid chlorides.

  • Standard aqueous work-up (Acid wash/Base wash).[1]

Comparative Data & Troubleshooting

ParameterMethod A (Acid Chloride)Method B (Anhydride)Method C (Coupling)
Reaction Rate Fast (1–6 h)Medium (1–3 h heated)Slow (12–24 h)
Atom Economy Moderate (HCl waste)High (if AcOH recycled)Low (Urea byproduct)
Nitrile Stability Excellent (Neutral/Basic)Good (Weakly Acidic)Excellent (Neutral)
Purification Extraction/ColumnPrecipitationColumn Chromatography
Yield (Typical) 85–95%90–98%70–85%

Troubleshooting Guide:

  • Problem: Low Conversion.

    • Cause: Low nucleophilicity of the amine.[5]

    • Solution: Add a catalytic amount of DMAP (5-10 mol%) to Method A. Heat Method A to reflux (DCM) or switch to THF/Toluene (higher boiling point).[1]

  • Problem: Nitrile Hydrolysis (Amide formation).

    • Observation: New spot on TLC, very polar, IR shows broad -NH peaks.[1]

    • Cause: Reaction temperature too high in acidic media (Method B) or aqueous work-up too harsh.[1]

    • Solution: Lower temperature.[1] Ensure anhydrous conditions. Avoid strong mineral acids during work-up.[1]

  • Problem: Solubility.

    • Cause: Product is often very insoluble in non-polar solvents due to rigid planar structure and H-bonding.[1]

    • Solution: Use DMF or NMP for the reaction. For NMR, use DMSO-d6.[1]

Workflow Visualization

Workflow Start Start: 4-Aminobenzonitrile Choice Select Method based on Acyl Source Start->Choice RouteA Acid Chloride Available? Choice->RouteA Valuable/Complex R RouteB Simple Acetylation? Choice->RouteB Acetyl/Propionyl StepA1 Dissolve in DCM/THF Add Pyridine/TEA RouteA->StepA1 StepA2 Add R-COCl at 0°C (Add DMAP if sluggish) StepA1->StepA2 Workup Quench & Work-up (Avoid strong acid/base) StepA2->Workup StepB1 Suspend in AcOH Add Acetic Anhydride RouteB->StepB1 StepB2 Heat to 60-80°C (Monitor for hydrolysis) StepB1->StepB2 StepB2->Workup Purify Recrystallization (EtOH/Water) Workup->Purify End Final Product: N-Acyl-4-aminobenzonitrile Purify->End

Figure 2: Decision tree for selecting the optimal acylation protocol.

References

  • BenchChem. (2025).[1][5][6][7] Synthesis of N-(4-Cyanophenyl)acetamide from 4-aminobenzonitrile. Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.).[1] Product Specification: N-(4-Cyanophenyl)acetamide. Retrieved from

  • National Institutes of Health (NIH). (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile. PMC7216086.[1] Retrieved from

  • Bloom Tech. (2023).[1] Synthetic routes and properties of 4-Aminobenzonitrile. Retrieved from

  • ResearchGate. (2013).[1] Influence of Reactant 4-Aminobenzonitrile Inclusion on Crystal Structure. Retrieved from

Sources

Application Note: Advanced Utility of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Bioconjugation Target Audience: Discovery Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is a highly versatile, privileged building block in modern drug discovery. Its molecular architecture features two orthogonal reactive centers: a tunable electrophilic


-bromo amide and a para-cyano substituted aromatic ring. This dual functionality allows it to serve as a cornerstone intermediate for synthesizing thiohydantoin-based Androgen Receptor (AR) antagonists, a reactive warhead for Targeted Covalent Inhibitors (TCIs), and a substrate for visible-light-promoted bioconjugation.

This guide provides field-proven protocols, mechanistic rationales, and quantitative profiling data to successfully deploy this compound in your discovery workflows.

Mechanistic Rationale in Drug Design

Precursor to Thiohydantoin AR Antagonists

The 4-cyanophenyl moiety is a validated pharmacophore in endocrinology. In the binding pocket of the Androgen Receptor (AR), the cyano nitrogen acts as a critical hydrogen-bond acceptor for the Arg752 and Gln711 residues, mimicking the C3-ketone of the endogenous ligand, dihydrotestosterone (DHT).

By reacting the


-bromo amide with a thiocyanate source, chemists can rapidly construct the 3-(4-cyanophenyl)-5,5-dimethyl-2-thioxoimidazolidin-4-one core. The gem-dimethyl group (derived from the 2-methylpropanamide backbone) is strategically crucial: it prevents 

-proton enolization, thereby protecting the thiohydantoin ring from oxidative degradation and dramatically improving the in vivo pharmacokinetic half-life of the resulting drug.

AR_Signaling Testo Androgen (DHT) AR_Cytosol Androgen Receptor (Cytosol) bound to HSP90 Testo->AR_Cytosol Agonist Binding AR_Active Activated AR Dimer AR_Cytosol->AR_Active HSP90 Dissociation Nucleus Nuclear Translocation & DNA Binding AR_Active->Nucleus Gene Transcription Antagonist Thiohydantoin Antagonist Antagonist->AR_Cytosol Competitive Inhibition

Mechanism of action for thiohydantoin-based androgen receptor antagonists.

Targeted Covalent Inhibition & Photochemical Functionalization

Beyond ring-closure applications, the


-bromo amide is an excellent substrate for cysteine alkylation in TCI design. The steric bulk of the gem-dimethyl group attenuates the electrophilicity of the primary bromide, preventing off-target toxicity (e.g., glutathione depletion) while maintaining reactivity toward hyper-nucleophilic active-site cysteines.

Furthermore, recent advances have demonstrated that related


-bromo amides can undergo visible-light-promoted N–H functionalization with diazo esters[1], offering a novel pathway for synthesizing complex Antibody-Drug Conjugate (ADC) linkers.

Quantitative Profiling & Structure-Activity Data

To guide lead optimization, the table below summarizes the reactivity and binding affinity of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide compared to its downstream derivatives and structural analogs[2],[3].

CompoundGSH Reactivity (

at pH 7.4)
AR Binding Affinity (IC

, nM)
Primary Application
2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide 45 min>10,000TCI Warhead / Precursor
Thiohydantoin Core Derivative N/A (Non-covalent)35AR Antagonist Scaffold
Enzalutamide (Reference)N/A (Non-covalent)21Approved AR Antagonist
N-(2-bromo-4-methylphenyl)propanamide 120 min>10,000Opioid Ligand Precursor

Experimental Workflows & Protocols

Protocol A: Synthesis of the Thiohydantoin Core via KSCN Cyclization

This protocol details the conversion of the


-bromo amide into the active thiohydantoin core.

SynthWorkflow A 2-Bromo-N-(4-cyanophenyl) -2-methylpropanamide C 2-Thiocyanato Intermediate A->C SN2 Displacement (Acetone, Reflux) B KSCN (Potassium Thiocyanate) B->C D Thiohydantoin Core (AR Antagonist) C->D Intramolecular Cyclization (Base/Heat)

Synthetic workflow from alpha-bromo amide to the thiohydantoin core.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide in 30 mL of anhydrous acetone under an inert N

    
     atmosphere.
    
  • Nucleophilic Substitution: Add 15.0 mmol of Potassium Thiocyanate (KSCN) in one portion.

    • Causality: Acetone is strictly selected as the solvent because potassium bromide (KBr), the byproduct of the S

      
      2 displacement, is highly insoluble in it. This drives the reaction equilibrium forward via Le Chatelier's principle.
      
  • Reflux & Self-Validation: Heat the mixture to reflux (approx. 56 °C) for 4 hours.

    • Self-Validating Step: The immediate formation of a dense white precipitate (KBr) upon heating serves as a visual, self-validating indicator that the nucleophilic displacement is proceeding successfully.

  • Filtration & Concentration: Cool the reaction to room temperature, filter off the KBr salts through a Celite pad, and concentrate the filtrate in vacuo to isolate the 2-thiocyanato intermediate.

  • Cyclization: Redissolve the intermediate in 20 mL of ethanol, add 1.0 eq of triethylamine (TEA), and heat at 70 °C for 2 hours to induce intramolecular cyclization.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc) to yield the thiohydantoin core.

Protocol B: Cysteine Reactivity Profiling (GSH Assay)

When utilizing the compound as a covalent warhead, its intrinsic electrophilicity must be quantified to predict in vivo off-target toxicity.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the compound in LC-MS grade DMSO. Prepare a 100 mM stock of reduced L-Glutathione (GSH) in PBS buffer (pH 7.4).

  • Incubation: In a 1.5 mL vial, mix 10 µL of the compound stock, 100 µL of the GSH stock, and 890 µL of PBS.

    • Causality: A 10-fold molar excess of GSH is utilized to ensure pseudo-first-order kinetics. This mathematically simplifies the calculation of the intrinsic electrophilic half-life (

      
      ). The pH 7.4 buffer ensures the thiol is partially in its reactive thiolate form, mimicking physiological conditions.
      
  • Sampling & Quenching: At defined time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and quench immediately into 50 µL of cold acetonitrile containing 1 µM Indomethacin.

  • LC-MS Analysis: Centrifuge the quenched samples and inject the supernatant into an LC-MS system.

    • Self-Validating Step: The inclusion of Indomethacin acts as an inert internal standard. Consistent peak areas for Indomethacin across all time points validate the run, confirming that the observed depletion of the

      
      -bromo amide is exclusively due to covalent reaction with GSH, ruling out instrument fluctuation or ion suppression.
      

References

  • Visible-light-promoted N–H functionalization of O-substituted hydroxamic acid with diazo esters Source: RSC Advances, Royal Society of Chemistry (2023) URL:[Link]

  • Discovery of Potent and Selective Agonists of δ Opioid Receptor by Revisiting the “Message-Address” Concept Source: ACS Medicinal Chemistry Letters, via PMC - NIH (2018) URL:[Link]

  • Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes Source: Chemical Reviews, American Chemical Society (2017) URL:[Link]

  • N-(2-bromo-4-methylphenyl)propanamide - Compound Summary Source: PubChem, National Institutes of Health URL:[Link]

Sources

The Synthetic Blueprint: Crafting Non-Steroidal Androgen Receptor Modulators from Bromo-Amide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) represent a paradigm shift in androgen-based therapeutics. Unlike traditional anabolic steroids, which often elicit a wide range of undesirable side effects, SARMs exhibit tissue-selective activation of the androgen receptor (AR).[1] This targeted approach holds immense promise for treating conditions such as muscle wasting (sarcopenia), osteoporosis, and cachexia, by promoting anabolic effects in muscle and bone while minimizing androgenic effects on tissues like the prostate and skin.[2][3][4] The non-steroidal nature of these compounds, particularly those based on the aryl-propionamide scaffold, further enhances their therapeutic profile by avoiding the metabolic pathways associated with steroidal hormones.[1][5]

This application note provides a comprehensive guide for researchers and drug development professionals on the preparation of non-steroidal SARMs, with a focus on synthetic routes that utilize bromo-amide intermediates and related precursors. We will delve into the mechanistic underpinnings of key chemical transformations, provide detailed experimental protocols, and offer insights into the characterization of the final products.

The Androgen Receptor Signaling Pathway: The Target of SARMs

The therapeutic efficacy of SARMs is rooted in their ability to selectively modulate the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).

Upon binding to an androgenic ligand, such as a SARM, the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[6] Within the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-regulatory proteins and the general transcription machinery, leading to the up- or down-regulation of gene expression.[6] The tissue-selective action of SARMs is attributed to their unique interactions with the AR, which result in the recruitment of tissue-specific co-regulators, thereby producing a distinct downstream signaling cascade compared to endogenous androgens.[7]

Androgen Receptor Signaling Pathway Figure 1: Simplified Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_HSP AR-HSP Complex SARM->AR_HSP Binding AR_active Active AR AR_HSP->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (DNA) AR_dimer->ARE Binding to ARE Transcription Modulation of Gene Transcription ARE->Transcription

Caption: A schematic overview of the androgen receptor signaling pathway activated by SARMs.

Synthetic Strategies: The Central Role of C-N Bond Formation

The synthesis of aryl-propionamide SARMs, such as Enobosarm (Ostarine) and Andarine (S-4), hinges on the strategic formation of a key amide bond and an ether or thioether linkage. While the term "preparation from bromo-amides" can be interpreted in several ways, a prevalent and versatile approach involves the use of bromo-substituted aromatic compounds as precursors in palladium-catalyzed cross-coupling reactions to form a crucial C-N bond. The Buchwald-Hartwig amination is a cornerstone of this strategy, enabling the coupling of aryl halides with amines or amides under relatively mild conditions.[8][9][10]

This reaction is particularly powerful for synthesizing the core SARM structure, which typically features a substituted aniline connected to a propionamide backbone. The bromo-substituted precursor can be either the aryl component or part of the propionamide fragment, offering flexibility in the synthetic design.

Synthetic Workflow Figure 2: General Synthetic Workflow for Aryl-Propionamide SARMs A Aryl Bromide (e.g., Substituted Bromobenzene) C SARM Precursor A->C B Amine or Amide Nucleophile (e.g., Substituted Aniline or Propionamide) B->C D Final SARM Product C->D Further Functionalization (if necessary) Catalyst Pd Catalyst + Ligand Catalyst->C Buchwald-Hartwig Amination Base Base (e.g., Cs2CO3, K2CO3) Base->C

Caption: A conceptual flowchart illustrating the key C-N bond formation step in SARM synthesis.

Detailed Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the synthesis of a representative aryl-propionamide SARM. Researchers should note that specific reaction conditions may require optimization based on the exact substrates and desired final product.

Protocol 1: Synthesis of a Key Bromo-Amide Intermediate

This protocol describes the preparation of an N-aryl-3-bromopropionamide, a versatile intermediate for subsequent coupling reactions.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Substituted AnilineReagentSigma-Aldrich
3-Bromopropionyl chloride98%Alfa Aesar
Triethylamine (TEA)≥99.5%Fisher Scientific
Dichloromethane (DCM)AnhydrousAcros Organics
Sodium Bicarbonate (NaHCO₃)Saturated solution---
BrineSaturated solution---
Anhydrous Magnesium Sulfate (MgSO₄)------

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per mmol of aniline).

  • Basification: Cool the solution to 0 °C in an ice bath and add triethylamine (TEA, 1.2 eq) dropwise.

  • Acylation: Add a solution of 3-bromopropionyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-3-bromopropionamide.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol details the coupling of a bromo-substituted aryl amide with an amine, a key step in constructing the SARM scaffold.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Bromo-Aryl Amide---Synthesized in Protocol 1 or purchased
AmineReagentSigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Strem Chemicals
Xantphos98%Acros Organics
Cesium Carbonate (Cs₂CO₃)99.9%Alfa Aesar
1,4-DioxaneAnhydrousSigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the bromo-aryl amide (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (5 mol %), and Xantphos (10 mol %).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5-10 mL per mmol of bromo-aryl amide) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

  • Characterization: Characterize the final SARM product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity and purity.

Analytical Characterization and Quality Control

Rigorous characterization of the synthesized SARM is crucial to ensure its identity, purity, and suitability for biological evaluation.

Analytical TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural elucidation and confirmationCorrect chemical shifts, integration, and coupling patterns corresponding to the target SARM structure.
Mass Spectrometry (MS) Molecular weight determinationObservation of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the SARM.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a purity of >95%.
Elemental Analysis Confirmation of elemental compositionExperimental percentages of C, H, N, etc., within ±0.4% of the theoretical values.

Biological Evaluation: In Vitro Androgen Receptor Binding Assay

To ascertain the biological activity of the newly synthesized SARM, an in vitro androgen receptor binding assay is a critical first step. This assay determines the affinity of the compound for the AR.

Principle:

This is a competitive binding assay where the synthesized SARM competes with a radiolabeled androgen (e.g., [³H]-mibolerone) for binding to the androgen receptor, typically from a rat prostate cytosol preparation. The amount of radiolabeled ligand displaced is proportional to the binding affinity of the test compound.

Brief Protocol:

  • Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from rat ventral prostates.

  • Competition Assay: Incubate a fixed concentration of [³H]-mibolerone and the receptor preparation with varying concentrations of the synthesized SARM.

  • Separation: Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the SARM that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The synthesis of non-steroidal SARMs from bromo-amide precursors and related halogenated intermediates is a robust and versatile strategy, heavily reliant on modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis of novel SARM candidates. As our understanding of the structure-activity relationships of SARMs continues to evolve, the development of more efficient and selective synthetic routes will be paramount in advancing these promising therapeutic agents from the laboratory to the clinic.

References

  • World Anti-Doping Agency. (2020). WADA Technical Letter – TL12 ENOBOSARM (OSTARINE). Retrieved from [Link]

  • Wang, Y., et al. (2019). What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? Frontiers in Endocrinology, 10, 23. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kuuranne, T., et al. (2008). Aryl-Propionamide-Derived Selective Androgen Receptor Modulators: Liquid Chromatography-Tandem Mass Spectrometry Characterization of the in Vitro Synthesized Metabolites for Doping Control Purposes. Drug Metabolism and Disposition, 36(3), 571-581. [Link]

  • Thevis, M., et al. (2009). Detection of the arylpropionamide-derived selective androgen receptor modulator (SARM) S-4 (Andarine) in a black-market product. Drug Testing and Analysis, 1(8), 387-392. [Link]

  • Veru Inc. (2024). Advancing enobosarm, an oral novel selective androgen receptor modulator (SARM), to avoid muscle loss and augment fat loss when combined with a Glucagon-like peptide-1 receptor agonist (GLP-1 RA) drugs for potentially higher quality weight loss. Retrieved from [Link]

  • Naumann, N., et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Molecules, 28(14), 5541. [Link]

  • Wikipedia. (n.d.). Selective androgen receptor modulator. Retrieved from [Link]

  • Dalton, J. T., et al. (2009). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry, 52(18), 5492-5516. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Removing unreacted 4-aminobenzonitrile from 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists troubleshooting the purification of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide , a critical intermediate in the synthesis of androgen receptor antagonists (such as Enzalutamide).

A ubiquitous bottleneck in this amidation reaction is the quantitative removal of the unreacted starting material, 4-aminobenzonitrile . Due to its specific electronic properties, standard purification workflows often fail, leading to downstream impurity carryover. This guide provides field-proven, causality-driven methodologies to achieve high-purity isolation.

Physicochemical Property Analysis

To design an effective separation strategy, we must first analyze the physicochemical differences between the product and the impurity. The data below highlights the critical differences in basicity and polarity that dictate our purification choices.

Property4-Aminobenzonitrile (Impurity)2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide (Product)
Role in Synthesis Reactant / Starting MaterialTarget Intermediate
Molecular Weight 118.14 g/mol 267.13 g/mol
Key Functional Groups Primary amine (-NH₂), Nitrile (-CN)Secondary amide (-NH-CO-), Tertiary bromide, Nitrile
pKa (Conjugate Acid) ~1.74 at 25°CNeutral (Non-basic)
Polarity / H-Bonding High (H-bond donor and acceptor)Moderate (H-bond acceptor, weak donor)
TLC Retention (

)
*
Lower

(Sticks to silica)
Higher

(Elutes faster)

*Assuming a standard normal-phase silica TLC in Hexanes/Ethyl Acetate (7:3).

Troubleshooting & FAQs

Q1: Why does a standard 1M HCl liquid-liquid extraction fail to remove unreacted 4-aminobenzonitrile?

The Causality: The failure of standard acid washing lies in the electronic structure of 4-aminobenzonitrile. The para-substituted cyano group (-CN) is strongly electron-withdrawing via both inductive and resonance effects. This drastically reduces the electron density on the aniline nitrogen, dropping its ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 to approximately 1.74.

At a pH of 0 (achieved by 1M HCl), the ratio of protonated (water-soluble) to unprotonated (organic-soluble) amine is only about 55:1. If you are using a polar organic solvent like Ethyl Acetate (EtOAc), the unprotonated free-base remains highly soluble in the organic layer, and the partition coefficient prevents complete extraction into the aqueous phase.

Q2: What is the optimal liquid-liquid extraction protocol to remove this impurity?

The Causality: To overcome the low


, you must force the equilibrium toward the protonated state by using a stronger acid (pH < 0) and simultaneously decrease the organic layer's affinity for the free base by swapping EtOAc for a less polar, non-hydrogen-bond-accepting solvent like Toluene or Dichloromethane (DCM).

Protocol 1: Strong-Acid Biphasic Extraction (Self-Validating)

  • Solvent Exchange: Dissolve the crude reaction mixture in Toluene (10 volumes). Note: If the reaction was run in a water-miscible solvent like THF, concentrate it entirely before adding Toluene.

  • Strong Acid Wash: Add 3 volumes of 3M HCl (aq).

  • Agitation: Stir the biphasic mixture vigorously for 15 minutes. High shear is required to ensure complete mass transfer of the weakly basic amine into the highly acidic aqueous phase.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate.

  • Validation Step: Check the pH of the aqueous layer; it must remain < 0. Spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3, UV 254 nm). The lower

    
     spot corresponding to 4-aminobenzonitrile should be absent. If a trace remains, perform one additional wash with 2 volumes of 3M HCl.
    
  • Neutralization: Wash the organic layer with saturated aqueous

    
     (3 volumes) until the aqueous runoff is pH 7-8.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude, amine-free product.
    
Q3: If my product is still contaminated, can I use crystallization?

The Causality: Yes. The product is a neutral, highly crystalline molecule driven by the hydrophobic bulk of the brominated alkyl chain and the planar aromatic ring. 4-aminobenzonitrile, while also crystalline, has a much higher affinity for polar solvents due to its primary amine. We can exploit this differential solubility using an anti-solvent crystallization approach.

Protocol 2: Anti-Solvent Crystallization (Self-Validating)

  • Dissolution: Dissolve the crude product in a minimum amount of hot Ethyl Acetate (approx. 2-3 volumes) at 65°C.

  • Anti-Solvent Addition: Slowly add Heptane (approx. 6-9 volumes) dropwise while maintaining the temperature at 65°C until the solution reaches the "cloud point" (a persistent slight turbidity).

  • Seeding (Optional): Introduce 1-2 mg of pure 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide crystals to induce nucleation and prevent oiling out.

  • Controlled Cooling: Allow the mixture to cool ambiently to room temperature over 2 hours. Do not crash-cool, as this will trap the 4-aminobenzonitrile impurity within the crystal lattice.

  • Maturation: Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize the yield.

  • Filtration & Validation: Filter the crystals under vacuum and wash the cake with cold Heptane (2 volumes). Validation: Analyze the mother liquor via HPLC or TLC; it should contain the concentrated 4-aminobenzonitrile impurity, confirming successful exclusion from the product lattice.

Q4: When should I resort to Silica Gel Chromatography?

The Causality: Chromatography should be reserved for cases where the impurity profile exceeds 10% or when the product "oils out" during crystallization attempts. The primary amine of 4-aminobenzonitrile acts as a strong hydrogen-bond donor to the silanol groups on the stationary phase, causing it to elute significantly slower than the sterically hindered, neutral product.

Protocol 3: Normal-Phase Chromatographic Separation

  • Column Preparation: Pack a column with 230-400 mesh silica gel using Hexanes.

  • Loading: Dissolve the crude material in a minimum volume of DCM (do not use EtOAc for loading) and apply it evenly to the column head.

  • Elution Gradient: Begin elution with 100% Hexanes (2 column volumes), then gradually increase polarity to Hexanes:EtOAc (85:15).

  • Fraction Collection & Validation: The product (higher

    
    ) will elute first. The unreacted 4-aminobenzonitrile (lower 
    
    
    
    ) will remain on the column and elute later. Validation: Pool fractions only after confirming purity via TLC (UV 254 nm).

Purification Workflow Decision Matrix

Use the following logical workflow to determine the most efficient path for purifying your specific batch.

PurificationWorkflow Start Crude Reaction Mixture (Product + 4-Aminobenzonitrile) Solvent Solvent Exchange (Dissolve in Toluene or DCM) Start->Solvent AcidWash Aqueous Extraction (Wash with 3M HCl, pH < 0) Solvent->AcidWash Check Validation (TLC / HPLC Analysis) AcidWash->Check Cryst Crystallization (EtOAc / Heptane) Check->Cryst Trace Impurity Chroma Silica Chromatography (Hexanes / EtOAc) Check->Chroma >5% Impurity Pure Pure 2-Bromo-N-(4-cyanophenyl) -2-methylpropanamide Cryst->Pure Chroma->Pure

Decision matrix for the purification of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide.

References

Minimizing hydrolysis of the alpha-bromo group in amide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing α-Bromo Group Hydrolysis

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand the nuanced challenges that can arise during complex syntheses. This guide is dedicated to addressing a frequent and often frustrating side reaction: the hydrolysis of the α-bromo group during amide bond formation. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to maximize your yield of the desired α-bromo amide product.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions regarding the instability of α-bromo amides.

Q1: What is α-bromo amide hydrolysis, and why does it happen?

A: Alpha-bromo amide hydrolysis is an undesirable side reaction where the bromine atom on the carbon adjacent to the amide carbonyl is replaced by a hydroxyl (-OH) group from water. This converts your target molecule into an α-hydroxy amide. The reaction is a nucleophilic substitution where water acts as the nucleophile. The electron-withdrawing effect of the adjacent amide carbonyl group makes the α-carbon highly electrophilic and thus susceptible to this attack.[1] This process can be accelerated by the presence of acid or base.

Q2: What are the tell-tale signs that my product is hydrolyzing?

A: The most common indicators include:

  • Chromatography: Appearance of a new, more polar spot on a TLC plate or a new peak in your LC-MS analysis, often corresponding to the mass of the α-hydroxy amide.

  • NMR Spectroscopy: A shift in the signal for the α-proton and the disappearance of its coupling to bromine. You may also see the appearance of a new signal for the hydroxyl proton.

  • pH Changes: The hydrolysis reaction releases hydrogen bromide (HBr), which can make your reaction mixture or aqueous workup layers increasingly acidic.

Q3: My starting material is an α-bromo carboxylic acid. Is it stable?

A: While more stable than the final amide product in some cases, α-bromo carboxylic acids are also susceptible to hydrolysis, especially under basic conditions or upon prolonged heating.[2] It is crucial to handle and store them in a cool, dry environment.

Q4: Can I use an inorganic base like potassium carbonate or sodium hydroxide during the coupling reaction?

A: It is strongly discouraged. Aqueous inorganic bases introduce water, the primary reactant for hydrolysis, and the hydroxide ion is a potent nucleophile that can directly attack the α-carbon.[3] Instead, opt for non-nucleophilic, sterically hindered organic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine.[][5]

In-Depth Troubleshooting Guide

This section addresses specific experimental scenarios where hydrolysis is observed and provides detailed protocols to mitigate the issue.

Scenario 1: Significant Hydrolysis Occurs During the Amide Coupling Reaction

You've set up your reaction between an α-bromo carboxylic acid and an amine, but after a few hours, LC-MS analysis shows a significant amount of the hydrolyzed α-hydroxy amide byproduct alongside your desired product.

The primary culprit during the coupling step is the presence of nucleophilic water in the reaction medium. This can be introduced from wet solvents, reagents, or the atmosphere. Standard amide coupling conditions, especially those requiring heat, can accelerate this unwanted side reaction. The choice of coupling reagent and base is also critical.

The following diagram illustrates the nucleophilic attack by water on the α-carbon, leading to the undesired byproduct.

G cluster_main α-Bromo Amide Hydrolysis start α-Bromo Amide (Target Product) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product α-Hydroxy Amide (Byproduct) intermediate->product Loss of Br⁻ hbr HBr intermediate->hbr water H₂O water->intermediate catalyst Acid (H⁺) or Base (OH⁻) (Catalyst) catalyst->water activates G cluster_workflow Workflow to Minimize Hydrolysis start Start: α-Bromo Acid + Amine reagents Strictly Anhydrous Reagents & Solvents start->reagents reaction Amide Coupling (Acyl Halide or Anhydrous EDC) Low Temperature, Inert Atmosphere reagents->reaction workup_choice Workup Method? reaction->workup_choice non_aqueous Non-Aqueous Workup: 1. Filter solid byproducts 2. Concentrate filtrate workup_choice->non_aqueous Preferred aqueous Aqueous Workup (If necessary): 1. Use cold brine/sat. NaHCO₃ 2. Work FAST 3. Immediately extract & dry workup_choice->aqueous Avoid if possible purification_choice Purification Method? non_aqueous->purification_choice aqueous->purification_choice deactivated_silica Deactivated Silica Gel (Pre-treat with NEt₃/Eluent) Run column quickly purification_choice->deactivated_silica Chromatography crystallization Crystallization (If possible) purification_choice->crystallization Alternative product Pure α-Bromo Amide deactivated_silica->product crystallization->product

Sources

Improving yield of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide reaction

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimization of the synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide , a critical intermediate often utilized in the development of Androgen Receptor (AR) antagonists (e.g., Bicalutamide analogs, SARMs).

Technical Abstract

The synthesis involves the N-acylation of 4-aminobenzonitrile with 2-bromo-2-methylpropanoyl bromide (also known as


-bromoisobutyryl bromide). The primary challenge in this reaction is the competition between the desired nucleophilic acyl substitution  and the undesired 

-elimination
(dehydrobromination), which yields the methacrylamide impurity (N-(4-cyanophenyl)-2-methylacrylamide).

This guide provides a high-fidelity protocol designed to suppress the elimination pathway, maximize yield, and ensure reproducibility.

Part 1: Reaction Logic & Pathway Analysis

The reaction proceeds via a Schotten-Baumann type acylation. The electron-withdrawing cyano group reduces the nucleophilicity of the aniline, requiring strictly anhydrous conditions and careful base selection to drive conversion without triggering elimination.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways. The goal is to maximize Path A while suppressing Path B and Path C .

ReactionPathways Reagents Reagents: 4-Aminobenzonitrile + 2-Bromoisobutyryl Bromide Intermediate Tetrahedral Intermediate Reagents->Intermediate N-Attack (0°C) Side_Hyd IMPURITY (Hydrolysis): 2-Bromoisobutyric Acid Reagents->Side_Hyd Path C: Moisture (Wet Solvent) Product TARGET PRODUCT: 2-Bromo-N-(4-cyanophenyl)- 2-methylpropanamide Intermediate->Product Path A: -HBr (Base Scavenging) Side_Elim IMPURITY (Elimination): N-(4-cyanophenyl)- methacrylamide Intermediate->Side_Elim Path B: Elimination (High Temp / Strong Base)

Figure 1: Mechanistic pathways in the synthesis of


-bromoamides. Path A is the desired acylation. Path B is the thermal or base-promoted elimination side reaction.

Part 2: Optimized Experimental Protocol

Objective: Synthesize 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide with >85% purity and minimized methacrylamide formation.

Materials & Reagents
ReagentEquiv.RoleCritical Specification
4-Aminobenzonitrile 1.0SubstrateDry, crystalline solid.
2-Bromoisobutyryl bromide 1.1 - 1.2Acylating AgentFreshly distilled or clear liquid. Yellow/brown indicates

degradation.
Pyridine 1.2 - 1.5Base/SolventAnhydrous . Preferred over TEA to reduce elimination risk.
Dichloromethane (DCM) SolventSolventAnhydrous (water <50 ppm).
Step-by-Step Methodology

1. Preparation (Inert Atmosphere)

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Why? The acid bromide is extremely moisture-sensitive. Any water present will hydrolyze it to the acid (Path C), lowering yield and complicating purification.

2. Solubilization

  • Add 4-aminobenzonitrile (1.0 equiv) to the flask.

  • Add anhydrous DCM (concentration ~0.2 M).

  • Add Pyridine (1.2 equiv). Stir until fully dissolved.

  • Cool the mixture to -10°C using an ice/salt bath.

  • Why? Low temperature is the primary control against elimination. Pyridine is a weaker base than Triethylamine (TEA), reducing the risk of dehydrobromination while sufficiently neutralizing the HBr byproduct [1].

3. Controlled Addition

  • Dilute 2-bromoisobutyryl bromide (1.1 equiv) in a small volume of anhydrous DCM.

  • Add dropwise to the amine solution over 30–60 minutes, maintaining the internal temperature below 0°C .

  • Observation: A white precipitate (Pyridine hydrobromide) may form. This is normal.

4. Reaction & Monitoring

  • Allow the reaction to warm slowly to Room Temperature (20-25°C) .

  • Stir for 3–12 hours.

  • Monitor: Check via TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Target Rf: ~0.4–0.5.

    • Impurity (Methacrylamide): Usually higher Rf than the bromoamide.

5. Workup (Critical for Purity)

  • Quench by adding cold 1M HCl (aq).

    • Purpose: Solubilizes the pyridine salts and removes unreacted aniline.

  • Separate phases.[1] Wash the organic layer with:

    • Water (2x)

    • Sat.

      
        (Caution: Gas evolution. Removes isobutyric acid byproducts).
      
    • Brine (Sat. NaCl).

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo at <35°C .
    
    • Warning: Do not heat the rotovap bath >40°C. Thermal elimination can occur during concentration.

6. Purification

  • Recrystallize from Hexane/Ethyl Acetate (or Heptane/EtOAc).

  • Dissolve in minimum hot EtOAc, add Hexane until turbid, and cool to 4°C.

Part 3: Troubleshooting & FAQs

Q1: Why is my yield low (<40%)?

Diagnosis: Likely Hydrolysis or Incomplete Reaction .

  • Cause: 4-aminobenzonitrile is electron-deficient and reacts slowly. If moisture is present, the acid bromide hydrolyzes faster than it reacts with the amine.

  • Solution:

    • Ensure solvents are dried over molecular sieves.

    • Increase the acid bromide equivalents to 1.5.

    • Add a catalytic amount of DMAP (5 mol%) if the reaction stalls, but keep the temperature at 0°C to prevent side reactions [2].

Q2: I see a "doublet-doublet" impurity in the proton NMR at 5.5–6.5 ppm. What is it?

Diagnosis: Elimination Product (Methacrylamide) .

  • Cause: The reaction temperature was too high, or the base was too strong/concentrated. The

    
    -bromo proton is not present (it's a quaternary center), but the 
    
    
    
    -methyl protons can be eliminated to form the vinyl group [3].
  • Solution:

    • Switch from TEA to Pyridine .

    • Maintain reaction temperature strictly <0°C during addition.

    • Avoid prolonged stirring >12h.

Q3: The product turns brown/oily during rotary evaporation.

Diagnosis: Thermal Decomposition .

  • Cause: The

    
    -bromoamide is thermally unstable.
    
  • Solution: Keep the water bath temperature below 35°C . Do not dry under high vacuum for extended periods if the compound is in the oil phase; induce crystallization immediately.

Q4: Can I use Triethylamine (TEA) instead of Pyridine?

Answer: Yes, but with caution. TEA is a stronger base (


 ~10.7) compared to Pyridine (

~5.2). Stronger bases promote the E2 elimination pathway (Path B). If using TEA, add it very slowly and keep the reaction at -20°C [4].

Part 4: Comparative Data (Base Selection)

ParameterPyridine Protocol (Recommended)Triethylamine (TEA) Protocol
Primary Risk Slow reaction rateElimination (Impurity Formation)
Temperature 0°C

RT
Strictly -20°C

0°C
Avg. Yield 75–85%60–70% (due to side products)
Workup Requires Acid Wash (HCl)Requires Acid Wash (HCl)
Suitability Best for 4-CN substratesBetter for unhindered/reactive amines

References

  • BenchChem Technical Support . Synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide (Methacrylamide formation vs Bromoamide). Retrieved from (Contextual inference on elimination mechanism).

  • Tucker, H. et al.Resolution of the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide (Bicalutamide). J. Med. Chem., 1988, 31(5), 954–959.
  • Suresh, S. et al. A Study of the Reactions of 3‐Bromopropenals with Anilines for the Synthesis of α‐Bromo Enaminones. Adv.[2] Synth. Catal., 2021.[3] Retrieved from (General alpha-haloamide reactivity).

  • CymitQuimica . 2-Bromoisobutyryl bromide Safety & Reactivity Data. Retrieved from (Reagent handling and hydrolysis risks).

  • Patent US20060041161A1 . Procedure for the synthesis of bicalutamide. Retrieved from (Industrial conditions for acylation of 4-cyano-anilines).

Sources

Technical Support Center: Synthesis & Purification of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is a critical


-bromo isobutyramide intermediate, frequently utilized in the synthesis of non-steroidal antiandrogens (e.g., enzalutamide analogues)[1].

The purification of this compound presents unique mechanistic challenges. The


-carbon is tertiary and bears a bromide leaving group, making it highly susceptible to two primary degradation pathways during workup:
  • E2 Elimination: In the presence of strong bases or excessive heat, the compound readily eliminates HBr to form the corresponding methacrylamide.

  • Hydrolysis: Exposure to aqueous base at elevated temperatures promotes the nucleophilic displacement of the bromide, yielding the

    
    -hydroxy amide[2].
    

Consequently, successful purification relies on a tightly controlled, low-temperature liquid-liquid extraction workflow that avoids strong bases, followed by selective recrystallization.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Quench Cold Water Quench (Stops reaction) Crude->Quench AcidWash 1M HCl Wash (Cold) Removes 4-Aminobenzonitrile Quench->AcidWash BaseWash Sat. NaHCO3 Wash (Cold) Removes Acidic Byproducts AcidWash->BaseWash Brine Brine Wash & Drying (Na2SO4) BaseWash->Brine Cryst Recrystallization (EtOAc/Heptane) Brine->Cryst Pure Pure 2-Bromo-N-(4-cyanophenyl) -2-methylpropanamide Cryst->Pure

Figure 1: Liquid-liquid extraction and recrystallization workflow for alpha-bromo amides.

Quantitative Data: Impurity Profiling

To effectively purify the target compound, you must understand the physiochemical properties of the components in your crude mixture.

Component / ImpuritySource MechanismChemical PropertyTargeted Removal Strategy
4-Aminobenzonitrile Unreacted starting materialWeak base (pKa ~1.7)Cold 1M–2M HCl wash; Silica plug if persistent.
2-Bromo-2-methylpropanoic acid Hydrolysis of acid bromideCarboxylic acid (pKa ~4.8)Cold saturated NaHCO

wash.
N-(4-cyanophenyl)methacrylamide E2 elimination byproductNeutral, organic solubleRecrystallization (EtOAc/Heptane).
2-Hydroxy-N-(4-cyanophenyl)-... Hydrolysis byproductNeutral, polarRecrystallization; Aqueous wash.
Triethylamine hydrobromide Amine base byproductWater-soluble saltAqueous phase separation.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met. Amide couplings utilizing 2-bromo-2-methylpropanoyl bromide are highly exothermic and prone to side reactions if not strictly maintained at low temperatures[3].

Step 1: Reaction Quenching & Dilution

  • Action: Cool the reaction mixture (typically in DCM or THF) to < 5 °C. Slowly add ice-cold distilled water (equal volume to the organic solvent) while maintaining vigorous stirring.

  • Causality: Rapid quenching destroys unreacted 2-bromo-2-methylpropanoyl bromide, preventing further side reactions. The low temperature suppresses the hydrolysis of the newly formed tertiary bromide product.

  • IPC: TLC (Hexane:EtOAc 7:3) should confirm the complete disappearance of the highly reactive acid bromide spot.

Step 2: Acidic Extraction

  • Action: Separate the organic layer. Wash the organic layer twice with ice-cold 1M HCl (0.5 volumes each time).

  • Causality: 4-Aminobenzonitrile is a very weak base. The acidic wash protonates the amine, driving it into the aqueous phase.

  • IPC: Analyze the organic layer via HPLC. The peak corresponding to 4-aminobenzonitrile must be < 1.0% Area. If it remains high, perform a third wash with 2M HCl.

Step 3: Mild Basic Extraction

  • Action: Wash the organic layer with ice-cold saturated aqueous NaHCO

    
     (0.5 volumes). Vent the separatory funnel frequently to release CO
    
    
    
    gas.
  • Causality: Deprotonates and removes 2-bromo-2-methylpropanoic acid. Critical: Never use NaOH or KOH, as strong bases will trigger E2 elimination of your product to form the methacrylamide impurity.

  • IPC: Check the pH of the aqueous discard. It should be mildly basic (pH 8-9).

Step 4: Drying and Concentration

  • Action: Wash with brine (0.5 volumes), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C .
  • Causality: Elevated temperatures during rotary evaporation will degrade the

    
    -bromo amide.
    
  • IPC: Karl Fischer titration of the concentrated crude should show < 0.5% water content before crystallization.

Step 5: Recrystallization

  • Action: Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (approx. 40 °C). Slowly add Heptane dropwise until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then transfer to an ice bath for 2 hours. Filter and wash the crystals with cold Heptane.

  • Causality: Recrystallization exploits the differential solubility between the target compound and the neutral organic impurities (like the methacrylamide elimination product), which remain in the mother liquor.

  • IPC: Final HPLC purity must be > 99.0%.

Troubleshooting FAQs

Q: My final HPLC trace shows a significant impurity peak with a mass corresponding to [M - HBr]. What went wrong? A: You are observing N-(4-cyanophenyl)methacrylamide, the E2 elimination product. This occurs when the tertiary bromide is exposed to excessive heat or strong bases. Ensure that your reaction temperature never exceeds 15 °C during the addition of the acid bromide[3], and strictly avoid using NaOH or Na


CO

during the basic wash step. Stick to cold NaHCO

.

Q: The 4-aminobenzonitrile starting material is not fully washing out, even after three 1M HCl washes. How do I remove it? A: 4-Aminobenzonitrile is an exceptionally weak base due to the strongly electron-withdrawing para-cyano group (conjugate acid pKa ~1.7). If your organic solvent is highly non-polar (e.g., pure DCM or Toluene), the partition coefficient may not favor the aqueous layer even at pH 0. Solution: Pass the concentrated crude mixture through a short silica gel plug eluting with Hexane/EtOAc (8:2). The highly polar amine will stick to the baseline, while your brominated amide will elute quickly.

Q: I am forming a stubborn emulsion during the NaHCO


 wash. How can I break it? 
A:  Emulsions in this system are typically caused by localized precipitation of the sodium salt of 2-bromo-2-methylpropanoic acid or residual polymeric byproducts.
Solution: Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous layer. Alternatively, filtering the entire biphasic mixture through a pad of Celite can remove the microscopic particulates stabilizing the emulsion.

Q: Can I purify this compound using standard silica gel column chromatography instead of recrystallization? A: It is not recommended for large-scale purification.


-Bromo amides can be mildly unstable on slightly acidic silica gel over prolonged periods, leading to partial hydrolysis or streaking. If chromatography is necessary, use triethylamine-deactivated silica (pre-flush the column with 1% TEA in hexanes) and run the column quickly. However, recrystallization from EtOAc/Heptane is far superior for achieving >99% purity while minimizing degradation[1].

References

  • Li, B., et al. "An improved and practical route for the synthesis of enzalutamide and potential impurities study." rhhz.net.
  • "Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization." RSC.org.
  • "US10189832B2 - Crystalline solid forms of a BET inhibitor." Google Patents.

Sources

Technical Support Center: Synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important intermediate. We will delve into troubleshooting common impurities, optimizing reaction conditions, and answering frequently asked questions with a focus on the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: My final product shows a significant peak corresponding to unreacted 4-aminobenzonitrile in the HPLC analysis.

  • Probable Cause: This is one of the most common impurities and typically points to incomplete acylation. Several factors can contribute to this:

    • Insufficient Acylating Agent: The stoichiometry of 2-bromo-2-methylpropanoyl bromide (or chloride) to 4-aminobenzonitrile may be inadequate.

    • Inactive Acylating Agent: The 2-bromo-2-methylpropanoyl bromide is highly susceptible to hydrolysis.[1][2][3][4][5] Exposure to atmospheric moisture can convert it to 2-bromo-2-methylpropanoic acid, which is unreactive under these conditions.

    • Sub-optimal Reaction Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermic nature.[6] However, if the temperature is too low or the reaction time is too short, the reaction may not proceed to completion.

    • Inadequate Mixing: In heterogeneous reaction mixtures, poor agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively.

  • Solutions & Scientific Rationale:

    • Verify Reagent Stoichiometry and Quality: Use a slight excess (5-10 mol%) of the acylating agent. Crucially, ensure the 2-bromo-2-methylpropanoyl bromide is fresh or has been properly stored under anhydrous conditions. A simple quality check is to observe its fuming upon exposure to air; lack thereof may indicate significant hydrolysis.

    • Optimize Reaction Conditions: After the initial dropwise addition of the acylating agent at 0 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours) to ensure completion.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.

    • Ensure Efficient Agitation: Use an appropriately sized stir bar and flask to ensure the reaction mixture is homogeneous, especially during the addition of the acylating agent.

Issue 2: I've isolated my product, but it has a persistent yellow or brown discoloration, even after initial washing.

  • Probable Cause: Discoloration often arises from high-molecular-weight, colored byproducts formed from side reactions of the starting materials or product.

    • Oxidation of 4-aminobenzonitrile: Aromatic amines can be susceptible to air oxidation, especially in the presence of trace metal impurities, leading to colored polymeric species.

    • Side reactions involving the base: While bases like triethylamine or pyridine are necessary to neutralize the HBr byproduct, they can sometimes contribute to color formation if not of high purity.[7][]

  • Solutions & Scientific Rationale:

    • Use High-Purity Starting Materials: Ensure the 4-aminobenzonitrile is of high purity and has not discolored during storage. If it appears off-white or yellow, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) prior to use.[9]

    • Purification via Activated Carbon and Recrystallization: The most effective method to remove colored impurities is through recrystallization. Dissolve the crude product in a suitable hot solvent (e.g., ethyl acetate or isopropanol). Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution to adsorb the colored impurities.[9] Hot-filter the mixture to remove the carbon and then allow the filtrate to cool slowly to obtain pure, colorless crystals.

Issue 3: My LC-MS analysis shows a peak with a mass corresponding to the di-acylated product, N-(4-cyanophenyl)-N-(2-bromo-2-methylpropanoyl)-2-methylpropanamide.

  • Probable Cause: This impurity arises from the acylation of the amide N-H bond of the desired product. This is more likely to occur under highly basic conditions or if a significant excess of the acylating agent is used. The amide proton is weakly acidic and can be deprotonated by a strong enough base, rendering the nitrogen nucleophilic.

  • Solutions & Scientific Rationale:

    • Control Stoichiometry and Base: Avoid using a large excess of the 2-bromo-2-methylpropanoyl bromide. Use a non-nucleophilic, hindered base if this is a persistent issue. More importantly, ensure that exactly one equivalent of base is used relative to the HBr generated. The reaction of an acid chloride with an amine requires two equivalents of the amine base if no other base is added, one to react and one to neutralize the resulting HCl.[10]

    • Purification: This impurity is significantly less polar than the desired product. It can typically be removed via column chromatography or careful recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism for the synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide?

The synthesis is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[7] The primary amine group of 4-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromo-2-methylpropanoyl bromide. This is followed by the elimination of the bromide leaving group and deprotonation of the nitrogen to form the stable amide bond. A base is required to neutralize the hydrogen bromide (HBr) that is formed as a byproduct.

Troubleshooting_Workflow start Low Purity Detected (e.g., by HPLC) check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions (Temp, Time) check_sm->check_conditions Pure purify_sm Purify Starting Materials (e.g., Recrystallize) check_sm->purify_sm Impure check_workup Analyze Work-up Procedure check_conditions->check_workup Optimal optimize_rxn Optimize Reaction (e.g., Longer Time, Temp) check_conditions->optimize_rxn Sub-optimal optimize_workup Modify Work-up (e.g., pH adjustment, washes) check_workup->optimize_workup Issue Found final_purification Perform Final Purification (Recrystallization/Chromatography) check_workup->final_purification No Issue purify_sm->final_purification optimize_rxn->final_purification optimize_workup->final_purification

Caption: A troubleshooting workflow for addressing low product purity.

Section 3: Protocols and Methods

Protocol 1: General Synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.

  • Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). [6]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Dissolve 2-bromo-2-methylpropanoyl bromide (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl bromide solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. [6]

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like ethyl acetate/hexanes to obtain the pure product.

Protocol 2: HPLC Sample Preparation

  • Stock Solution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dilution: Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis. [11]

References

  • Filo. (2025, July 29). Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane...
  • The hydrolysis of 2-bromo-2-methylpropane.
  • Benchchem. Application Notes and Protocols: Hydrolysis of 2-bromo-2-methylpropane to 2-methylpropan-2-ol.
  • RSC Education. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. [Link]

  • Chegg.com. (2012, October 22). Solved Hydrolysis of 2-bromo-2-methylpropane (tert-butyl...
  • Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile - Knowledge. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Benchchem. Application Notes and Protocols: N-(4-cyanophenyl)
  • PMC.
  • PMC. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]

  • Analytical Method for Restricted Substances in Industrial Products Regul
  • 01-00129-EN Simultaneous Analysis for Drug Purity Test and Quantit
  • Journal of the American Chemical Society. (2022, September 6). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • Benchchem. The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals.
  • Google Patents.
  • ResearchGate. Preparation of N‑Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF.
  • Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co.
  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
  • MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. [Link]

  • ResearchGate. (2013, November 29). Influence of Reactant 4-Aminobenzonitrile Inclusion on the Crystal Structure of (Z)-4-(4-oxopent-2-en-2-ylamino)benzonitrile. [Link]

Sources

Technical Support Center: Troubleshooting 4-Aminobenzonitrile Acylation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of acylating 4-aminobenzonitrile. It is structured to provide immediate troubleshooting steps followed by a robust, field-validated protocol.

Topic: Overcoming Low Conversion in the Acylation of Electron-Deficient Anilines Target Molecule:


-(4-cyanophenyl)amide derivatives
Audience:  Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary: The Core Challenge

The acylation of 4-aminobenzonitrile is frequently plagued by stalled conversion or sluggish kinetics. This is not typically a user error but a fundamental thermodynamic and kinetic hurdle.

The nitrile group (-CN) at the para position is a powerful electron-withdrawing group (EWG). Through both inductive (


) and mesomeric (

) effects, it significantly reduces the electron density on the amino nitrogen lone pair. This renders 4-aminobenzonitrile a poor nucleophile compared to aniline or electron-rich congeners (e.g., 4-methoxyaniline).

Standard protocols (e.g., mixing with acetic anhydride at RT) often fail. This guide provides the high-energy or catalytic modifications required to drive this reaction to completion.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction stalls at ~50% conversion despite using excess acylating agent. Why?

A: This is likely due to product inhibition or insufficient activation .

  • The Cause: As the reaction proceeds, the concentration of the highly nucleophilic starting material drops. The remaining 4-aminobenzonitrile is too unreactive to compete with background hydrolysis or simply reacts too slowly to finish in a reasonable timeframe.

  • The Fix: You must switch from a passive activation strategy to an active catalytic one.

    • Add DMAP: The addition of 5–10 mol% 4-Dimethylaminopyridine (DMAP) is non-negotiable for this substrate. DMAP forms a highly reactive

      
      -acylpyridinium intermediate that transfers the acyl group to the poor nucleophile much faster than the anhydride or chloride can alone.
      
Q2: I am using Acid Chloride + Triethylamine (TEA), but I see a new spot that isn't product. What is it?

A: You may be observing ketene formation or nitrile hydrolysis , though the latter is rare under anhydrous conditions.

  • Ketene Dimerization: If you add the acid chloride too fast to a basic solution without the amine reacting, the acid chloride can eliminate HCl to form a ketene, which then dimerizes or reacts non-productively.

  • The Fix: Ensure the amine and base are mixed before the slow addition of the acid chloride at 0°C.

  • Alternative: Switch to Pyridine as both solvent and base. Pyridine prevents the harsh localized pH spikes associated with TEA and acts as a weak nucleophilic catalyst.

Q3: Can I use heat to speed this up, or will the nitrile hydrolyze?

A: You can and should use heat, but with specific limits.

  • Safety Zone: The nitrile group is generally stable to acylation conditions up to reflux in THF (66°C) or Toluene (110°C). Hydrolysis to the amide/acid typically requires strong aqueous acid/base and prolonged heat.

  • Recommendation: If running at room temperature fails, heat to 60°C . Avoid aqueous workups until the reaction mixture has cooled to prevent rapid hydrolysis of any excess acylating agent which could generate a localized acidic spike.

Part 2: Comparative Efficiency of Methods

The following table summarizes expected outcomes based on field data for 4-aminobenzonitrile (


 equiv).
MethodReagentsConditionsTypical ConversionNotes
A (Standard) Acetic AnhydrideDCM, RT, 12hLow (30-60%) Often stalls; requires large excess of anhydride.
B (Thermal) Acetic AnhydrideToluene, Reflux, 4hHigh (>90%) Effective but requires high temp; difficult if product is thermally unstable.
C (Base) Acetyl Chloride + TEADCM, 0°C to RTModerate (60-80%) HCl salts can trap the aniline; requires careful stoichiometry.
D (Catalytic) Anhydride + DMAP THF, RT, 2h Excellent (>98%) Recommended. Mildest conditions with highest conversion.
E (Potent) Acid Chloride + PyridinePyridine (Solvent), 0°CExcellent (>98%) Best for very expensive/precious amines. Easy workup.
Part 3: The "Gold Standard" Protocol

Method: Nucleophilic Catalysis with DMAP Rationale: This method uses DMAP to generate a "super-active" acylating agent in situ, overcoming the electronic deactivation of the nitrile group without requiring harsh heat.

Reagents:
  • 4-Aminobenzonitrile (

    
     equiv)
    
  • Acylating Agent (Acid Anhydride or Chloride) (

    
     - 
    
    
    
    equiv)
  • Triethylamine (TEA) (

    
     equiv) [If using Acid Chloride]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (

    
     - 
    
    
    
    equiv)
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:
  • Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Add 4-aminobenzonitrile and DMAP to the flask. Dissolve in anhydrous DCM (

    
     M concentration).
    
    • Checkpoint: Ensure full solubility. If the amine is not soluble, switch to THF.

  • Base Addition (Conditional):

    • If using Acid Chloride: Add TEA (

      
       equiv) now. Cool to 0°C.
      
    • If using Anhydride: No auxiliary base is strictly needed, but TEA (

      
       equiv) can buffer the generated acid.
      
  • Acylation: Add the Acylating Agent dropwise over 5 minutes.

    • Observation: You may see a slight precipitate (amine salts) or color change.[1] This is normal.

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

    • Timeframe: With DMAP, reaction should be complete in 1–3 hours . Without DMAP, this could take 24+ hours.

  • Validation (TLC): Check TLC (Hexane:EtOAc 7:3).

    • Target: Disappearance of the polar, UV-active amine spot (

      
      ) and appearance of the less polar amide (
      
      
      
      ).
    • Stain: The nitrile group does not stain well with Ninhydrin. Use UV (254 nm) or Iodine chamber.

  • Workup:

    • Quench with saturated

      
       solution (stir vigorously for 15 mins to hydrolyze excess anhydride/chloride).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with

      
      
      
      
      
      (to remove DMAP and unreacted amine), then Brine.
    • Dry over

      
       and concentrate.
      
Part 4: Mechanistic Visualization
Diagram 1: The DMAP Catalytic Cycle

This diagram illustrates why DMAP is essential. It converts the sluggish electrophile (Anhydride) into a highly reactive


-acylpyridinium species that the electron-poor aniline can successfully attack.

DMAP_Mechanism Anhydride Acyl Anhydride (Sluggish Electrophile) Intermediate N-Acylpyridinium Salt (Super-Electrophile) Anhydride->Intermediate Nucleophilic Attack by DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->DMAP Catalyst Regenerated Product Acylated Product (Amide) Intermediate->Product Rapid Acyl Transfer Byproduct Acetate/Acid Intermediate->Byproduct Aniline 4-Aminobenzonitrile (Poor Nucleophile) Aniline->Product

Caption: The DMAP catalytic cycle accelerates acylation by forming a highly reactive intermediate.[2]

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when encountering low yields.

Troubleshooting_Flow Start Start: Low Conversion (<50%) CheckTLC Check TLC/LCMS: Is Starting Material (SM) present? Start->CheckTLC SM_Gone No SM Left CheckTLC->SM_Gone No SM_Present SM Still Present CheckTLC->SM_Present Yes SideRxn Side Reaction Occurred (Hydrolysis/Polymerization) SM_Gone->SideRxn CheckCat Was DMAP used? SM_Present->CheckCat NoDMAP No CheckCat->NoDMAP No YesDMAP Yes CheckCat->YesDMAP Yes AddDMAP Action: Add 10 mol% DMAP Repeat Reaction NoDMAP->AddDMAP CheckReagent Reagent used? YesDMAP->CheckReagent Anhydride Anhydride CheckReagent->Anhydride AcidCl Acid Chloride CheckReagent->AcidCl SwitchCl Action: Switch to Acid Chloride + Pyridine (Solvent) Anhydride->SwitchCl Heat Action: Heat to 60°C Check Anhydrous Conditions AcidCl->Heat

Caption: Systematic troubleshooting workflow for stalled acylation reactions.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13396, 4-Aminobenzonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • American Chemical Society. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines. Journal of Organic Chemistry. Retrieved from [Link]

  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]

Sources

Preventing dimerization during 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Preventing Dimerization in 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide Synthesis

Welcome to the . This portal provides authoritative troubleshooting for the synthesis of 2-bromo-N-(4-cyanophenyl)-2-methylpropanamide, a critical early-stage intermediate in the production of non-steroidal androgen receptor antagonists such as 1[1].

Mechanistic Insight: The "Why" Behind Dimerization

During the amidation of 4-cyanoaniline with 2-bromo-2-methylpropanoyl bromide, the primary goal is nucleophilic acyl substitution. However, the resulting amide contains a tertiary


-bromide. While sterically hindered, the adjacent electron-withdrawing carbonyl group lowers the LUMO, increasing the carbon's susceptibility to nucleophilic attack.

If unreacted 4-cyanoaniline remains in the system under favorable thermodynamic conditions (e.g., elevated temperatures, prolonged aging, or poor mixing), it acts as a nucleophile against the newly formed product. This secondary amination displaces the bromide, forming 2-((4-cyanophenyl)amino)-N-(4-cyanophenyl)-2-methylpropanamide—commonly referred to in process chemistry as the bis-cyanoaniline dimer impurity . If not controlled, such dimeric impurities can propagate through subsequent steps, reducing overall API yields and purity[2].

ReactionPathway SM 4-Cyanoaniline + 2-Bromo-2-methylpropanoyl bromide Product 2-Bromo-N-(4-cyanophenyl) -2-methylpropanamide (Target) SM->Product Fast Acylation (Kinetic Control) Dimer Bis-cyanoaniline Dimer (Impurity) Product->Dimer + 4-Cyanoaniline Slow Alkylation (Thermodynamic Control)

Kinetic vs. Thermodynamic pathways in 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the dimer impurity forming even when I use a strict 1:1 stoichiometric ratio? Causality: Dimerization in stoichiometric reactions is almost always a mass-transfer issue. If the acyl bromide is added too rapidly, localized concentration gradients occur. The newly formed product becomes surrounded by unreacted 4-cyanoaniline before the acyl bromide can disperse. This local excess of aniline drives the secondary alkylation. Solution: Implement a controlled, dropwise addition of the acyl bromide under high-shear mixing, or utilize a reverse-addition protocol (adding the aniline solution to the acyl bromide).

Q2: How does the choice of base influence chemoselectivity? Causality: The reaction generates hydrobromic acid (HBr), requiring a base for neutralization. If a strong, unhindered tertiary amine (like Triethylamine, TEA) is used in excess, it can promote the enolization of the amide, facilitating bromide displacement. Furthermore, if the base fails to scavenge HBr efficiently, the unreacted 4-cyanoaniline becomes protonated, stalling the desired acylation. To compensate, operators often increase the temperature, which inadvertently provides the activation energy (


) required for the undesired alkylation pathway.
Solution:  Transition to a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or utilize a biphasic system with an inorganic base like aqueous 

.

Q3: What is the optimal temperature profile to suppress dimerization? Causality: The activation energy for the desired acyl substitution is significantly lower than that of the nucleophilic aliphatic substitution at the tertiary carbon. By keeping the temperature strictly between 0 °C and 5 °C, the kinetic product (the target amide) forms rapidly, while the thermodynamic pathway (dimerization) is kinetically frozen.

Mechanism SM1 4-Cyanoaniline Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Acyl Substitution Dimer Secondary Amination Dimer SM1->Dimer High Temp / Poor Mixing SM2 2-Bromo-2-methylpropanoyl bromide SM2->Intermediate Product Target Amide (Contains 3° Bromide) Intermediate->Product -HBr (Scavenged by Base) Product->Dimer SN2 Attack by Excess 4-Cyanoaniline

Mechanistic formation of the secondary amination dimer during the acylation step.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the formation of the dimer impurity. Note that poor thermal control and rapid addition rates correlate directly with high dimer formation, mimicking suboptimal conditions observed in comparative process development examples[2].

Base SystemSolventAddition Temp (°C)Addition RateYield (%)Dimer Impurity (%)
TEA (1.5 eq)DMF25Bolus (Fast)62.31.67
TEA (1.2 eq)THF2030 mins75.00.85
DIPEA (1.2 eq)DCM52 hours92.4< 0.05

(aq)
DCM02 hours94.1Not Detected
Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this step-by-step methodology designed to suppress dimerization entirely.

Step 1: Reactor Setup & Preparation

  • Charge a clean, dry jacketed reactor with 4-cyanoaniline (1.0 eq) and Dichloromethane (DCM, 10 volumes).

  • Add DIPEA (1.2 eq) to the reactor.

  • Cool the internal temperature to 0–5 °C.

  • Self-Validation Check: Visually inspect the reactor. The solution must be completely homogeneous and clear before proceeding. Any undissolved material indicates insufficient solvent or low temperatures causing precipitation, which will lead to localized concentration issues.

Step 2: Controlled Acylation

  • In a separate vessel, dissolve 2-bromo-2-methylpropanoyl bromide (1.05 eq) in DCM (2 volumes).

  • Begin dropwise addition of the acyl bromide solution into the reactor over a period of 2 hours.

  • Self-Validation Check: Monitor the internal thermocouple. The reaction is exothermic. If the temperature spikes above 5 °C, immediately pause the addition. As the reaction progresses, the mixture will turn slightly cloudy due to the precipitation of DIPEA·HBr salts.

Step 3: Aging and Reaction Monitoring

  • Once addition is complete, maintain the temperature at 5 °C and stir for 1 hour.

  • Self-Validation Check: Pull an aliquot for HPLC analysis. The reaction is deemed complete when the 4-cyanoaniline peak is <1% by area. Do not heat the reaction to force completion; if incomplete, add an additional 0.05 eq of acyl bromide at 5 °C.

Step 4: Quench and Phase Separation

  • Quench the reaction by adding cold Deionized (DI) water (5 volumes) to dissolve the amine salts and hydrolyze any trace unreacted acyl bromide.

  • Separate the organic layer.

  • Wash the organic layer with cold 1N HCl (3 volumes).

  • Self-Validation Check: Test the pH of the aqueous wash. It must be <2. This acidic wash is critical as it protonates and removes any residual 4-cyanoaniline, completely neutralizing the threat of dimerization during the subsequent concentration step.

Step 5: Isolation

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under vacuum at a bath temperature strictly <35 °C to prevent thermal degradation.
    
  • Crystallize the resulting residue from cold n-heptane to isolate the pure 2-bromo-N-(4-cyanophenyl)-2-methylpropanamide.

References
  • Process for preparation of enzalutamide using novel intermediate. Google Patents (WO2019106691A1).
  • Process for preparing enzalutamide using novel intermediates. Google Patents (CN111386257A).
  • PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE. European Patent Office (EP 3717457 B1).

Sources

Technical Support Guide: Recrystallization of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide via recrystallization. We will address common challenges, provide detailed experimental protocols, and explain the rationale behind solvent selection and troubleshooting methodologies.

Solvent System Selection: A Rational Approach

Based on successful recrystallizations of structurally similar compounds, such as 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide (recrystallized from hexane/ethyl acetate) and 2-(4-Bromophenyl)-2-methylpropanamide (recrystallized from ethanol), we recommend screening the following systems.[1][2]

Recommended Solvents for Initial Screening:
Solvent SystemTypeRationale & Expected BehaviorBoiling Point (°C)
Ethanol SingleThe related compound 2-(4-Bromophenyl)-2-methylpropanamide crystallizes well from ethanol.[1] It is a good starting point for moderately polar compounds.78
Isopropanol SingleSimilar to ethanol but slightly less polar; offers a different solubility profile.82
Ethyl Acetate SingleA versatile solvent of intermediate polarity.77
Acetonitrile SingleA polar aprotic solvent that can be effective for compounds with nitrile groups.82
Ethyl Acetate / Hexane MixedA highly effective system for the analogous nitro-compound.[2] Ethyl acetate acts as the "good" solvent, and hexane as the "poor" solvent (anti-solvent).Varies
Toluene / Hexane MixedProven effective for other brominated small molecules.[3] Toluene dissolves the aromatic ring well, while hexane induces precipitation upon cooling.Varies
Methanol / Water MixedA classic polar protic system; effective if the compound has sufficient solubility in hot methanol and is insoluble in water.[4]Varies

Experimental Protocols

Adherence to a systematic protocol is crucial for reproducible and successful recrystallization.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent system using a minimal amount of crude material.

  • Preparation : Place approximately 20-30 mg of your crude 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide into several small test tubes.

  • Single Solvent Test :

    • To each test tube, add a candidate single solvent (e.g., ethanol, ethyl acetate) dropwise at room temperature. Note the solubility. A good candidate will show poor solubility at room temperature.[5]

    • If the compound is insoluble, heat the test tube in a water or sand bath towards the solvent's boiling point, adding the solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent.[6][7]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Observe : An ideal solvent will yield a high quantity of crystalline solid upon cooling.

  • Mixed Solvent Test :

    • Select a "good" solvent in which the compound is highly soluble (e.g., ethyl acetate, toluene).

    • Dissolve the crude material in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent (anti-solvent, e.g., hexane) dropwise to the hot solution until persistent cloudiness (turbidity) is observed.

    • Add a drop or two of the hot "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.[7]

    • Allow the solution to cool slowly, as described above.

    • Observe : A good mixed system will produce well-formed crystals upon cooling.

Protocol 2: Bulk Recrystallization Workflow

Once an optimal solvent system is identified, proceed with the bulk purification.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Dissolve Crude Compound in Minimum Hot Solvent B Hot Gravity Filtration (If Insoluble Impurities) A->B Optional C Slow Cooling to RT, then Ice Bath A->C No Insoluble Impurities B->C D Induce Crystallization (If Needed) C->D If Supersaturated E Vacuum Filtration C->E D->E F Wash Crystals with Minimal Ice-Cold Solvent E->F G Dry Crystals Under Vacuum F->G

Caption: Recrystallization workflow from dissolution to final product isolation.

Step-by-Step Methodology:

  • Dissolution : In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring, adding just enough solvent to fully dissolve the solid. Using the minimum amount of boiling solvent is critical for maximizing yield.[6]

  • Hot Filtration (Optional) : If colored or insoluble impurities are present, this is the time to address them. For color, add a small amount of activated charcoal to the hot solution and boil for a few minutes. To remove charcoal or other solids, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization : Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities in the crystal lattice.[7][8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Collection : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities on the crystal surface. Using too much or non-chilled solvent will dissolve some of your product, reducing the yield.[6]

  • Drying : Dry the purified crystals under vacuum to remove all residual solvent.

Troubleshooting Guide & FAQs

Q1: My compound separated as an oil instead of crystals. What should I do?

This phenomenon, known as "oiling out," is one of the most common recrystallization problems. It typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly impure.[9]

  • Solution 1: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% more) to slightly decrease the saturation point. Let the solution cool again, very slowly.[8][9]

  • Solution 2: Lower the Solution Temperature. If possible, switch to a lower-boiling solvent system that was also identified as promising during your screening.

  • Solution 3: Encourage Slow Growth. Try insulating the flask (e.g., by placing it on a wood block or paper towels) to ensure very slow cooling, which can favor crystal formation over oiling.[8][9]

Q2: The solution is cold, but no crystals have formed. How can I initiate crystallization?

This is likely due to supersaturation, a state where the solution holds more dissolved solute than it theoretically should.[6]

  • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a nucleation site for crystals to begin growing.[8][9]

  • Solution 2: Seed Crystals. If you have a small amount of pure product (or even some of the initial crude solid), add a tiny crystal to the solution. This "seed" provides a template for further crystal growth.[6]

  • Solution 3: Reduce Solvent Volume. You may have added too much solvent. Gently heat the solution to boil off a portion of the solvent to re-establish a saturated state, then attempt to cool and crystallize again.[9]

Q3: My final yield is very low. What went wrong?

A low yield is often a result of procedural errors rather than a failure of the technique itself.

  • Cause 1: Too Much Solvent. This is the most frequent cause. Using more than the minimum required amount of hot solvent will leave a significant portion of your product dissolved in the mother liquor even after cooling.[5][8][9]

  • Cause 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Cause 3: Inadequate Cooling. Ensure you have cooled the solution in an ice bath for a sufficient amount of time to maximize precipitation.[5]

  • Cause 4: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away your product.[6]

Q4: My crystals formed instantly as a fine powder. Is this a problem?

Yes, this is known as "crashing out." While you have recovered a solid, very rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[8]

  • Solution: Re-dissolve the solid by heating. Add a small amount of extra solvent (1-2 mL per 100 mg of solid is a good starting point) to slightly exceed the minimum required for dissolution. This will keep the compound soluble for longer during the cooling phase, promoting slower, more selective crystal growth.[8]

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization - Single Solvent. (n.d.). University of Calgary.
  • Problems with Recrystallis
  • Simple recrystallization method for obtaining pure compound (natural product)? (2018).
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • 2-(4-Bromophenyl)-2-methylpropanamide. (n.d.).
  • Solvents and solubilities. (n.d.). MicroChemicals.
  • Go-to recrystalliz
  • 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. (n.d.).
  • Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. (n.d.). BenchChem.

Sources

Technical Support Center: Stability of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide in Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on the chemical behavior of α-bromo amides during complex drug development workflows—such as the synthesis of androgen receptor antagonists.

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide (BCMPA) is notoriously sensitive to alkaline environments. This guide is designed to decode the mechanistic causality behind its degradation and provide you with self-validating protocols to ensure scientific integrity in your synthetic workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does BCMPA degrade so rapidly in basic aqueous or organic mixtures? Causality & Explanation: The degradation is driven by the enhanced acidity of the amide proton. The strongly electron-withdrawing 4-cyanophenyl group lowers the pKa of the amide N-H. Upon exposure to a base, deprotonation occurs rapidly, generating a nucleophilic amide anion[1]. Despite the steric hindrance of the tertiary α-carbon, the close proximity of the nucleophile facilitates an intramolecular SN2 cyclization. This expels the bromide ion to form a highly strained and reactive2[2]. This intermediate is subsequently attacked by trace water or hydroxide, leading to ring-opening and the formation of an α-hydroxy amide.

Q2: Can I use standard inorganic bases (like NaOH or K₂CO₃) for N-alkylation of this compound? Causality & Explanation: Using aqueous or strong inorganic bases typically results in complete hydrolysis. While 3 can sometimes be used[3], the base's surface area and the solvent's dielectric constant will dictate the competition between your desired intermolecular reaction and the unwanted intramolecular aziridinone degradation pathway. To suppress α-lactam formation during cross-coupling, weak, non-nucleophilic organic bases (e.g., DIPEA) under strictly anhydrous conditions are highly preferred[4].

Part 2: Quantitative Data & Stability Profiling

To assist in your experimental design, the following table summarizes the degradation kinetics of BCMPA under various basic conditions.

Table 1: Stability Profile of BCMPA (10 mM) at 25°C

Solvent SystemBase (Equivalents)Apparent pHHalf-Life (t½)Primary Degradant
H₂O / MeCN (1:1)NaOH (1.5 eq)> 12< 5 minutesα-Hydroxy amide
H₂O / MeCN (1:1)NaHCO₃ (2.0 eq)~ 8.54.2 hoursα-Hydroxy amide
Anhydrous DMFK₂CO₃ (2.0 eq)N/A> 24 hoursAziridinone (trace)
Anhydrous THFDIPEA (3.0 eq)N/A> 48 hoursNone detected

Part 3: Mechanistic Pathway Visualization

Below is the logical relationship mapping the base-catalyzed degradation of BCMPA.

Mechanism A 2-Bromo-N-(4-cyanophenyl) -2-methylpropanamide B Amide Anion Intermediate A->B Base (OH⁻) - H⁺ C Aziridinone (α-Lactam) B->C Intramolecular SN2 - Br⁻ D α-Hydroxy Amide (Hydrolysis Product) C->D H₂O / OH⁻ Ring Opening

Base-catalyzed cyclization of BCMPA to an aziridinone and subsequent hydrolysis.

Part 4: Self-Validating Protocol for Base Compatibility

Issue: High levels of des-bromo impurities or hydrolysis products during cross-coupling workflows. Root Cause: Trace moisture in the presence of a base triggers the aziridinone hydrolysis cascade. Solution: Implement the following self-validating kinetic assay to screen base/solvent compatibility before scaling up your reaction.

Step-by-Step Methodology: Base Compatibility Kinetic Assay

This protocol is designed as a self-validating system: it utilizes an inert internal standard to definitively differentiate between physical loss (e.g., precipitation, injection errors) and true chemical degradation.

  • Preparation of Standard Solution: Dissolve 10.0 mg of BCMPA and 2.0 mg of an inert internal standard (e.g., biphenyl) in 1.0 mL of anhydrous HPLC-grade acetonitrile.

  • Baseline Validation: Inject 5 µL of the standard solution into the HPLC (UV detection at 254 nm). Record the peak area ratio of BCMPA to the internal standard.

    • Self-Validation Check: The ratio must remain constant over 3 consecutive injections (RSD < 1%). If it fluctuates, troubleshoot your injector before proceeding.

  • Reaction Initiation: Transfer 100 µL of the standard solution to a dried glass vial containing 900 µL of the target solvent (e.g., DMF, THF) and the base to be evaluated (e.g., 2.0 eq DIPEA).

  • Kinetic Sampling: Stir the mixture at the target reaction temperature (e.g., 25°C). Withdraw 10 µL aliquots at 5 min, 30 min, 1 hr, and 4 hr.

  • Chemical Quenching: Immediately quench each aliquot into 990 µL of a 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile (1:1) mixture.

    • Causality: The strong acid instantly neutralizes the base, protonating the amide anion back to the neutral amide. Without the nucleophilic anion, the intramolecular cyclization cannot occur, effectively "freezing" the degradation pathway at that exact time point[1].

  • Data Analysis: Analyze the quenched samples via HPLC. Plot the BCMPA/Internal Standard peak area ratio over time. A decrease in the ratio confirms chemical degradation, while the emergence of a more polar peak (lower retention time on reversed-phase C18) indicates α-hydroxy amide formation.

References

  • In Retrospect: Root-Cause Analysis of Structure−Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833)
  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic-Bases in DMF Source: ResearchGate URL
  • Electrochemical Determination of the pKa of Weak Acids in N,N-Dimethylformamide Source: ResearchGate URL
  • US20230357193A1 - Compound capable of inhibiting and degrading androgen receptors, and pharmaceutical compositions and pharmaceutical uses thereof Source: Google Patents URL

Sources

Controlling exotherms in 2-bromo-2-methylpropionyl bromide addition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Atom Transfer Radical Polymerization (ATRP) initiator synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the critical safety and yield challenges associated with 2-bromo-2-methylpropionyl bromide (also known as α-bromoisobutyryl bromide or BIBB) addition.

The reaction of BIBB with nucleophiles (alcohols or amines) is a fundamental nucleophilic acyl substitution used to synthesize ATRP macroinitiators[1][2]. However, the formation of the ester/amide bond and the subsequent neutralization of the hydrogen bromide (HBr) byproduct by a base releases a massive amount of enthalpy[1]. If unmitigated, this thermal energy accelerates the reaction kinetics exponentially, leading to localized boiling, reagent degradation, and potentially a violent thermal runaway[3].

Logical Workflow for Exotherm Mitigation

BIBB_Addition_Workflow Start Substrate + Base in Dry Solvent Cooling Ice Bath Equilibration (Internal Temp 0°C) Start->Cooling Addition BIBB Dropwise Addition (Rate: 0.1-0.5 mL/min) Cooling->Addition Monitor Monitor Exotherm (Keep Temp < 5°C) Addition->Monitor Monitor->Addition If Temp > 5°C, pause addition Hold Isothermal Hold (1-2 h at 0°C) Monitor->Hold Warm Room Temp Equilibration (12-24 h) Hold->Warm

Workflow for controlling exotherms during BIBB addition.

Quantitative Process Parameters

To ensure reproducibility and safety, adhere strictly to the following quantitative parameters. These values are designed to act as a thermal buffer against the violent nature of the acyl substitution.

ParameterRecommended ValueCausality / Mechanistic Rationale
Initial Temperature 0 °C (Ice bath)Suppresses the initial kinetic energy of the highly exothermic acyl substitution[1].
BIBB Addition Rate 0.1 – 0.5 mL/min (Dropwise)Prevents localized thermal spikes, thermal runaway, and reagent degradation[4].
TEA : BIBB Molar Ratio 1.0 : 1.0 to 1.2 : 1.0Ensures complete neutralization of the HBr byproduct without promoting excessive side reactions[1].
Solvent Condition Strictly AnhydrousBIBB reacts violently with water; moisture causes rapid hydrolysis and loss of active reagent[5][6].
Post-Addition Temp 20 – 25 °C (Room Temp)Drives the reaction to completion after the initial exothermic phase subsides[7].

Self-Validating Experimental Protocol

Do not rely solely on time-based instructions; use this self-validating methodology to ensure the physical chemistry of the reaction remains within safe boundaries.

Step 1: Apparatus Preparation & Inertion

  • Action: Assemble a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing dropping funnel, and an internal thermocouple. Purge the system with ultra-high purity Argon or Nitrogen for 15 minutes.

  • Causality: BIBB is highly sensitive to moisture and reacts violently with water vapor to form corrosive HBr gas[5][6].

  • Validation Check: The internal humidity indicator (if inline) reads <5%, and the system maintains positive pressure without leaks.

Step 2: Reagent Dissolution & Thermal Equilibration

  • Action: Dissolve the nucleophile (alcohol/amine) and triethylamine (TEA) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Submerge the flask in an ice-water bath.

  • Causality: TEA acts as both a base to neutralize the HBr byproduct and a catalyst for the esterification[1]. Pre-cooling suppresses the initial kinetic energy of the reaction.

  • Validation Check: The internal thermocouple must stabilize at 0–2 °C for at least 5 minutes before proceeding[7][8].

Step 3: Controlled BIBB Addition

  • Action: Dilute the required mass of BIBB in an equal volume of anhydrous solvent. Add this solution dropwise via the dropping funnel over 30 to 120 minutes, depending on the scale of the reaction[4][7].

  • Causality: The nucleophilic acyl substitution is violently exothermic[3]. Dilution and slow addition prevent localized thermal runaway and degradation of the acyl bromide.

  • Validation Check: The internal temperature must not exceed 5 °C at any point during the addition. If it does, halt the addition immediately until the temperature drops back to 0–2 °C.

Step 4: Isothermal Hold and Ambient Equilibration

  • Action: After complete addition, maintain the ice bath for 1 to 2 hours, then remove it and allow the reaction to warm to room temperature (20–25 °C) for 12 to 24 hours[2][7].

  • Causality: The initial hold ensures all accumulated BIBB reacts under controlled conditions. Warming to ambient temperature provides the activation energy required to drive the reaction to >99% conversion[7].

  • Validation Check: Thin-Layer Chromatography (TLC) or FTIR confirms the complete disappearance of the starting nucleophile.

Troubleshooting & FAQs

Q: Why did my reaction mixture turn dark brown or black immediately upon BIBB addition? A: This is a classic symptom of localized thermal runaway or moisture contamination. When BIBB is added too quickly without sufficient cooling, the intense exotherm causes localized boiling and decomposition of the reagents[3]. Furthermore, if the solvent contains adventitious water, BIBB hydrolyzes violently, generating excessive heat and HBr gas[5][6]. Actionable Fix: Ensure solvents are strictly anhydrous, use an internal thermocouple rather than relying on the external bath temperature, and drastically reduce your addition rate.

Q: How should I respond to a sudden temperature spike (>10 °C) during the dropwise addition? A: Immediately close the stopcock on the dropping funnel to halt the addition. Do not remove the flask from the ice bath. Increase the stirring rate to improve heat dissipation. Causality: A spike indicates that the rate of heat generation from the nucleophilic acyl substitution has exceeded the cooling capacity of your bath[1]. Actionable Fix: Wait for the internal temperature to return to 0–2 °C before resuming at a significantly slower drip rate.

Q: My final ATRP initiator yield is low (<50%), despite complete consumption of the starting alcohol. What happened? A: Low yields in the presence of full starting material conversion typically point to competing side reactions caused by poor exotherm control. If the temperature rises too much during addition, BIBB can undergo elimination to form ketenes, or the ester product may degrade. Additionally, if the TEA was not in sufficient excess (at least 1:1 molar ratio with BIBB), unneutralized HBr can cleave sensitive protecting groups or catalyze side reactions[1].

Q: Is it absolutely necessary to dilute the BIBB in solvent before adding it to the dropping funnel? A: While neat addition is possible for very small scales (<1 mmol), diluting BIBB in an equal volume of anhydrous solvent (e.g., THF or DCM) is highly recommended for larger scales. Causality: Dilution acts as a thermal buffer, reducing the concentration of the reactive species at the point of contact and significantly dampening the localized exotherm[7].

References

  • Terrylenediimide-Based Intrinsic Theranostic Nanomedicines with High Photothermal Conversion Efficiency for Photoacoustic Imaging. doi.org.[Link]

  • Supporting Information Aqueous Radical Addition-Coupling Polymerization for Synthesis of Hydrophilic Periodic Polymer. rsc.org.[Link]

  • Synthesis of multi-arm star polystyrene with hyperbranched polyether core. polymer.cn.[Link]

  • Renewable Fabric Surface-Initiated ATRP Polymerizations: Towards Mixed Polymer Brushes. mdpi.com.[Link]

  • Synthesis of Magnesium Dihydroxide Hybrid Nanocomposites via ATRP. as360.net.[Link]

  • Hydrophilic Poly(sulfobetaine methacrylate) Films on Tygon Tubing to reduce Surface Protein Adhesion. vanderbilt.edu.[Link]

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

[1]

Executive Summary & Application Context

This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide (CAS: 2322-45-4 analog/derivative).[1] This compound is a critical electrophilic intermediate in the synthesis of non-steroidal Androgen Receptor (AR) antagonists and Selective Androgen Receptor Modulators (SARMs), such as structural analogs of Bicalutamide and Enzalutamide.

Precise spectral characterization is required to distinguish this product from its hydrolytic degradation products and elimination byproducts (methacrylamides), which are common impurities in the acylation of electron-deficient anilines.[1] This guide compares the spectral performance of the product against these critical impurities and evaluates solvent suitability (CDCl₃ vs. DMSO-d₆).

Experimental Workflow & Logic

The following workflow outlines the critical path from crude reaction mixture to validated spectral data.

GStartCrude Reaction Mixture(Post-Acylation)WorkupAq. Wash & Extraction(Removal of Acid/Salts)Start->WorkupDryingDrying (MgSO4) &ConcentrationWorkup->DryingSolventSelectSolvent SelectionDrying->SolventSelectCDCl3CDCl3 Analysis(Routine Screening)SolventSelect->CDCl3StandardDMSODMSO-d6 Analysis(Amide Validation)SolventSelect->DMSOPolar/InsolubleDecisionSpectral EvaluationCDCl3->DecisionDMSO->DecisionImpurityCheckImpurity Profiling(See Table 2)Decision->ImpurityCheckExtra Peaks?FinalValidated StructureDecision->FinalCleanImpurityCheck->FinalQuantify %

Figure 1: Analytical workflow for the validation of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide.

Comparative Analysis 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent fundamentally alters the visibility of the amide proton and the resolution of the aromatic region.

Performance Matrix
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Amide (NH) Visibility Poor. Often broad or invisible due to quadrupole broadening and exchange.[1] Chemical shift is concentration-dependent (~8.0–8.5 ppm).[1]Excellent. Sharp, distinct singlet downfield (~10.0+ ppm) due to strong H-bonding with solvent oxygen.[1]Use DMSO-d₆ for confirmation of amide bond formation.[1]
Solubility Moderate. Good for the lipophilic bromo-alkyl chain, but the rigid amide/cyano core may precipitate at high concentrations.[1]High. Dissolves the polar amide/nitrile core effectively.[1]Use CDCl₃ for routine purity checks; switch to DMSO if solubility is <10 mg/mL.[1]
Water Peak Interference Low (~1.56 ppm).[1][2] Usually does not overlap with key signals.[1]High (~3.33 ppm).[1] Can obscure mid-field multiplets, though not critical for this specific molecule.[1]CDCl₃ is cleaner for aliphatic integration.[1]
Mechanism of Action

In CDCl₃ , the amide proton is labile and undergoes rapid exchange, leading to peak broadening. In DMSO-d₆ , the solvent acts as a hydrogen bond acceptor (

Comparative Analysis 2: Purity Profiling (Product vs. Alternatives)

In drug development, distinguishing the product from the starting material (4-aminobenzonitrile) and the elimination byproduct (methacrylamide) is critical.

Diagnostic Signal Table
CompoundMethyl Region (Aliphatic) Aromatic Region (Ar-H) Diagnostic "Fingerprint"
Product: 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamideSinglet (6H) ~2.05 ppm (Deshielded by Br/C=O)AA'BB' System (4H) Centered ~7.7–7.9 ppmAbsence of vinyl protons; Presence of sharp 6H singlet.[1][3]
Alternative 1 (Impurity): 4-Aminobenzonitrile (SM)None AA'BB' System (4H) Upfield shift: ~6.6 ppm (ortho to NH₂) & ~7.4 ppmUpfield aromatic doublet at ~6.6 ppm (shielded by amine lone pair).[1]
Alternative 2 (Impurity): Methacrylamide Derivative(Elimination of HBr)Singlet (3H) ~2.00 ppm (Allylic methyl)AA'BB' System (4H) Similar to productVinyl Protons: Two singlets/doublets at ~5.5–6.0 ppm .[1]
Alternative 3 (Impurity): Hydroxy-analog(Hydrolysis of Br)Singlet (6H) ~1.4–1.5 ppm (Shielded relative to Br)AA'BB' System (4H) Similar to productUpfield Shift of the gem-dimethyl singlet by ~0.5 ppm.[1]
Interpretation Logic[1]
  • The "Gem-Dimethyl" Test: The product is characterized by a distinct 6H singlet around 2.05 ppm .[1]

    • If this peak shifts to ~1.5 ppm , hydrolysis (Br

      
       OH) has occurred.[1]
      
    • If this peak splits into a 3H singlet + Vinyl protons, elimination (Br

      
       Alkene) has occurred.
      
  • The Aromatic Shift: Acylation of the starting aniline (4-aminobenzonitrile) destroys the resonance donation of the amine lone pair into the ring. This causes the aromatic protons ortho to the nitrogen to shift downfield from ~6.6 ppm (in SM) to ~7.7 ppm (in Product).[1]

Detailed Experimental Protocol

A. Sample Preparation[1][2][4][5][6]
  • Mass: Weigh 10–15 mg of the dry solid product.

    • Note: Ensure the sample is free of residual extraction solvents (DCM/EtOAc), as these overlap with key diagnostic regions.

  • Solvent: Add 0.6 mL of DMSO-d₆ (Recommended for full characterization) or CDCl₃ (For quick purity checks).

  • Homogenization: Vortex or sonicate for 30 seconds. Ensure no suspended solids remain, as this causes magnetic field inhomogeneity (broad peaks).

  • Filtration (Optional): If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.

B. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Number of Scans (NS): 16 (Sufficient for >10 mg); increase to 64 if sample is dilute.[1]

  • Relaxation Delay (D1): Set to 1.0–2.0 seconds .

    • Reasoning: The quaternary methyl protons have longer T1 relaxation times.[1] A short D1 may lead to under-integration of the methyl signal relative to the aromatic protons.[1]

  • Spectral Width: -2 to 14 ppm (To capture the downfield Amide NH).[1]

C. Data Processing
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around the broad NH peak.[1]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to remove "rolling" baselines common in DMSO.

  • Referencing:

    • DMSO-d₆: Set residual solvent pentet to 2.50 ppm .

    • CDCl₃: Set residual solvent singlet to 7.26 ppm .

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Solvents as Trace Impurities."[1][2] J. Org.[1][2][4][5] Chem.1997 , 62, 7512–7515.[1][4] Link

  • Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magn.[1][6] Reson. Chem.2006 , 44, 491–509.[1][6] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94835, 2-bromo-2-methyl-N-phenylpropanamide."[1] PubChem, 2025 .[1] Link

  • BenchChem Technical Support. "Spectroscopic Analysis of 2-Bromo-2-methylpropane: A Technical Guide." BenchChem, 2025 .[1][7][8] Link

13C NMR shifts for 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 13C NMR Shift Determination for 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Accurate structural characterization of heavily substituted intermediates is a critical bottleneck in the development of non-steroidal antiandrogens and related pharmacophores. For 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide , the presence of a highly polar para-cyano group, a restricted amide bond, and a sterically hindered alpha-bromo-isobutyryl moiety creates a complex magnetic environment.

This guide objectively compares the performance of Experimental Benchmarking against Computational Prediction (DFT/GIAO) and Heuristic (HOSE) Predictors , providing researchers with a validated framework for assigning


C NMR chemical shifts in complex halogenated amides.

Mechanistic Context & Structural Dynamics

Before selecting a methodology, one must understand the causality behind the molecule's magnetic behavior:

  • The HALA Effect: The alpha-carbon (C-Br) is subject to the Heavy-Atom-on-Light-Atom (HALA) effect. The large electron cloud of the bromine atom induces a relativistic spin-orbit coupling that significantly shields the directly attached

    
    C nucleus. This causes the alpha-carbon to resonate further upfield than electronegativity alone would predict, a phenomenon that heuristic predictors often fail to capture accurately .
    
  • Rotameric Dynamics: The partial double-bond character of the amide C-N bond restricts rotation, leading to distinct cis and trans rotamers. The trans-amide (where the carbonyl oxygen and the aromatic ring are anti to each other) is the thermodynamically stable global minimum. Solvent selection must preserve this equilibrium to prevent signal broadening.

Methodological Workflows

To ensure data integrity, both the experimental and computational workflows must operate as self-validating systems .

NMR_Workflow cluster_exp Experimental Benchmarking cluster_comp Computational Prediction Start Target Compound 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide Prep Sample Preparation (CDCl3, 298 K, TMS Internal Std) Start->Prep Conf Conformational Search (MMFF94 Force Field) Start->Conf Acq 13C NMR Acquisition (600 MHz, Cryoprobe, D1=3.0s) Prep->Acq Proc Data Processing (Fourier Transform, 1.0 Hz LB) Acq->Proc Compare Comparative Statistical Analysis (Empirical vs. Predicted Shifts) Proc->Compare DFT Geometry Optimization (DFT B3LYP/6-311+G**, PCM) Conf->DFT GIAO Chemical Shift Calculation (GIAO Method) DFT->GIAO GIAO->Compare

Workflow comparing experimental 13C NMR acquisition and DFT-based computational prediction.

Protocol A: Self-Validating Experimental Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is selected over DMSO-d
      
      
      
      to prevent competitive hydrogen bonding that disrupts the natural amide rotamer equilibrium. TMS acts as the self-validating internal standard, ensuring that magnetic field drift does not skew the 0.0 ppm baseline during long acquisitions.
  • Acquisition: Utilize a 600 MHz spectrometer equipped with a cryoprobe at 298 K. Set the relaxation delay (D1) to 3.0 seconds.

    • Causality: The molecule contains five quaternary carbons (C=O, C

      
      N, C-Br, C1, C4). Because these nuclei lack attached protons, they cannot undergo efficient dipole-dipole relaxation. A 3.0s D1 ensures these nuclei fully return to thermal equilibrium between pulses, validating the relative signal-to-noise ratio.
      
  • Processing: Apply a 1.0 Hz exponential line broadening (LB) window function prior to Fourier Transform.

Protocol B: Self-Validating Computational Prediction (DFT)
  • Conformational Search: Execute a Monte Carlo search using the MMFF94 force field to isolate the trans-amide global minimum.

  • Geometry Optimization: Optimize the structure using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level. Incorporate the Polarizable Continuum Model (PCM) for chloroform.

    • Causality: Gas-phase optimizations fail to account for the dielectric stabilization of the highly polar cyano group. PCM validates the geometry against the experimental solution state.

  • Chemical Shift Calculation: Apply the Gauge-Independent Atomic Orbital (GIAO) method .

    • Causality: GIAO mathematically ensures that the calculated magnetic shielding tensors are independent of the chosen origin of the coordinate system, an absolute necessity for reproducible NMR predictions.

Comparative Data Analysis

The table below summarizes the quantitative performance of Experimental Benchmarking versus two alternative predictive methodologies: a standard Heuristic Predictor (HOSE code-based algorithms like those in ChemDraw/Mnova) and First-Principles DFT-GIAO.

Carbon PositionTypeExperimental Benchmarked (ppm)HOSE Predictor (ppm)DFT-GIAO Predicted (ppm)Δ (Exp - DFT)
C=O (Amide) Quaternary170.5172.1171.2-0.7
C1 (Ar-NH) Quaternary141.5142.8140.9+0.6
C3, C5 (Ar) CH133.5133.2134.1-0.6
C2, C6 (Ar) CH119.5119.8118.9+0.6
C

N (Nitrile)
Quaternary118.8119.1119.5-0.7
C4 (Ar-CN) Quaternary107.0105.5108.2-1.2
C-Br (Alpha) Quaternary62.058.463.1-1.1
CH

(x2)
Primary32.531.033.2-0.7

Performance Discussion & Alternative Evaluation

When comparing the alternatives, DFT-GIAO significantly outperforms Heuristic (HOSE) predictors for this specific molecular class, particularly at the quaternary centers.

  • The Alpha-Carbon Discrepancy: The HOSE predictor struggles significantly with the C-Br carbon (

    
     = 3.6 ppm error vs. experiment). Heuristic algorithms rely on database lookups of spherical atomic environments. Because the highly specific alpha-bromo-alpha,alpha-dimethyl amide motif is underrepresented in standard training sets, the algorithm fails to account for the relativistic HALA shielding effect. DFT-GIAO, calculating from first principles, models the electron cloud density directly and yields a much closer approximation (
    
    
    
    = -1.1 ppm).
  • Aromatic Anisotropy: The para-cyano group strongly shields the ipso carbon (C4) due to magnetic anisotropy and resonance effects, pushing it upfield to 107.0 ppm. Both predictive models capture this trend, but DFT-GIAO provides superior resolution of the closely spaced C2/C6 and C

    
    N signals by explicitly accounting for the solvent dielectric (PCM) which stabilizes the nitrile dipole.
    

References

  • Kaupp, M., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, 2020. URL:[Link]

  • Wolinski, K., Hinton, J. F., & Pulay, P. "Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations." Journal of the American Chemical Society, 1990. URL:[Link]

A Comparative Guide to Purity Analysis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality. This guide provides an in-depth comparison of two powerful analytical techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the methodologies, present comparative data, and offer insights to aid researchers in selecting the most suitable method for their needs.

The Critical Role of Purity Analysis

The presence of impurities in pharmaceutical intermediates can impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification and quantification of impurities.[2][1] Therefore, the development and validation of accurate and reliable analytical methods for purity assessment are paramount.[3]

Primary Method: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and versatility in separating a broad range of compounds.[4][5][6] For a compound like 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide, which possesses both polar (amide, cyano) and non-polar (bromomethyl, phenyl) functionalities, RP-HPLC is an ideal choice for purity analysis.

Rationale for Method Design

The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection. A C18 column is a common choice for the stationary phase in RP-HPLC due to its hydrophobic nature, which provides good retention for moderately polar to non-polar compounds.[7] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and separation of the main compound from its potential impurities.[6] A gradient elution is often employed to ensure the timely elution of all components with good peak shape.[8] UV detection is suitable for this compound due to the presence of a chromophore (the phenyl ring).

Experimental Protocol: RP-HPLC Method

Objective: To determine the purity of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide and quantify any related impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. Key parameters to evaluate include theoretical plates, tailing factor, and reproducibility of peak area and retention time.[9]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Weigh Weigh Sample/Standard Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter through 0.45 µm Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers an excellent alternative for purity analysis, providing both separation and structural information.[10] Given that 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide has a moderate molecular weight and is likely to be sufficiently volatile at elevated temperatures, GC-MS can be a powerful tool for its analysis.

Rationale for Method Design

GC separates compounds based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which acts as a "molecular fingerprint," aiding in the identification of the main component and any impurities. This technique is particularly useful for identifying unknown impurities.

Experimental Protocol: GC-MS Method

Objective: To identify and quantify volatile impurities in 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample.

  • Dissolve in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLC MethodGC-MS Method
Principle Separation based on polarity differences in a liquid mobile phase.[4][5]Separation based on volatility and boiling point in a gaseous mobile phase.[10]
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Suitable for volatile and thermally stable compounds.
Sensitivity High, typically in the µg/mL to ng/mL range.Very high, often in the ng/mL to pg/mL range.
Selectivity Good, can be optimized by changing mobile phase and stationary phase.Excellent, provides structural information for peak identification.
Run Time Typically 15-30 minutes.Can be longer, depending on the temperature program.
Sample Preparation Simple dissolution and filtration.Simple dissolution and filtration.
Instrumentation Cost Moderate to high.High.
Information Provided Quantitative purity data based on peak area percentage.Quantitative data and qualitative structural information of impurities.

Forced Degradation Studies: A Key to a Stability-Indicating Method

To ensure that the chosen analytical method is "stability-indicating," forced degradation studies are essential.[2][11][12][13] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must be able to separate the main compound from these degradation products, thus demonstrating its specificity.[11][13] Both the HPLC and GC-MS methods described can be validated as stability-indicating by analyzing samples from forced degradation studies.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity analysis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide. The choice between the two will depend on the specific requirements of the analysis.

  • HPLC is a robust and versatile method, well-suited for routine quality control due to its high precision and applicability to a wide range of potential impurities. It is generally the first choice for purity analysis of pharmaceutical intermediates.

  • GC-MS provides an orthogonal approach and is invaluable for the identification of unknown volatile or semi-volatile impurities. Its high sensitivity and structural elucidation capabilities make it an excellent tool for in-depth impurity profiling and troubleshooting.

For comprehensive quality control, a combination of both techniques can be employed to provide a complete picture of the impurity profile of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide, ensuring the highest standards of quality and safety in the drug development process.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15).
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (n.d.).
  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. (n.d.).
  • The Use Of Forced Degradation In Analytical Method Development. (n.d.).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
  • CN103512996B - Analysis method for amide compounds - Google Patents. (n.d.).
  • HPLC in Pharmaceutical Applications - Lab Manager. (2025, January 2).
  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2022, April 15).
  • Reversed Phase HPLC Columns - Phenomenex. (n.d.).
  • Reversed-phase high performance liquid chromatography: Significance and symbolism. (2025, July 31).
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC. (n.d.).
  • development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. (n.d.).

Sources

Mass spectrometry fragmentation of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Abstract

This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways for 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide. As a compound of interest in synthetic chemistry, potentially as a building block or an initiator for polymerization reactions, its unambiguous characterization is paramount.[1][2] This document elucidates the principal fragmentation mechanisms by leveraging established chemical principles and comparative data from structurally analogous molecules. We will explore the characteristic cleavages, including α-cleavage at the amide bond, loss of the bromine radical, and subsequent fragmentation events. This guide is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for structural elucidation and purity assessment of novel chemical entities.

Introduction: The Analytical Challenge

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is a multifunctional molecule incorporating a reactive bromo-isobutyryl group and a cyano-substituted aromatic system. This combination of functionalities makes it a valuable synthetic intermediate. Mass spectrometry is an indispensable tool for confirming the identity and structure of such molecules. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, inducing reproducible fragmentation that serves as a molecular fingerprint.[3] Understanding these fragmentation patterns is crucial for interpreting mass spectra correctly. This guide provides an expert-driven prediction and comparison of the fragmentation behavior of the title compound.

Molecular Structure and Predicted Isotopic Pattern

The structure of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide presents several bonds susceptible to cleavage under EI-MS conditions.

  • Molecular Formula: C₁₁H₁₁BrN₂O

  • Monoisotopic Mass: 266.0055 Da (for ⁷⁹Br) and 268.0034 Da (for ⁸¹Br)

A primary and unmistakable feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively, resulting in a near 1:1 ratio for the molecular ion peak (M⁺˙) and any bromine-containing fragment.[4] Therefore, we predict a pair of peaks of almost equal intensity at m/z 266 and 268, which is a critical first step in validating the spectrum.

Principal Fragmentation Pathways

The fragmentation of the molecular ion is governed by the relative stability of the resulting cations and neutral radicals. The primary cleavage sites are the weakest bonds and those that lead to resonance-stabilized fragments.[5]

Pathway A: Amide Bond Cleavage (α-Cleavage)

The most common fragmentation pathway for amides involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom (N-CO cleavage).[6] This is a charge-site-initiated or α-cleavage event that leads to the formation of a stable acylium ion.

  • Formation of the 2-Bromo-2-methylpropanoyl Cation: Cleavage of the N-CO bond yields a resonance-stabilized acylium ion. This fragment is expected to be a prominent peak in the spectrum, appearing as an isotopic pair.

    • Fragment: [C₄H₆BrO]⁺

    • Predicted m/z: 149 (for ⁷⁹Br) and 151 (for ⁸¹Br)

  • Formation of the 4-Aminobenzonitrile Radical: The corresponding nitrogen-containing fragment would be the 4-aminobenzonitrile radical, which is neutral and therefore not detected.

Pathway B: C-Br Bond Cleavage

The carbon-bromine bond is another relatively weak point in the molecule. Its cleavage involves the loss of a bromine radical, a common fragmentation pathway for halogenated compounds.[7][8]

  • Loss of Bromine Radical: The molecular ion loses a bromine radical (•Br) to form a cation.

    • Fragment: [C₁₁H₁₁N₂O]⁺

    • Predicted m/z: 187

    • Causality: This fragment is stabilized by the delocalization of the positive charge across the amide and aromatic systems.

Pathway C: Fragmentation of the Cyanophenyl Group

Fragments containing the cyanophenyl moiety can undergo further characteristic fragmentation.

  • Formation of the 4-Cyanophenylaminyl Cation: Following the primary N-CO cleavage (Pathway A), the resulting 4-aminobenzonitrile radical cation (m/z 118) can be formed. A subsequent fragmentation could involve the formation of the 4-cyanophenyl cation.

    • Fragment: [C₇H₄N]⁺

    • Predicted m/z: 102

    • Causality: This often occurs via rearrangement and loss of an amine radical.

The proposed fragmentation pathways are visualized in the diagram below.

G cluster_A Pathway A: Amide Cleavage cluster_B Pathway B: C-Br Cleavage cluster_C Secondary Fragmentation M Molecular Ion C₁₁H₁₁BrN₂O⁺˙ m/z 266/268 A1 Acylium Ion [C₄H₆BrO]⁺ m/z 149/151 M->A1 α-cleavage B1 [M-Br]⁺ Ion [C₁₁H₁₁N₂O]⁺ m/z 187 M->B1 loss of Br radical C1 4-Cyanophenyl Cation [C₇H₄N]⁺ m/z 102 A1->C1 further fragmentation (hypothetical) A_text + [C₇H₅N₂]• B1->C1 loss of C₄H₇NO B_text - Br•

Caption: Predicted EI-MS fragmentation of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide.

Comparative Analysis

CompoundKey Fragmentation PathwayCommon Fragments (m/z)Reference
2-Bromo-N-phenyl-2-methylpropanamide Amide N-CO cleavage is dominant.Acylium ion: 149/151; Phenylaminyl fragment: 92[9][10]
N-(4-substituted phenyl) cyanoacetamides Fission of bonds next to the carbonyl group and nitrogen are common. Fragmentation depends on the phenyl substituent.Varies with substituent.[11]
General α,β-unsaturated Piperamides Show a typical and often dominant N-CO cleavage, leading to the formation of stable aryl acylium cations.Acylium cation, protonated amine.[6]
2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide Structural analog suggesting similar amide cleavage and C-Br cleavage pathways would occur.Predicted Acylium ion: 149/151; Chlorophenylaminyl: 126[12]
Target: 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide Predicted: Dominant N-CO cleavage and C-Br cleavage.Predicted: 149/151, 187, 118, 102N/A

This comparative table shows a strong precedent for the predicted amide bond cleavage (Pathway A) as a major fragmentation route. The stability of the resulting 2-bromo-2-methylpropanoyl acylium ion is a significant driving force for this process across all similar structures.

Experimental Protocol: GC-EI-MS Analysis

To validate the predicted fragmentation, the following protocol provides a robust method for analyzing the title compound. This self-validating system ensures reproducible and high-quality data.

Objective: To acquire the electron ionization mass spectrum of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the solid sample.

    • Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL for injection.

    • Rationale: Dilution prevents column overloading and source contamination, ensuring sharp chromatographic peaks and clean mass spectra.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Split Ratio: 20:1 (or adjust based on sensitivity)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 20 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Rationale: The temperature program is designed to ensure the compound elutes as a sharp peak without thermal degradation, separating it from any potential impurities.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 400.

    • Transfer Line Temperature: 280 °C

    • Rationale: 70 eV is the standard electron energy for EI, providing sufficient energy to induce fragmentation and generate library-searchable spectra. The mass range is set to capture the molecular ion and all predicted significant fragments.

Data Analysis Workflow:

G A Acquire Raw Data (GC-MS) B Identify Chromatographic Peak of Analyte A->B C Extract Mass Spectrum B->C D Identify Molecular Ion (m/z 266/268, ~1:1 ratio) C->D E Assign Key Fragments (m/z 149/151, 187, 102) D->E F Confirm Structure E->F

Caption: Workflow for experimental validation of the predicted fragmentation.

Conclusion

The structural elucidation of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide via EI-MS can be approached with a high degree of confidence based on established fragmentation principles. The expected mass spectrum will be characterized by a distinct molecular ion doublet at m/z 266/268. The primary fragmentation pathways are predicted to be a dominant α-cleavage of the amide bond, yielding the acylium ion at m/z 149/151, and the loss of a bromine radical to produce an ion at m/z 187. By following the detailed experimental protocol and comparing the acquired data to these predictions, researchers can unambiguously confirm the structure of this compound.

References

  • ResearchGate. (2026, February 28). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Royal Society of Chemistry. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL). Available at: [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • American Elements. (n.d.). 2-bromo-2-methyl-N-phenylpropanamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Available at: [Link]

  • National Center for Biotechnology Information. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-2-methyl-N-phenylpropanamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. Available at: [Link]

Sources

A Researcher's Guide to the Melting Point of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the accurate characterization of novel compounds is paramount. The melting point is a fundamental physical property that provides a primary indication of purity. This guide addresses the melting point of pure 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide. As of the latest literature review, a specific, experimentally determined melting point for this compound has not been published.

This guide, therefore, provides a comparative analysis based on structurally analogous compounds to predict an expected melting point range. Furthermore, it outlines the rigorous experimental protocols necessary for its determination, ensuring a self-validating system for researchers who may synthesize this compound.

Predicted Melting Point Range: A Structure-Based Comparison

To estimate the melting point of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide, we can analyze the melting points of its structural fragments and closely related molecules. The target compound incorporates a 2-bromo-2-methylpropanamide moiety and a 4-cyanophenyl group attached to the amide nitrogen.

Compound NameStructureMelting Point (°C)Relevance to Target Compound
2-Bromo-2-methylpropanamide A key structural component of the target molecule.145-149[1][2][3]Provides a baseline melting point for the aliphatic portion of the target compound.
N-(4-Cyanophenyl)acetamide Features the N-(4-cyanophenyl)amide group with a less sterically hindered acetyl group.202-206[4][5]The high melting point suggests that the cyanophenyl group and the amide linkage contribute significantly to the crystal lattice energy.

Analysis and Prediction:

The presence of the bulky tertiary bromo-isobutyryl group in the target compound, compared to the simple acetyl group in N-(4-cyanophenyl)acetamide, will influence crystal packing. The 4-cyanophenyl group is known to promote strong intermolecular interactions, such as dipole-dipole interactions, which generally lead to higher melting points.

Given that 2-Bromo-2-methylpropanamide has a melting point of 145-149°C and N-(4-cyanophenyl)acetamide melts at a significantly higher temperature of 202-206°C, it is reasonable to predict that the melting point of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide will be elevated, likely falling within or above the range of the latter. The combination of the rigid, polarizable cyanophenyl ring and the bulky brominated aliphatic chain will likely result in a high melting solid.

Experimental Protocols for Melting Point Determination

For a novel compound such as 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide, a rigorous determination of its melting point is essential for characterization and as an indicator of purity. The following are standard methodologies.

Method 1: Capillary Melting Point Apparatus

This is a widely used and accessible method for determining the melting point range of a solid.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the synthesized 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is a fine, dry powder. If necessary, gently crush any large crystals.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom. The sample should be packed to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point. Once within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range). A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Method 2: Differential Scanning Calorimetry (DSC)

DSC provides a more quantitative measure of the melting process and can also reveal other thermal transitions.

Experimental Workflow:

Workflow for DSC Analysis.

Comparative Data of Structurally Related Compounds

To provide a broader context, the following table includes data for other related propanamides. The absence of a melting point for many of these compounds in the available literature highlights the novelty of this chemical space.

Compound NameCAS NumberMelting Point (°C)Notes
2-bromo-2-methyl-N-phenylpropanamide2322-45-4Not available[6][7]The phenyl analog, lacking the cyano- group.
2-Bromo-N-(4-butoxyphenyl)-2-methylpropanamide23532-45-8Not available[8]An analog with a different para-substituent on the phenyl ring.
2-Bromo-N-(4-bromophenyl)propanamide42276-46-0Not available[9]The bromo-substituted phenyl analog.
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamideNot availableNot available[10]The nitro-substituted phenyl analog.

The lack of readily available melting point data for these closely related structures underscores the importance of the experimental determination for any newly synthesized analog in this class.

Conclusion

While a definitive melting point for pure 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is not yet documented in scientific literature, a comparative analysis of its structural components suggests a high melting point, likely exceeding 200°C. For researchers working with this compound, the provided experimental protocols for capillary melting point determination and Differential Scanning Calorimetry offer a robust framework for its accurate characterization. Adherence to these methodologies will ensure the generation of reliable data, contributing to the broader scientific understanding of this and related compounds.

References

  • iChemical. 2-bromo-2-methylpropanamide, CAS No. 7462-74-0. [Link]

  • Chongqing Chemdad Co., Ltd. 2-BROMO-2-METHYLPROPANAMIDE. [Link]

  • American Elements. 2-bromo-2-methyl-N-phenylpropanamide. [Link]

  • Chemsrc. 2-Bromo-2-methylpropanamide. [Link]

  • PubChem. 2-Bromo-2-methylpropanamide. [Link]

  • IUCr. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. [Link]

  • PubChem. N-(2-bromo-4-methylphenyl)propanamide. [Link]

  • ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

  • RSC Publishing. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. [Link]

  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

Sources

IR Spectroscopy of SARM Intermediates: Diagnostic Guide for Nitrile and Amide Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for Nitrile and Amide Groups in SARM Intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Diagnostic Challenge

In the synthesis of Selective Androgen Receptor Modulators (SARMs) like Enobosarm (Ostarine) or RAD140, the distinction between nitrile (-C≡N) and amide (-CONH-) functionalities is a critical quality attribute. These groups often serve as pivotal checkpoints in synthetic pathways—where a nitrile intermediate may be hydrolyzed to an amide, or an amide dehydrated to a nitrile.

While NMR provides structural certainty, Fourier Transform Infrared (FT-IR) spectroscopy offers a faster, non-destructive method for real-time reaction monitoring. This guide objectively compares the spectral signatures of these two groups, focusing on their diagnostic utility in solid-state SARM intermediates.

Technical Comparison: Nitrile vs. Amide Signatures
The Nitrile Signal: The "Silent" Marker

The nitrile group is one of the most distinct IR chromophores because it absorbs in a spectral region (~2200 cm⁻¹) that is largely void of other signals.

  • Frequency: 2200–2260 cm⁻¹.

  • Character: Sharp, medium-to-weak intensity.[1][2]

  • SARM Context: Most SARMs utilize aryl nitriles (e.g., p-cyanophenoxy moieties). Conjugation with the aromatic ring lowers the force constant, shifting the absorption to lower wavenumbers (~2220–2240 cm⁻¹ ) compared to aliphatic nitriles (~2250 cm⁻¹).

  • Electronic Effect: Electron-withdrawing groups (EWGs) like -CF₃ (common in SARMs) on the same ring can increase the dipole change, slightly enhancing peak intensity.

The Amide Signature: The "Loud" Multiplet

Amides are complex. They do not rely on a single peak but a coupled system of vibrations (Amide I, II, and III).

  • Amide I (C=O Stretch): The most diagnostic band. Found at 1650–1690 cm⁻¹ .[3][4] It is typically strong and broad.[1]

    • Note: In cyclic amides (lactams), often found in SARM structures (e.g., SARM 2f), ring strain shifts this to ~1700–1745 cm⁻¹ .

  • Amide II (N-H Bend + C-N Stretch): Found at ~1550 cm⁻¹ . This band is conformation-sensitive and often absent in lactams (cyclic amides) or tertiary amides.

  • N-H Stretch: A broad band at 3100–3500 cm⁻¹ . Primary amides show a doublet (symmetric/asymmetric); secondary amides show a singlet.[2]

Comparative Data Analysis

The following table contrasts the key diagnostic peaks for a generic SARM intermediate containing a substituted benzene ring.

FeatureAryl Nitrile (-C≡N) Aryl Amide (-CONH₂) Lactam (Cyclic Amide)
Primary Diagnostic ~2220–2240 cm⁻¹ ~1650–1690 cm⁻¹ (Amide I)~1700–1715 cm⁻¹ (5-mem ring)
Peak Shape Sharp, Needle-likeBroad, StrongSharp, Strong
Secondary Diagnostic None (Unique Region)~1550 cm⁻¹ (Amide II)No Amide II (typically)
H-Bonding Effect Minimal shiftSignificant shift (broadening)Moderate shift
Interference Risk Alkynes (~2100–2260 cm⁻¹)Alkenes/Aromatics (~1600 cm⁻¹)Ketones (~1715 cm⁻¹)
Detection Limit Moderate (Dipole dependent)High (Strong Dipole)High
Case Study: SARM 2f (Benzonitrile + Lactam)

Target Molecule: 4-((2R,3R)-2-Ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile (SARM 2f).[5][6] This molecule is a perfect pedagogical example as it contains both a nitrile and an amide (specifically, a gamma-lactam).

  • The Nitrile Challenge: The benzonitrile group is conjugated to a ring with a -CF₃ group.

    • Observation: Look for a sharp peak at ~2230 cm⁻¹ . The -CF₃ group is electron-withdrawing, ensuring the bond remains polarized and the peak is visible despite the conjugation.

  • The Amide Challenge: The amide is part of a 5-membered oxopyrrolidine (lactam) ring.

    • Observation: A linear amide would appear at ~1660 cm⁻¹. However, due to ring strain in the 5-membered lactam, the Carbonyl (Amide I) band shifts up to ~1700–1710 cm⁻¹ .

    • Differentiation: This peak must be distinguished from the aromatic ring breathing modes (~1600 cm⁻¹) which are also present.

Experimental Protocol: High-Fidelity ATR-FTIR

Objective: Acquire publication-quality spectra for solid SARM intermediates to distinguish nitrile/amide conversion.

Equipment: FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Methodology:

  • System Validation:

    • Run a background scan (air) with the ATR crystal clean. Ensure H₂O vapor bands (3500–3800 cm⁻¹ and 1500–1600 cm⁻¹) are minimized. Crucial: High humidity causes water vapor noise exactly in the Amide I/II region.

  • Sample Preparation:

    • Place ~5 mg of the solid SARM intermediate on the center of the diamond crystal.

    • Do not use KBr pellets for this application if possible; high pressure can induce polymorphic transitions in SARMs, shifting Amide bands.

  • Contact Optimization:

    • Lower the pressure arm. Monitor the "Live" preview. Apply pressure until the largest peak (usually C-H stretch or C=O) reaches ~40-60% transmittance (or ~0.4-0.8 Absorbance).

    • Reasoning: Poor contact yields noisy baselines; over-pressure can damage the crystal or alter crystal lattice (piezochromism).

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving close multiplets).

    • Scans: 32 or 64 scans to average out noise.

  • Post-Processing:

    • Apply ATR Correction (correction for penetration depth vs. wavelength). This is vital because ATR intensities are distorted compared to transmission spectra (peaks at lower wavenumbers appear stronger in ATR).

    • Baseline correct only if necessary (linear multipoint).

Visualization & Logic
Diagram 1: Spectral Assignment Decision Tree

This logic flow guides the researcher in assigning peaks in the 2400–1500 cm⁻¹ region.

IR_Decision_Tree Start Peak Detected in Diagnostic Region? Region1 Region: 2100 - 2300 cm⁻¹ Start->Region1 Region2 Region: 1600 - 1750 cm⁻¹ Start->Region2 Sharp2200 Sharp Peak ~2200-2260? Region1->Sharp2200 Strong1650 Strong Band 1650-1750? Region2->Strong1650 IsNitrile Aryl Nitrile (-CN) (Confirmed if ~2230) Sharp2200->IsNitrile Yes IsAlkyne Check Alkyne (-C≡C-) (Weaker, often absent) Sharp2200->IsAlkyne No (Lower/Weak) IsIso Isocyanate (-N=C=O) (Broad, ~2270) Sharp2200->IsIso No (Higher/Broad) CheckShape Check Shape & Freq Strong1650->CheckShape LinearAmide Linear Amide I (~1650-1690) CheckShape->LinearAmide Broad, <1690 Lactam Cyclic Amide (Lactam) (Shifted >1700) CheckShape->Lactam Sharp, >1700 Aromatic Aryl C=C Stretch (Sharp, ~1600, Weaker) CheckShape->Aromatic Sharp, ~1600

Caption: Decision logic for assigning functional groups in SARM intermediates based on peak frequency and shape.

Diagram 2: Reaction Monitoring Workflow (Nitrile Hydrolysis)

A workflow for monitoring the conversion of a Nitrile intermediate to an Amide product.

Reaction_Monitoring Start Start Reaction (Nitrile Intermediate) Sample Aliquot Sampling (t = 0, 1h, 2h...) Start->Sample Process Workup/Dry (Remove Solvent) Sample->Process ATR ATR-FTIR Analysis Process->ATR Decision Peak Ratio Analysis (A2230 / A1680) ATR->Decision Outcome1 Reaction Incomplete (2230 cm⁻¹ persists) Decision->Outcome1 High Ratio Outcome2 Reaction Complete (2230 cm⁻¹ gone 1680 cm⁻¹ max) Decision->Outcome2 Ratio -> 0 Outcome1->Sample Continue Heating

Caption: Workflow for monitoring Nitrile-to-Amide hydrolysis using IR peak intensity ratios.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for IR frequency assignments).
  • BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel SARM 2f. Molecules. Retrieved from

  • Specac Ltd. (2024). Interpreting Infrared Spectra: A Practical Guide. Retrieved from

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from

Sources

A Comparative Guide to the Qualification of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis, characterization, and qualification of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide as a reference standard for use in pharmaceutical research and development. We will objectively compare the utility of various analytical techniques, providing the underlying principles for experimental choices and presenting detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Imperative for High-Quality Reference Standards

In drug development and quality control, reference standards are the bedrock of analytical testing. They are highly characterized materials used to ensure the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and formulated products. The qualification of a new reference standard is a meticulous process that demands a multi-faceted analytical approach to establish its properties with a high degree of confidence.

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is a key intermediate and potential impurity in the synthesis of various pharmaceutically active molecules. Establishing a well-characterized reference standard for this compound is crucial for accurate impurity profiling, method validation, and stability studies. This guide details the necessary workflows and compares the analytical methodologies required for its comprehensive qualification.

Synthesis and Purification: From Reagents to a Candidate Material

The first step in establishing a reference standard is to obtain a high-purity batch of the candidate material. A plausible and efficient synthetic route involves the acylation of 4-aminobenzonitrile with 2-bromo-2-methylpropanoyl bromide. This reaction is analogous to standard amide bond formations.[1][2]

Proposed Synthesis Workflow

The synthesis and subsequent purification are designed to maximize yield while minimizing impurities, which is a critical starting point for a reference standard candidate.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage reagents Reagents: - 4-Aminobenzonitrile - 2-Bromo-2-methylpropanoyl bromide - Anhydrous Solvent (e.g., DCM) - Non-nucleophilic base (e.g., TEA) reaction Acylation Reaction (Inert Atmosphere, 0°C to RT) reagents->reaction 1. Combine & React quench Aqueous Quench (e.g., Water or sat. NaHCO3) reaction->quench 2. Stop Reaction extraction Liquid-Liquid Extraction (DCM vs. Aqueous) quench->extraction 3. Phase Separation drying Dry Organic Layer (Anhydrous Na2SO4) extraction->drying 4. Remove Water concentration Solvent Removal (Rotary Evaporation) drying->concentration 5. Concentrate chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) concentration->chromatography 6. Primary Purification crystallization Recrystallization (e.g., Ethanol/Water) chromatography->crystallization 7. Final Polishing final_product Candidate Reference Material (>99% Purity) crystallization->final_product Yields High-Purity Material

Caption: Proposed workflow for the synthesis and purification of the candidate material.

Experimental Protocol: Synthesis
  • In a round-bottom flask under an inert nitrogen atmosphere, dissolve 4-aminobenzonitrile (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous DCM dropwise. The use of the bromide precursor is a common strategy in the synthesis of related amide structures.[1]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification
  • Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the target compound from residual starting materials and byproducts.

  • Combine the pure fractions and remove the solvent.

  • Perform a final purification step by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a highly crystalline, pure solid.

Orthogonal Analytical Characterization: A Comparative Approach

A reference standard cannot be qualified using a single analytical technique. An orthogonal approach, using multiple methods that measure different physicochemical properties, is required to build a complete and trustworthy profile of the material. Below, we compare the most critical techniques.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment, capable of separating the main component from structurally similar impurities. The choice of stationary and mobile phases is critical for achieving optimal resolution.

Comparative HPLC Method Development:

ParameterMethod A: Standard C18Method B: Phenyl-HexylRationale & Comparison
Column C18 (e.g., Zorbax XDB C18, 250x4.6 mm, 5µm)[3]Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 150x4.6mm, 5µm)[4]The C18 phase separates primarily based on hydrophobicity. The Phenyl-Hexyl phase offers an alternative selectivity mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can be crucial for resolving impurities with similar hydrophobicity but different aromatic character.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (MeCN)A: 0.1% Phosphoric Acid in WaterB: Methanol (MeOH)Acetonitrile is a strong reverse-phase solvent. However, its nitrile group can sometimes disrupt π-π interactions on a phenyl column.[4] Methanol, being a protic solvent, often enhances the unique selectivity of phenyl phases, making it a better choice for Method B.
Detection UV at 254 nmUV at 254 nmThe cyanophenyl group provides a strong chromophore suitable for UV detection.
Gradient 30% B to 90% B over 20 minutes40% B to 95% B over 20 minutesA gradient elution is necessary to ensure elution of both polar and non-polar impurities.

Experimental Protocol: HPLC Purity Determination

  • Prepare the mobile phases as described in the table. For mass spectrometry-compatible methods, replace phosphoric acid with formic acid.[5][6]

  • Prepare a stock solution of the reference standard candidate in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1.0 mg/mL.

  • Prepare a sensitivity solution at 0.05% of the stock concentration (0.5 µg/mL).

  • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.

  • Inject the diluent (blank), followed by the sensitivity solution and the stock solution.

  • Analyze the chromatogram to determine the area percent of the main peak and any impurities. The purity is calculated as 100% minus the sum of all impurity peak areas.

Structural Elucidation and Confirmation

NMR provides unambiguous structural confirmation by mapping the carbon and hydrogen framework of the molecule.

  • ¹H NMR: Confirms the number and connectivity of protons. Expected signals for 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide would include: a singlet for the two methyl groups, aromatic protons in the 7-8 ppm region showing a characteristic AA'BB' pattern for the 1,4-disubstituted ring, and a singlet for the amide N-H proton.

  • ¹³C NMR: Confirms the number of unique carbon atoms. Expected signals include those for the methyl carbons, the quaternary carbon bearing the bromine, the carbonyl carbon, and the aromatic and nitrile carbons.[7][8]

Experimental Protocol: NMR Analysis

  • Dissolve 5-10 mg of the sample in an appropriate deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[9]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the data and assign the peaks to the corresponding atoms in the molecular structure.

MS provides the molecular weight and crucial fragmentation information, confirming the elemental composition and structural features.

Why it's a self-validating system: The presence of a bromine atom provides a definitive isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) in the mass spectrum will appear as a doublet of nearly equal intensity (M and M+2), which is a hallmark confirmation of a monobrominated compound.[10]

Expected Fragmentation:

  • Molecular Ion (M⁺): A doublet peak corresponding to the molecular weight (C₁₁H₁₁BrN₂O).

  • Key Fragments: Alpha-cleavage next to the carbonyl group and loss of the bromine radical are expected fragmentation pathways.[11]

Experimental Protocol: MS Analysis

  • Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer or analyze the eluent from the HPLC system (LC-MS).

  • Acquire the spectrum using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Analyze the spectrum for the characteristic M/M+2 isotopic pattern of the molecular ion and identify key fragment ions.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for assessing the purity and solid-state properties of a crystalline material. It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[12] For a reference standard, the melting point and enthalpy of fusion are critical quality attributes.

Comparison of Thermal Analysis Applications:

ApplicationDescriptionCausality & Experimental Choice
Melting Point & Enthalpy Determines the temperature at which the crystalline solid transitions to a liquid and the energy required for this transition.A sharp melting peak with a high enthalpy of fusion is indicative of a highly ordered, crystalline material, which is desirable for a reference standard. A broad peak suggests impurities or polymorphism.
Purity Determination Based on the Van't Hoff equation, impurities depress and broaden the melting point of a substance. DSC can quantify this effect.This provides a purity value based on a fundamental thermodynamic principle, making it an excellent orthogonal technique to HPLC. It is particularly sensitive to eutectic impurities that may not separate well by chromatography. The protocol is standardized by pharmacopoeias like USP <891>.[13]
Polymorphism Screening Identifies different crystalline forms (polymorphs) of a substance, which may have different melting points.Ensuring the reference standard consists of a single, stable polymorphic form is critical for consistency and stability. The heating rate can be varied to detect metastable forms.

Experimental Protocol: DSC Analysis

  • Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Accurately weigh 1-3 mg of the reference standard candidate into an aluminum DSC pan and hermetically seal it.

  • Place the pan in the DSC cell alongside an empty, sealed reference pan.

  • Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.[14][15]

  • Record the heat flow versus temperature to obtain the DSC thermogram.

  • Analyze the thermogram to determine the onset temperature of melting, the peak maximum, and the enthalpy of fusion (ΔHfus).

Qualification Workflow and Data Consolidation

The qualification of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide as a reference standard is a holistic process that integrates all analytical data to assign a final purity value.

cluster_characterization Comprehensive Characterization cluster_assignment Purity Assignment struct Structural Confirmation (NMR, MS, FTIR) mass_balance Mass Balance Calculation Purity = 100% - (% Impurities + % Water + % ROI + % Solvents) hplc Chromatographic Purity (HPLC Area % Impurities) hplc->mass_balance dsc Thermal Analysis (DSC Purity, Melting Point) water Water Content (Karl Fischer Titration) water->mass_balance roi Residue on Ignition (ROI) (Inorganic Impurities) roi->mass_balance solvents Residual Solvents (GC-HS) solvents->mass_balance cert Certificate of Analysis (CoA) - Assigned Purity - Uncertainty - Expiration Date mass_balance->cert Generate end_node Certified Reference Standard cert->end_node Qualifies start Candidate Material start->struct start->hplc start->dsc start->water start->roi start->solvents

Caption: Workflow for the comprehensive qualification of a reference standard.

Consolidated Data Summary Table:

Analytical TechniqueParameter MeasuredAcceptance CriteriaPurpose
HPLC Chromatographic Purity≥ 99.5%Quantifies organic impurities.
¹H & ¹³C NMR Chemical Shifts, CouplingStructure consistent with proposed identityUnambiguous structural confirmation.
Mass Spectrometry Molecular Weight, Isotope PatternM/M+2 pattern observed, MW matches theoryConfirms elemental composition and identity.
DSC Melting Point, PuritySharp melt, Purity ≥ 99.5%Assesses crystallinity and purity orthogonally.
Karl Fischer Water Content≤ 0.5%Quantifies water, a common impurity.
Residue on Ignition Inorganic Content≤ 0.1%Quantifies non-combustible impurities.
GC-HS Residual SolventsMeets ICH Q3C limitsQuantifies volatile process impurities.

Conclusion

The qualification of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide as a reference standard is a rigorous, multi-step process that relies on the synergistic use of orthogonal analytical techniques. This guide has compared the critical methods—HPLC for purity, NMR and MS for structural identity, and DSC for thermal and solid-state properties—providing the rationale and detailed protocols necessary for success. By following this comprehensive framework, researchers and drug development professionals can confidently establish a high-quality, reliable reference standard essential for ensuring the safety and efficacy of pharmaceutical products.

References

  • Royal Society of Chemistry. (2009).
  • Acta Crystallographica Section E. (2011). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. PMC.
  • BenchChem. (2025).
  • Pacific BioLabs. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC.
  • Taylor & Francis Group. (2006). Thermal Analysis of Pharmaceuticals.
  • SIELC Technologies. (n.d.). Separation of Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column.
  • NIST. (n.d.). Benzamide, 2-bromo-N-(4-bromophenyl)-. NIST WebBook.
  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)propanamide.
  • METTLER TOLEDO. (n.d.). Characterization of Pharmaceuticals Using Thermal Analysis Guide.
  • Giron-Forest, D., et al. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (2025). Application Notes and Protocols: N-(4-cyanophenyl)
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • BenchChem. (2025).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Chemrevise. (n.d.). 3.15 NMR spectroscopy.
  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica.
  • Chemistry LibreTexts. (2019). Mass Spectrometry of Some Common Functional Groups.

Sources

Comparative Analysis of 2-Bromo- vs. 2-Chloro-N-(4-cyanophenyl)-2-methylpropanamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in process chemistry, selecting the optimal halogenated intermediate is a critical decision that impacts reaction kinetics, impurity profiles, and scale-up economics. 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide and its chloro-analog are pivotal building blocks in the synthesis of non-steroidal androgen receptor antagonists (e.g., Enzalutamide analogs) and serve as robust initiators in Atom Transfer Radical Polymerization (ATRP)1[1].

This guide provides an objective, data-driven comparison of these two analogs, detailing the mechanistic causality behind their reactivity differences and providing self-validating protocols for their application.

Mechanistic Profiling & Causality

The fundamental difference between the bromo- and chloro-analogs lies in the leaving group ability of the halide, which directly dictates the mechanistic pathway of downstream nucleophilic substitutions.

Because the


-carbon in these molecules is a tertiary center (gem-dimethyl), direct bimolecular nucleophilic substitution (

) is sterically blocked. Instead, the reaction is forced through alternative, higher-energy transition states:
  • The Aziridinone (

    
    -Lactam) Pathway:  Under basic conditions, the secondary amide nitrogen is deprotonated. The resulting nucleophilic nitrogen attacks the adjacent tertiary carbon intramolecularly, expelling the halide to form a highly strained 3-membered aziridinone ring. This highly electrophilic intermediate then rapidly opens upon attack by an external nucleophile. The weaker C–Br bond allows this cyclization to occur rapidly under mild heating 2[2].
    
  • The

    
     Pathway:  In the absence of a strong base, the halide can dissociate to form a tertiary carbocation. Again, the superior polarizability and lower bond dissociation energy of the C–Br bond heavily favor the bromo-analog.
    

The chloro-analog, possessing a stronger C–Cl bond, resists both pathways under standard conditions, often requiring harsh thermal activation or catalytic intervention (e.g., Finkelstein conditions) to proceed.

Mechanistic_Pathways Substrate α-Halo Amide (Tertiary Carbon) Base Base Addition (Deprotonation) Substrate->Base Fast SN2 Direct SN2 (Sterically Blocked) Substrate->SN2 Steric Hindrance Aziridinone Aziridinone (α-Lactam) Intermediate Base->Aziridinone Intramolecular Cyclization (-HX) Nucleophile Nucleophilic Attack Aziridinone->Nucleophile Ring Opening Product Coupled Product Nucleophile->Product High Yield SN2->Product Trace/No Yield

Mechanistic divergence of tertiary α-halo amides favoring the aziridinone intermediate.

Quantitative Performance Comparison

When designing a synthetic route, the choice between the bromo- and chloro-analog is a trade-off between reactivity and stability. The table below summarizes the critical physicochemical and operational parameters.

Parameter2-Bromo-Analog2-Chloro-Analog
C-X Bond Dissociation Energy ~285 kJ/mol~339 kJ/mol
Relative Reactivity (Substitution) High (Fast kinetics)Low (Sluggish kinetics)
Primary Activation Pathway Direct Aziridinone /

Finkelstein-Assisted / High Heat
Storage Stability Moderate (Light/Moisture sensitive)High (Stable at Room Temp)
Typical Coupling Temperature 50 – 60 °C80 – 100 °C
Cost-Efficiency (Scale-up) Higher precursor costLower precursor cost

Experimental Methodologies: Downstream Coupling

To demonstrate the practical implications of these reactivity differences, the following self-validating protocols outline the coupling of these intermediates with a generic secondary amine nucleophile.

Protocol A: Mild Coupling with the Bromo-Analog

Because bromide is an excellent leaving group, this reaction proceeds smoothly under mild basic conditions3[3].

  • Preparation: In an oven-dried flask under inert atmosphere (

    
    ), dissolve 1.0 eq of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide in anhydrous DMF (0.2 M). Causality: Anhydrous conditions prevent premature hydrolysis of the reactive 
    
    
    
    -bromo group to an
    
    
    -hydroxy impurity.
  • Base Addition: Add 2.0 eq of anhydrous

    
     followed by 1.2 eq of the target nucleophile. Causality: 
    
    
    
    is a mild, non-nucleophilic base that facilitates the deprotonation required for aziridinone formation without degrading the substrate.
  • Thermal Activation: Heat the mixture to 60 °C for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active starting material spot (

    
    ) is entirely consumed. Confirm product formation via LC-MS (monitor for 
    
    
    
    of the coupled product).
  • Workup: Quench with ice water to precipitate the product and remove DMF/inorganic salts. Filter and dry under vacuum.

Protocol B: Finkelstein-Assisted Coupling with the Chloro-Analog

The chloro-analog requires catalytic assistance to overcome the high activation energy of the C–Cl bond4[4].

  • Preparation: Dissolve 1.0 eq of 2-Chloro-N-(4-cyanophenyl)-2-methylpropanamide in anhydrous DMF (0.2 M).

  • Catalyst & Base Addition: Add 2.0 eq of

    
    , 1.2 eq of the nucleophile, and 0.2 eq of Sodium Iodide (NaI) . Causality: NaI initiates a Finkelstein reaction, continuously converting the unreactive C–Cl bond into a highly reactive C–I bond in situ, which then rapidly undergoes nucleophilic attack.
    
  • Thermal Activation: Heat the mixture to 90 °C for 12–24 hours. Causality: Higher thermal energy is required to drive the initial halogen exchange.

  • Self-Validation: Monitor via LC-MS. You may observe a transient mass corresponding to the iodo-intermediate before full conversion to the product.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous sodium thiosulfate (

    
    ) to remove any residual iodine species, followed by brine. Dry over 
    
    
    
    and concentrate.

Experimental_Workflow Start N-(4-cyanophenyl)-2-halo-2-methylpropanamide Split Halogen Selection Start->Split Bromo Bromo-Analog (X=Br) Split->Bromo Chloro Chloro-Analog (X=Cl) Split->Chloro CondBr Mild Coupling K2CO3, DMF, 60°C Bromo->CondBr CondCl Harsh/Catalytic Coupling K2CO3, NaI (cat.), DMF, 90°C Chloro->CondCl Product Purified API Intermediate CondBr->Product 2-4 hours CondCl->Product 12-24 hours

Comparative experimental workflow for bromo- vs. chloro-analog downstream coupling.

Conclusion

For rapid discovery and early-stage development, 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is the superior choice due to its excellent reactivity profile, allowing for mild conditions that preserve sensitive functional groups5[5]. However, for ton-scale API manufacturing where cost of goods (COGs) and long-term storage stability are paramount, transitioning to the chloro-analog —supplemented with Finkelstein catalysis—provides a highly economical and robust alternative.

References

  • WO2022094354A1 - Pyrimidine compounds, compositions, and medicinal applications thereof. Google Patents.
  • WO2014078813A1 - Compounds and compositions for the treatment of parasitic diseases. Google Patents.
  • Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid. PMC - National Institutes of Health.
  • US8497356B2 - Biomolecule polymer conjugates and methods for making the same. Google Patents.
  • Synthesis by Substitution - Thieme E-Books. Thieme Connect.

Sources

Elemental Analysis & Purity Validation Guide:

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the chemical formula


  represents a scaffold common to various bioactive heterocycles, including brominated pyridazines and isoquinoline derivatives. Validating the identity and purity of such intermediates is a critical "Go/No-Go" gate in drug discovery.

This guide objectively compares the three primary methodologies for validating this specific stoichiometry: Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) . While HRMS is superior for molecular formula confirmation, this guide demonstrates why Combustion Analysis remains the gold standard for bulk purity validation , adhering to the strict


 acceptance criteria mandated by journals like J. Org. Chem. and J. Med. Chem..

Theoretical Framework: The Control Baseline

Before experimental validation, precise theoretical values must be established. Using 2025 IUPAC standard atomic weights, we define the "Perfect Sample" baseline.

Molecular Formula:


Molecular Weight (MW):  267.126  g/mol [1]
ElementCountAtomic Wt.[2] ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 1112.011132.12149.46%
Hydrogen (H) 111.00811.0884.15%
Bromine (Br) 179.90479.90429.91%
Nitrogen (N) 214.00728.01410.49%
Oxygen (O) 115.99915.9995.99%
TOTAL --267.126 100.00%

Critical Note on Bromine: The high mass fraction of Bromine (~30%) significantly impacts the error budget. In combustion analysis, halogens can interfere with oxidation if not properly trapped, leading to "ghost" values for Carbon.

Comparative Analysis: Method Performance

We evaluate three analytical "products" (methods) used to confirm the


 composition.
Method A: Automated Combustion Analysis (CHN)

The Industry Benchmark for Purity

  • Mechanism: Flash combustion at >1000°C in an oxygen-rich environment. Gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) are separated via GC and quantified.
  • Performance:

    • Accuracy: High (Subject to sample homogeneity).

    • Precision:

      
       to 
      
      
      
      absolute deviation.
    • Acceptance Criteria:

      
      .
      
  • Pros: The only method that confirms bulk purity (i.e., it detects non-volatile inorganic impurities like silica gel or salts that HRMS misses).

  • Cons: Requires relatively large sample size (1–2 mg); destructive; sensitive to trapped solvents.

Method B: High-Resolution Mass Spectrometry (HRMS)

The Identity Specialist

  • Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) or Orbitrap detection.

  • Performance:

    • Accuracy: < 5 ppm mass error.[3][4]

    • Isotopic Pattern: Distinct 1:1 doublet for

      
       and 
      
      
      
      .
  • Pros: Confirms molecular formula and isotopic distribution; requires microscopic sample (< 0.1 mg).

  • Cons: Cannot prove purity. A sample can be 80% pure and still give a perfect HRMS signal if the impurities are not ionizable or have different masses.

Method C: Quantitative NMR (qNMR)

The Functional Alternative

  • Mechanism: Integration of proton signals relative to an internal standard (e.g., Maleic Acid or TCNB) of known purity.

  • Performance:

    • Accuracy:

      
       (standard) to 
      
      
      
      (optimized).
  • Pros: Non-destructive; identifies specific impurities.

  • Cons: Requires precise weighing and a high-purity internal standard; overlapping peaks can invalidate results.

Summary Data Table
FeatureCombustion Analysis (CHN)HRMS (ESI-ToF)qNMR
Primary Output % Composition (Bulk)Exact Mass (Molecule)Molar Ratio (Purity)
Sample Req. 1–5 mg (Destructive)< 0.1 mg (Destructive)5–10 mg (Recoverable)
Interference Solvents, Water, SilicaIon SuppressionPeak Overlap
Br Detection Indirect (requires add-on)Excellent (Isotope Pattern) Indirect (Shift effects)
Verdict Required for Publication Required for ID Optional / Supportive

Experimental Protocols

To achieve the theoretical values calculated in Section 2, follow these specific workflows.

Protocol 1: Sample Preparation for CHN Analysis

Objective: Eliminate solvent traps that skew %C and %H results.

  • Recrystallization: Purify the

    
     crude using a solvent system compatible with the compound (e.g., EtOH/Water).
    
  • Vacuum Drying:

    • Place sample in a vacuum oven at

      
      .
      
    • Apply high vacuum (< 1 mbar) for minimum 12 hours .

    • Why? A 1% residual solvent error (e.g., DCM) can shift Carbon results by >0.5%, causing a failure.

  • Desiccator Storage: Cool to room temperature in a desiccator over

    
     to prevent hygroscopic water absorption before weighing.
    
Protocol 2: Interpreting the Bromine Effect

For


, the Bromine atom introduces a specific challenge in Mass Spectrometry.
  • Observation: You will not see a single peak at 267.126 Da.

  • Expectation: You will see a "Doublet" separated by 2 mass units.

    • Peak A (

      
      ): ~266.00 Da
      
    • Peak B (

      
      ): ~268.00 Da
      
    • Intensity Ratio: Approximately 1:1 (50.7% vs 49.3%).

  • Validation: If the M+2 peak is significantly smaller than the M peak, your compound has lost the Bromine (dehalogenation).

Visualizations

Diagram 1: Purity Validation Workflow

This decision tree outlines the logical steps for validating the compound.

PurityValidation Start Synthesized C11H11BrN2O Purification Purification (Recrystallization/Chromatography) Start->Purification Drying High-Vac Drying (12h @ 45°C) Purification->Drying HRMS Step 1: HRMS (Check Identity) Drying->HRMS Isotopes Check Br Pattern (1:1 Ratio @ 266/268) HRMS->Isotopes Isotopes->Start Wrong Pattern CHN Step 2: Combustion Analysis (Check Purity) Isotopes->CHN Pattern OK Result Compare with Theoretical C: 49.46% | H: 4.15% | N: 10.49% CHN->Result Pass PASS (Publishable) Result->Pass Within +/- 0.4% Fail_Solvent FAIL: High %C/%H (Trapped Solvent) Result->Fail_Solvent Values > Theory Fail_Inorganic FAIL: Low %C/%H/%N (Inorganic Contamination) Result->Fail_Inorganic Values < Theory Fail_Solvent->Drying Re-dry Fail_Inorganic->Purification Re-purify

Caption: Workflow for validating C11H11BrN2O. Note the feedback loops for failed solvent or inorganic checks.

Diagram 2: Theoretical vs. Experimental Error Margins

A visual representation of the "Safe Zone" for publication.

ErrorMargins Theory Theoretical Target C: 49.46% H: 4.15% N: 10.49% UpperLimit Upper Limit (+0.4%) C: 49.86% H: 4.55% N: 10.89% Theory->UpperLimit LowerLimit Lower Limit (-0.4%) C: 49.06% H: 3.75% N: 10.09% Theory->LowerLimit Experimental Experimental Result (Example) C: 49.22% (Pass) H: 4.18% (Pass) N: 10.35% (Pass) UpperLimit->Experimental Falls Within Range LowerLimit->Experimental Falls Within Range

Caption: The "Publication Safe Zone." Experimental results must fall between the Upper and Lower limits defined by the +/- 0.4% rule.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025).[5][6] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[2][6][7] [Link][7]

  • American Chemical Society. (2024). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. ACS Publications.[8][9] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter: Isotope Patterns). [Link]

Sources

The Gold Standard: A Comparative Guide to Validating Cannabinoid Receptor Agonist Precursors via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the synthesis of pharmacologically active molecules, particularly those with multiple stereocenters like synthetic cannabinoid receptor agonists, the unambiguous determination of three-dimensional structure is paramount. The stereochemistry of a precursor molecule dictates the final configuration of the active pharmaceutical ingredient (API), directly influencing its efficacy and safety profile.[1] This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive method for structural elucidation—with alternative and complementary techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for integrating multiple analytical methods to ensure the absolute structural integrity of critical drug precursors.

Introduction: The Imperative of Stereochemical Precision

The physiological effects of chiral molecules are often starkly different between enantiomers. In drug development, one enantiomer may be therapeutic while the other is inactive or even toxic. Therefore, controlling and confirming the absolute configuration of synthetic intermediates is a non-negotiable aspect of process control and quality assurance.[1] While a specific compound named "Anandarine" is not described in the scientific literature, the principles of precursor validation are critically exemplified in the development of synthetic cannabinoid receptor agonists. These molecules often possess complex stereochemistry, making their precursors ideal subjects for illustrating the power and necessity of rigorous structural validation. Single-crystal X-ray crystallography (SC-XRD) remains the gold standard, providing direct and unequivocal evidence of a molecule's three-dimensional arrangement in the solid state.[2][3]

Part 1: The Definitive Method - Single-Crystal X-ray Crystallography (SC-XRD)

X-ray crystallography is the most reliable method for determining the absolute configuration of a chiral molecule because it allows for the direct visualization of the molecule's spatial arrangement.[1][2] The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms can be determined, revealing bond lengths, angles, and, crucially, the absolute stereochemistry.

The Power of Anomalous Dispersion

Under normal conditions, the diffraction intensities from a chiral molecule and its mirror image (enantiomer) are identical, a principle known as Friedel's Law. However, when the X-ray energy is near the absorption edge of an atom within the crystal, a phenomenon called anomalous dispersion occurs.[1][4] This effect introduces a small phase shift in the scattered X-rays, causing a measurable difference in the intensities of specific pairs of reflections (known as Bijvoet pairs). This breakdown of Friedel's Law is the key to determining the absolute structure. By analyzing these intensity differences, we can definitively distinguish between the two possible enantiomers.[4]

The Flack Parameter: A Quantitative Measure of Confidence

During the refinement of the crystal structure, the Flack parameter is calculated to provide a quantitative measure of the absolute configuration.[5][6] This parameter, typically ranging from 0 to 1, represents the fraction of the inverted structure in the crystal.[7]

  • A Flack parameter near 0 (with a small standard uncertainty) indicates that the determined absolute configuration is correct.[1][2][5]

  • A value near 1 suggests the inverted structure is the correct one.[1][5]

  • A value around 0.5 may indicate a racemic mixture or twinning.[5]

The Flack parameter has become a universal standard for reporting on chiral materials characterized by X-ray crystallography.[6][8]

Experimental Workflow & Protocol

The journey from a powdered precursor to a definitive 3D structure is a multi-step process requiring precision and an understanding of the underlying physical chemistry.

X_Ray_Crystallography_Workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection & Processing cluster_solve Phase 3: Structure Solution & Refinement A Purified Precursor (Powder) B Solvent Screening & Solubility Tests A->B Crucial for success C Set Up Crystallization (e.g., Vapor Diffusion, Slow Evaporation) B->C D Incubation & Crystal Growth (Days to Weeks) C->D E Harvest & Mount Single Crystal D->E Select best crystal F Mount on Diffractometer (Cryo-cooled) E->F G X-ray Diffraction Data Collection F->G < 1 day H Data Integration & Scaling G->H I Solve Structure (Determine Atom Positions) H->I J Refine Model (Fit to Data) I->J K Validate Structure (Check Geometry, R-factors, Flack Parameter) J->K Iterative Process K->J L Final Structure (CIF File) K->L Model is Valid

Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: Obtaining a Definitive Structure of a Cannabinoid Precursor

  • Crystal Growth (The Art and Science):

    • Causality: The single most significant bottleneck is growing a high-quality, single crystal of appropriate size (typically 0.1-0.3 mm).[4][9] The choice of method is dictated by the precursor's solubility and stability.

    • Step 1.1 (Purification): Start with the highest purity material (>98%). Trace impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading diffraction quality.[9]

    • Step 1.2 (Solvent Screening): Test the solubility of the precursor in a range of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, hexane, toluene). The ideal solvent will dissolve the compound moderately; too high solubility prevents crystallization, while too low prevents sufficient material from being in solution.

    • Step 1.3 (Crystallization Setup):

      • Slow Evaporation: Dissolve the precursor in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over days or weeks. This is simple but offers less control.

      • Vapor Diffusion (Preferred): Dissolve the precursor in a solvent (the "well solvent"). Place this solution as a drop on a cover slip. Invert the slip over a reservoir containing a less-soluble solvent (the "precipitant"). The precipitant slowly diffuses into the drop, gradually reducing the precursor's solubility to induce crystallization. This method provides finer control over the rate of supersaturation.

    • Step 1.4 (Harvesting): Once suitable crystals have formed, carefully harvest one using a cryo-loop and immediately flash-cool it in liquid nitrogen to prevent solvent loss and ice formation.

  • Data Collection and Processing:

    • Step 2.1 (Mounting): Mount the cryo-cooled crystal on the goniometer of a single-crystal X-ray diffractometer.

    • Step 2.2 (Data Collection): Collect diffraction data by rotating the crystal in the X-ray beam. For absolute configuration, it is often advantageous to use a copper (Cu-Kα) radiation source, as its wavelength is more likely to induce anomalous scattering from lighter atoms (C, N, O) compared to molybdenum (Mo-Kα) sources.[2]

    • Step 2.3 (Data Processing): The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.

  • Structure Solution, Refinement, and Validation:

    • Step 3.1 (Solution): The processed data is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.

    • Step 3.2 (Refinement): An atomic model is built into the electron density map and refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

    • Step 3.3 (Validation): The final model is rigorously checked. Key validation parameters are summarized in the table below. The final output is a Crystallographic Information File (CIF), which is deposited in a public repository like the Cambridge Structural Database (CSD).[10][11][12]

Table 1: Key Crystallographic Validation Parameters

ParameterDescriptionAcceptable ValueCausality & Importance
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 5-7% for high-quality small molecule structures.[13]A low R-factor indicates a good fit of the model to the data, increasing confidence in the determined structure.
Goodness-of-Fit (Goof) Should be close to 1.0.~1.0Values significantly different from 1.0 can indicate a poor model or incorrect data weighting.
Flack Parameter (x) A parameter that indicates the absolute configuration of the crystal structure.Close to 0 with a small standard uncertainty (e.g., 0.02(4)).[2]This is the most direct and reliable indicator for absolute stereochemistry determination.[5][14]
Resolution (Å) The level of detail observed in the electron density map.< 1.0 Å for small molecules.Higher resolution (smaller value) means more detail and greater certainty in atomic positions.

Part 2: A Comparative Analysis of Alternative & Complementary Techniques

While SC-XRD is the gold standard, it is not always feasible, primarily due to the challenge of growing suitable crystals.[15] In such cases, or for orthogonal validation, other techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[16] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity between protons, helping to establish the relative arrangement of atoms in a molecule.[17]

  • Strength: Does not require crystallization; provides data on the solution-state conformation, which may be more biologically relevant.

  • Weakness: Cannot determine absolute configuration on its own. Enantiomers are indistinguishable in a standard NMR experiment.[18] To distinguish them, chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents must be used to convert the enantiomers into diastereomers, which will then exhibit different NMR signals.[3][19] This process can be complex and is not always successful.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15] The resulting spectrum is unique to a specific enantiomer. By comparing the experimental VCD spectrum to one calculated for a known configuration (using computational methods like DFT), the absolute configuration can be determined.

  • Strength: Powerful alternative when crystallization fails; can be used on liquid or dissolved samples.[15]

  • Weakness: Relies on the accuracy of computational models to predict the spectrum for a given configuration.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can predict the lowest energy (most stable) conformation of a molecule. While not an experimental proof, it can provide strong supporting evidence when compared with spectroscopic data (e.g., NMR or VCD).

  • Strength: Provides theoretical support for experimental findings; can help rationalize observed stereoselectivity in a reaction.

  • Weakness: It is a predictive, not a direct measurement, tool. The accuracy depends on the level of theory and basis set used.

Table 2: Comparison of Structural Validation Techniques

TechniqueDefinitive 3D Structure?Required Sample StateInformation ProvidedKey Limitation
SC-X-ray Crystallography Yes (Absolute) [1][2]Single CrystalAbsolute configuration, bond lengths/angles, conformation in solid state.Requires high-quality single crystals, which can be difficult to grow.[20]
NMR Spectroscopy No (Relative)SolutionAtomic connectivity, relative stereochemistry, solution conformation.Cannot distinguish enantiomers without chiral auxiliaries.[18]
Vibrational Circular Dichroism Yes (Absolute)Solution or LiquidAbsolute configuration based on comparison to computational data.Heavily reliant on the accuracy of theoretical calculations.[15]
Computational Modeling No (Predictive)In SilicoPredicted low-energy conformations, theoretical spectra.Not an experimental proof; accuracy is model-dependent.
Chiral Chromatography NoSolutionSeparates enantiomers and determines enantiomeric excess (purity).Provides no structural information about the configuration of each enantiomer.[3]

Part 3: Integrated Strategy for Self-Validating Protocols

Integrated_Validation_Strategy center Structural Hypothesis XRD SC-X-ray Crystallography center->XRD Primary (Definitive) NMR NMR Spectroscopy (NOESY, Chiral Agents) center->NMR Confirmatory (Relative Stereochem) VCD Vibrational Circular Dichroism center->VCD Alternative (If no crystals) Comp Computational Modeling (DFT) center->Comp Supportive (Theoretical) Conclusion Unambiguous Structure Confirmed XRD->Conclusion NMR->Conclusion VCD->Conclusion Comp->Conclusion

Integrated strategy for structural validation.

Case Study Logic:

  • Initial Synthesis: A synthetic cannabinoid precursor with two chiral centers is synthesized. The desired diastereomer is isolated via column chromatography.

  • Hypothesis: Based on the reaction mechanism, a specific relative and absolute configuration is proposed.

  • Primary Validation (SC-XRD): The precursor is successfully crystallized. X-ray diffraction analysis yields a high-quality structure with an R-factor of 4.5% and a Flack parameter of 0.03(5). This provides definitive proof of the absolute configuration.

  • Orthogonal Validation (NMR): A 2D NOESY spectrum is acquired. The observed through-space correlations are consistent with the relative stereochemistry determined by XRD, confirming the conformation in solution is related to that in the solid state.

Conclusion

For drug development professionals, the absolute structural validation of chiral precursors is a foundational requirement for ensuring the quality, safety, and efficacy of the final API. Single-crystal X-ray crystallography stands as the unambiguous gold standard, providing definitive proof of a molecule's three-dimensional structure.[1][2] However, a truly robust and trustworthy validation strategy does not rely on a single method. By integrating SC-XRD with complementary techniques like NMR spectroscopy and VCD, researchers can build a self-validating system that confirms structural integrity across different physical states (solid and solution) and methodologies (experimental and theoretical). This multi-faceted approach provides the highest level of confidence needed to advance promising drug candidates through the development pipeline.

References

  • Protein Data Bank. (n.d.). In Wikipedia. Retrieved March 3, 2026, from [Link]

  • RCSB PDB. (n.d.). Homepage. Retrieved March 3, 2026, from [Link]

  • Flack parameter. (n.d.). In Wikipedia. Retrieved March 3, 2026, from [Link]

  • wwPDB. (n.d.). Worldwide Protein Data Bank. Retrieved March 3, 2026, from [Link]

  • Seebach, D., et al. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Source not publicly available.
  • UMass Dartmouth Library. (n.d.). Cambridge Structural Database. Retrieved March 3, 2026, from [Link]

  • Cambridge Structural Database. (n.d.). In Wikipedia. Retrieved March 3, 2026, from [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved March 3, 2026, from [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-42. [Link]

  • UW-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved March 3, 2026, from [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). In Wikipedia. Retrieved March 3, 2026, from [Link]

  • Orville, C., et al. (2021). Beyond X-rays: an overview of emerging structural biology methods. Portland Press. [Link]

  • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia. [Link]

  • Watkin, D. J., & Thompson, A. L. (2013). Use of intensity quotients and differences in absolute structure refinement. IUCr Journals. [Link]

  • Constable, E. C. (2020). Howard Flack and the Flack Parameter. MDPI. [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved March 3, 2026, from [Link]

  • Harper, J. K., et al. (2001). Characterization of stereochemistry and molecular conformation using solid-state NMR tensors. Journal of the American Chemical Society, 123(40), 9837-42. [Link]

  • Constable, E. C. (2020). Howard Flack and the Flack Parameter. Semantic Scholar. [Link]

  • Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved March 3, 2026, from [Link]

  • Constable, E. C. (2020, August 25). Howard Flack and The Flack Parameter. Preprints.org. [Link]

  • Hospital, A., et al. (2018). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. PMC. [Link]

  • Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? Biophysical Society. [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

  • Unknown Author. (n.d.). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Semantic Scholar.
  • Wernimont, A. K., & Banker, S. L. (2010). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. PMC. [Link]

  • Unknown Author. (n.d.). Slurry Crystallization of Water-Insoluble Drug Substance Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents.
  • NCATS NIH. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. [Link]

  • DiMarco, K., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1785–1795. [Link]

  • Unknown Author. (n.d.). Protein X-Ray Structure Validation: Key Criteria. Source not publicly available.

Sources

Safety Operating Guide

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

As a Senior Application Scientist, I frequently consult on the safe handling, scale-up, and waste management of active pharmaceutical ingredient (API) intermediates. 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is a pivotal building block in the synthesis of non-steroidal antiandrogens (NSAAs) such as Enzalutamide[1]. While highly valuable for constructing complex thiohydantoin rings[2], its structural features demand rigorous safety and disposal protocols.

This guide provides a self-validating, mechanistic approach to handling and neutralizing this compound, moving beyond basic compliance to ensure absolute operational safety and environmental integrity.

Physicochemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic causality of its hazard profile. This compound features two critical functional groups: a cyano group (-CN) on a phenyl ring and an


-bromo amide moiety.

Table 1: Physicochemical & Hazard Summary

ParameterDetailOperational Implication
Chemical Identity 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamideHigh-value API intermediate requiring controlled handling.
Primary Hazard Alkylating Agent (

-bromo amide)
Potent electrophile; reacts aggressively with biological nucleophiles.
Secondary Hazard Aromatic NitrileStable under standard conditions; toxic if pyrolyzed without scrubbers.
Physical State Solid (Crystalline powder)High risk of aerosolization and inhalation during bench transfer.
Waste Classification Halogenated Organic WasteMust strictly be segregated from general non-halogenated solvents.

Causality of Toxicity: The


-bromo amide is a highly reactive electrophile. The adjacent carbonyl group withdraws electron density, making the 

-carbon highly susceptible to bimolecular nucleophilic substitution (

). In a laboratory setting, if this compound contacts unprotected skin or is inhaled, the sulfhydryl (-SH) and primary amine (-NH_2) groups of cellular proteins and DNA act as biological nucleophiles, leading to irreversible alkylation. This exact mechanism is the root cause of its potential genotoxicity and skin sensitization[3].

Operational Safety & Handling Prerequisites

Before discussing disposal, the generation of waste must be managed through strict operational controls to prevent exposure.

  • Engineering Controls: All weighing, transferring, and reaction setups must be performed inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm.

  • Personal Protective Equipment (PPE): Standard nitrile gloves are permeable to many halogenated organics over prolonged exposure. Double-gloving with extended-cuff nitrile, or using butyl rubber gloves for bulk handling, is mandatory to prevent dermal alkylation.

Validated Disposal and Quenching Protocols

Disposal is not merely throwing a chemical into a bin; it is the systematic deactivation of its reactive hazards. Because 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is a reactive alkylating agent, unreacted residues should ideally be chemically quenched before entering the general waste stream[4].

Protocol A: Chemical Quenching of Reaction Residues (Self-Validating System)

Objective: Convert the hazardous electrophile into a benign thioether or amine derivative via a controlled


 reaction using a sacrificial nucleophile prior to disposal.
  • Solubilization: Dissolve the residual 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide in a compatible, water-miscible co-solvent (e.g., ethanol or isopropanol) inside a functioning fume hood.

  • Nucleophilic Addition: Slowly add a 10-20% aqueous solution of sodium thiosulfate (

    
    ) in a 3:1 molar excess.
    
    • Causality: Thiosulfate is a strong, highly polarizable nucleophile that rapidly displaces the bromide ion, neutralizing the alkylating hazard without generating dangerous gaseous byproducts.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 2-4 hours. Spot the mixture on a Thin Layer Chromatography (TLC) plate (e.g., Hexanes/EtOAc 1:1) against a standard of the starting material. The complete disappearance of the starting material validates that the quenching process is successful.

  • Waste Transfer: Once deactivated and validated, transfer the resulting neutralized mixture to a designated "Halogenated Aqueous Waste" container.

Protocol B: Disposal of Solid Bulk Waste and Contaminated Consumables

Objective: Secure containment and high-temperature destruction of halogenated organics.

  • Segregation: Place all unreacted solid waste, contaminated filter papers, and empty vials into a rigid, leak-proof High-Density Polyethylene (HDPE) container.

  • Labeling: Clearly label the container as "Hazardous Waste - Halogenated Organic Solid (Alkylating Agent)". Do not mix with heavy metals, strong bases, or strong oxidizers.

  • Final Destruction: This waste must be routed to a licensed hazardous waste facility for high-temperature incineration (typically >1000°C). Incineration ensures the complete cleavage of the C-Br and C-CN bonds, with industrial scrubbers capturing the resulting hydrogen bromide (HBr) and nitrogen oxides (

    
    ).
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways of this compound: the hazardous biological alkylation pathway versus the controlled laboratory quenching and disposal workflow.

G cluster_hazard Uncontrolled Exposure cluster_safety Controlled Quenching & Disposal A 2-Bromo-N-(4-cyanophenyl) -2-methylpropanamide (Electrophile) B Biological Nucleophiles (-SH, -NH2 in Proteins/DNA) A->B Exposure D Sacrificial Nucleophile (e.g., Na2S2O3 / Amines) A->D Standard Protocol C Irreversible Alkylation (Genotoxicity/Sensitization) B->C SN2 Reaction E Neutralized Thioether Derivative D->E Controlled SN2 F Halogenated Waste Stream (High-Temp Incineration) E->F Final Disposal

Mechanistic pathways: Biological alkylation vs. controlled chemical quenching.

References

  • Enzalutamide synthesis. ChemicalBook. Available at:[1]

  • PROCESSES FOR THE PREPARATION OF NON-STEROIDAL ANTIANDROGENS - EP 4112603 A1. European Patent Office. Available at:[2]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available at:[3]

  • Diazomethane & Alkylating Agent Safety. Division of Research Safety - University of Illinois. Available at:[4]

Sources

Personal protective equipment for handling 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally related molecules, including halogenated organic compounds, cyanide-containing compounds, and acetamides, to establish a robust and cautious protocol. The procedural guidance herein is designed to empower you with the knowledge to work safely and effectively, mitigating risks and ensuring the integrity of your research.

Hazard Assessment: A Synthesis of Structural Alerts

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide's structure contains three key functional groups that dictate its potential hazards: a brominated alkane, a cyano group, and an acetamide linkage. Each of these imparts specific toxicological and reactivity concerns that must be addressed through rigorous safety protocols.

  • α-Bromo Amide Moiety: The presence of a bromine atom on the carbon adjacent to the amide carbonyl group makes this compound a potential alkylating agent. Such compounds can be irritants and may be harmful if they come into contact with skin or are inhaled.[1][2][3]

  • Cyanophenyl Group: The cyano (-CN) group is a significant toxicological alert. Organic nitriles can be toxic if swallowed, in contact with skin, or if inhaled.[4] In the presence of acids or upon combustion, there is a potential for the release of highly toxic hydrogen cyanide gas.[5]

  • Aromatic Amide: The N-phenylacetamide core suggests the compound is a solid with potential for dust formation. Inhalation of fine particles can cause respiratory irritation.[1]

Based on these structural features, it is imperative to treat 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide as a substance with the potential for acute toxicity, skin and eye irritation, and respiratory effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your primary defense against exposure. The following table outlines the minimum required PPE, with the rationale rooted in the compound's potential hazards.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 5 mil thickness).[5][6]Provides robust protection against both halogenated and cyano-containing compounds.[7][8] The outer glove should be removed immediately upon any suspected contamination. Breakthrough times for nitrile can be short with certain organic compounds, necessitating vigilance.[6]
Eye Protection Chemical safety goggles with side shields or a full-face shield.[5][6][7]Protects against splashes of solutions and airborne particles (dust) of the compound.[6] Standard safety glasses are insufficient. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[9]
Skin & Body Protection A chemical-resistant lab coat, fully buttoned, with long sleeves.[7]Provides a critical barrier against accidental spills and contamination of personal clothing.[6] Cotton lab coats are generally acceptable for solids, but a chemical-resistant material is preferred.[8]
Respiratory Protection Mandatory use within a certified chemical fume hood.[5][6]A chemical fume hood is the primary engineering control to prevent inhalation of dust or potential vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate filter would be required, though this is a less preferable alternative.[10]
Glove Selection Logic:

The choice of nitrile gloves is based on their general resistance to a wide range of chemicals. However, for prolonged or high-exposure tasks, consulting a glove compatibility chart for both halogenated hydrocarbons and nitriles is recommended.

Caption: Decision workflow for appropriate glove selection.

Operational Plan: From Weighing to Reaction Quenching

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidental releases.

Designated Work Area and Engineering Controls
  • Fume Hood: All handling of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide solid and its solutions must be conducted in a certified chemical fume hood.[5]

  • Designated Area: Within the fume hood, establish a designated area for this work. This area should be clearly marked.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[6] A spill kit appropriate for solid chemical spills should also be available.[11]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and then your inner and outer pairs of nitrile gloves.

  • Weighing: Carefully weigh the solid compound within the designated area of the fume hood. Avoid creating dust. Use a spatula to transfer the solid.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Reaction Setup: Ensure your reaction vessel is securely clamped and that any potential for gas evolution is managed with an appropriate outlet (e.g., a bubbler or a scrubber).

  • Post-Handling Decontamination: After handling is complete, wipe down the designated area, spatula, and any other contaminated surfaces with a suitable solvent (e.g., isopropanol), followed by a soap and water solution. All cleaning materials should be disposed of as hazardous waste.[5]

  • Doffing PPE: Remove your outer gloves first, followed by your lab coat and safety goggles. Finally, remove your inner gloves and wash your hands thoroughly with soap and water.

Caption: Step-by-step safe handling workflow.

Emergency and Disposal Plans

Preparedness for emergencies and a clear disposal pathway are non-negotiable aspects of laboratory safety.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[5][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][13] Seek immediate medical attention.

  • Spills: For a small spill of the solid, carefully sweep or vacuum the material into a sealed container for disposal.[12] Avoid creating dust. Decontaminate the area as described above. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[11]

Disposal Plan

All waste containing 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide, including unused product, contaminated consumables (gloves, weigh boats, paper towels), and reaction residues, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a designated, properly labeled, and sealed container. The container should be compatible with halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide" and any other components in the waste stream.[14]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong acids or bases.[13][15]

  • Disposal: Arrange for pickup and disposal through your institution's licensed chemical waste disposal program.[14] Do not dispose of this material down the drain or in regular trash.[14]

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide underpins the integrity and safety of our research endeavors. By understanding the potential hazards derived from its structural components and rigorously adhering to the PPE, operational, and disposal plans outlined in this guide, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is the bedrock of scientific advancement. Always consult your institution's specific safety protocols and do not hesitate to seek guidance from your environmental health and safety department.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. UQ Policy and Procedure Library.
  • BenchChem. (2025). Personal protective equipment for handling 2-chloro-3-cyano-pyridine 1-oxide.
  • 911Metallurgist. (2018, January 18). Cyanide Safety.
  • (2015, July 22). Personal Protective Equipment Selection Guide.
  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety.
  • MilliporeSigma. (2025, November 6).
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2015, February 6).
  • Fisher Scientific. (2015, February 6).
  • Matrix Scientific. (2018, September 4).
  • (n.d.).
  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements.
  • (n.d.). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2012, March 23).
  • AK Scientific, Inc. (n.d.). N-(4-Bromo-2-cyanophenyl)
  • PubChem - NIH. (n.d.). 2-bromo-N-methylpropanamide | C4H8BrNO | CID 14870196.
  • PubChem - NIH. (n.d.). 2-Bromo-2-methylpropanamide | C4H8BrNO | CID 101235.
  • ChemicalBook. (2024, December 21). Chemical Safety Data Sheet MSDS / SDS - 2'-BROMO-4'-METHYLACETANILIDE.
  • Benchchem. (n.d.).
  • Cayman Chemical. (2025, October 21).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.